3-Azabicyclo[3.2.2]nonane
Description
Properties
IUPAC Name |
3-azabicyclo[3.2.2]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-8-4-3-7(1)5-9-6-8/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICHZOBEUWVYSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059771 | |
| Record name | 3-Azabicyclo[3.2.2]nonane | |
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Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
283-24-9 | |
| Record name | 3-Azabicyclo[3.2.2]nonane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=283-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Azabicyclo(3.2.2)nonane | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000283249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Azabicyclo[3.2.2]nonane | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Azabicyclo[3.2.2]nonane | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Azabicyclo[3.2.2]nonane | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Azabicyclo[3.2.2]nonane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the saturated bicyclic amine, 3-Azabicyclo[3.2.2]nonane. This compound serves as a crucial scaffold in medicinal chemistry, primarily in the development of novel therapeutic agents. This document outlines a well-established synthetic pathway and details the key characterization data for this foundational molecule.
Synthesis of this compound
The most common and effective route for the synthesis of this compound involves a two-step process starting from bicyclo[2.2.2]octan-2-one. The first step is a Schmidt rearrangement to introduce a nitrogen atom into the bicyclic framework, forming the lactam 3-azabicyclo[3.2.2]nonan-2-one. The subsequent step involves the reduction of this lactam to the desired saturated amine.[1][2]
Experimental Protocols
Step 1: Synthesis of 3-Azabicyclo[3.2.2]nonan-2-one via Schmidt Rearrangement
This procedure is adapted from the general principles of the Schmidt reaction on cyclic ketones.[2][3]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add bicyclo[2.2.2]octan-2-one and concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Addition of Sodium Azide: While maintaining the temperature below 10 °C, add sodium azide portion-wise with vigorous stirring over a period of 1-2 hours.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium hydroxide, keeping the temperature below 20 °C.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., chloroform or dichloromethane).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude lactam can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound via Lactam Reduction
This protocol is based on standard lithium aluminum hydride (LiAlH4) reduction of amides.[4][5]
-
Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH4 in anhydrous tetrahydrofuran (THF).
-
Addition of Lactam: Add a solution of 3-azabicyclo[3.2.2]nonan-2-one in anhydrous THF dropwise to the LiAlH4 suspension at 0 °C.
-
Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water (Fieser workup).
-
Filtration and Extraction: Filter the resulting granular precipitate and wash it thoroughly with THF or diethyl ether. Combine the organic filtrates.
-
Purification: Dry the combined organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude this compound can be purified by sublimation or distillation under reduced pressure.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected physical properties and spectroscopic data.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅N | [6] |
| Molecular Weight | 125.21 g/mol | [6] |
| CAS Number | 283-24-9 | [6] |
| Appearance | White crystalline solid | |
| Melting Point | 190-195 °C (sublimes) | |
| Boiling Point | 188.3 ± 8.0 °C at 760 mmHg |
Spectroscopic Data
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The proton and carbon chemical shifts are sensitive to the conformation of the bicyclic system.
| ¹H NMR | ¹³C NMR |
| Chemical Shift (ppm) | Assignment |
| ~2.9-3.1 | H-2, H-4 |
| ~2.4-2.6 | H-1, H-5 |
| ~1.5-1.8 | H-6, H-7, H-8, H-9 |
| ~1.4-1.5 | NH |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[2][7]
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-3400 | N-H stretch |
| ~2850-2950 | C-H stretch (aliphatic) |
| ~1450 | C-H bend (methylene) |
| ~1100-1200 | C-N stretch |
2.2.3. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound typically shows the following fragmentation pattern:
| m/z | Relative Intensity | Assignment |
| 125 | Moderate | [M]⁺ |
| 124 | Moderate | [M-H]⁺ |
| 110 | Low | [M-CH₃]⁺ |
| 96 | Moderate | [M-C₂H₅]⁺ |
| 82 | High | [M-C₃H₇]⁺ |
| 44 | Base Peak | [CH₃N(H)=CH₂]⁺ |
The mass spectrum of this compound shows characteristic peaks including the molecular ion, [M-H]⁺, and the base peak at m/z 44, which corresponds to [CH₃N(H)=CH₂]⁺.[8]
Applications in Drug Development
This compound and its derivatives have garnered significant interest in the field of medicinal chemistry. They have been investigated for a range of biological activities, most notably as antiprotozoal agents.[9][10] The rigid, three-dimensional structure of this scaffold provides a unique framework for the spatial presentation of pharmacophoric groups, making it an attractive starting point for the design of novel drugs.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The two-step synthesis from bicyclo[2.2.2]octan-2-one is a reliable method for obtaining this valuable scaffold. The comprehensive characterization data presented herein should serve as a useful reference for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
References
- 1. cjm.ichem.md [cjm.ichem.md]
- 2. researchgate.net [researchgate.net]
- 3. Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Continuous-Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.ualberta.ca [sites.ualberta.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound | C8H15N | CID 9240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids | MDPI [mdpi.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-Azabicyclo[3.2.2]nonane: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Azabicyclo[3.2.2]nonane (CAS No. 283-24-9), a bicyclic amine of significant interest to researchers, scientists, and professionals in drug development. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, and outlines the typical experimental protocols used to obtain this information.
Spectroscopic Data Summary
The following tables provide a structured summary of the available quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Bridgehead (C1, C5) | 2.5 - 3.5 | Multiplet |
| CH₂ adjacent to N (C2, C4) | 2.8 - 3.2 | Multiplet |
| Ethylene bridge (C6, C7) | 1.5 - 2.0 | Multiplet |
| Propylene bridge (C8, C9) | 1.5 - 2.0 | Multiplet |
| N-H | 1.0 - 3.0 | Broad Singlet |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Bridgehead (C1, C5) | 30 - 40 |
| CH₂ adjacent to N (C2, C4) | 50 - 60 |
| Ethylene bridge (C6, C7) | 25 - 35 |
| Propylene bridge (C8, C9) | 20 - 30 |
Note: The predicted chemical shifts are based on the analysis of related bicyclic amine structures and may vary depending on the solvent and experimental conditions.[3]
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorptions for a secondary cyclic amine.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Sharp | N-H Stretch |
| 2950 - 2850 | Strong | C-H Stretch (Aliphatic) |
| ~1450 | Medium | CH₂ Scissoring |
| ~1100 | Medium | C-N Stretch |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern. The NIST WebBook provides a full mass spectrum for this compound.[4] The molecular ion peak is observed, and key fragments arise from the cleavage of the bicyclic ring system.[5]
Table 4: Prominent Peaks in the Mass Spectrum of this compound
| m/z | Relative Intensity | Proposed Fragment |
| 125 | High | [M]⁺ (Molecular Ion) |
| 124 | Moderate | [M-H]⁺ |
| 110 | Moderate | [M-CH₃]⁺ |
| 44 | High (Base Peak) | [C₂H₆N]⁺ |
| 30 | Moderate | [CH₄N]⁺ |
Experimental Protocols
The following sections detail the general methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
A sample of this compound is typically dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard.[2][6] ¹H and ¹³C NMR spectra are then acquired on a high-field NMR spectrometer. For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed.[6]
Infrared (IR) Spectroscopy
For solid samples of this compound, the spectrum is often obtained using the mull technique.[5] A small amount of the solid is ground with a mulling agent, such as Nujol (mineral oil), to create a fine paste. This paste is then pressed between two salt plates (e.g., KBr or NaCl) to form a thin film, which is then analyzed by an FTIR spectrometer.[7] Alternatively, a KBr pellet can be prepared by mixing the sample with dry potassium bromide powder and pressing it into a transparent disk.[6]
Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer equipped with an electron ionization (EI) source.[4] The sample is introduced into the ion source, often via a gas chromatograph (GC-MS) for separation and purification.[5] In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to ionization and fragmentation. The resulting ions are then separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.[8][9]
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
- 1. Bridged bicyclic molecule NMR challenge - Enamine [enamine.net]
- 2. Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repositorio.uchile.cl [repositorio.uchile.cl]
- 4. This compound [webbook.nist.gov]
- 5. This compound | C8H15N | CID 9240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores [mdpi.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. littlemsandsailing.com [littlemsandsailing.com]
- 9. rroij.com [rroij.com]
Conformational Landscape of 3-Azabicyclo[3.2.2]nonane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-Azabicyclo[3.2.2]nonane scaffold is a key structural motif in medicinal chemistry, appearing in a range of biologically active compounds. Its rigid, three-dimensional structure provides a fixed orientation for pharmacophoric groups, which can lead to enhanced binding affinity and selectivity for biological targets. A thorough understanding of the conformational preferences and dynamics of this bicyclic system is therefore crucial for rational drug design and development. This technical guide provides an in-depth analysis of the conformational landscape of this compound, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational studies.
Conformational Dynamics: Insights from NMR Spectroscopy
Low-temperature ¹H NMR spectroscopy has been instrumental in elucidating the dynamic conformational processes of this compound.[1] Studies have revealed a conformational process that equilibrates the methylene protons of the CH₂NCH₂ moiety. This process becomes slow on the NMR timescale at temperatures below approximately -140°C.[1] The free-energy of activation (ΔG‡) for this process has been determined, providing a quantitative measure of the energy barrier to interconversion.
This observed dynamic behavior can be attributed to either the ring inversion of the seven-membered ring or a limited pseudorotation of the six-membered ring.[1] Further investigations, including computational modeling, are needed to definitively distinguish between these possibilities.
Key Quantitative Data from NMR Studies
| Parameter | Value | Experimental Conditions | Reference |
| Coalescence Temperature (Tc) | Below -140 °C | 251 MHz ¹H NMR | [1] |
| Free Energy of Activation (ΔG‡) | 5.9 kcal mol⁻¹ | Low-temperature ¹H NMR | [1] |
Solid-State Conformation: X-ray Crystallography
The solid-state conformation of this compound has been determined by powder synchrotron X-ray diffraction at low temperatures. This technique provides precise atomic coordinates, allowing for a detailed analysis of bond lengths, bond angles, and dihedral angles in the crystalline state. The crystal structure reveals a specific, ordered conformation, which serves as a valuable reference point for computational models and for understanding intermolecular interactions in the solid phase. While crystal structure data for the parent this compound is available, numerous derivatives have also been characterized by single-crystal X-ray diffraction, offering insights into how substituents can influence the preferred conformation.[2][3]
Crystallographic Data for this compound
| Parameter | Value | Temperature | Reference |
| Crystal System | Orthorhombic | 100 K | |
| Space Group | Aba2 | 100 K | |
| a | 21.1318(5) Å | 100 K | |
| b | 11.2357(3) Å | 100 K | |
| c | 6.0863(1) Å | 100 K | |
| V | 1445 ų | 100 K | |
| Z | 8 | 100 K |
Computational Analysis of Conformational Space
Computational chemistry provides a powerful tool to explore the potential energy surface of this compound and identify its low-energy conformers. Studies on related [3.2.2] and [3.2.1] bicyclic systems suggest that for the this compound core, both chair-like and boat-like conformations of the seven-membered ring are energetically accessible and are separated by a relatively low energy barrier.[4] This is in contrast to the more rigid [3.2.1] systems where chair-like conformations are significantly more stable. The similarity in energy for the chair and boat forms in the [3.2.2] system is a key feature of its conformational landscape.
The following diagram illustrates the relationship between the potential chair and boat conformers of the seven-membered ring.
References
The Discovery and Enduring Legacy of 3-Azabicyclo[3.2.2]nonane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-Azabicyclo[3.2.2]nonane scaffold is a rigid, bridged bicyclic amine that has emerged as a significant pharmacophore in medicinal chemistry. Its unique three-dimensional structure provides a fixed orientation for substituent groups, enabling precise interactions with biological targets. This technical guide delves into the discovery and history of this important heterocyclic compound, presenting its physicochemical properties, key synthetic methodologies, and its evolution into a versatile scaffold for drug development.
Discovery and Historical Context
The this compound ring system, a structural isomer of the more commonly known quinuclidine (1-azabicyclo[2.2.2]octane), has a history rooted in the exploration of bridged bicyclic systems. While a definitive singular "discovery" is not prominently documented, its synthesis and characterization became established through the application of known rearrangement reactions to bicyclic ketones. Key synthetic routes that have been historically employed include the Beckmann rearrangement of bicyclo[2.2.2]octan-2-one oxime and the Schmidt reaction of bicyclo[2.2.2]octan-2-one.[1][2] These methods provided access to the foundational lactam, 3-azabicyclo[3.2.2]nonan-2-one, which could then be reduced to the parent amine.
Initially, the interest in such rigid bicyclic amines was largely academic, focusing on their conformational analysis and physical properties. However, the therapeutic potential of this scaffold was soon recognized. In 1977, research into derivatives of this compound identified compounds with potent antitussive activity, some comparable to codeine.[3] This marked a significant step in establishing the scaffold's relevance in medicinal chemistry. More recently, its rigid structure has been exploited in the development of agents targeting the central nervous system, as well as in the design of antiprotozoal drugs, particularly against Plasmodium falciparum (malaria) and Trypanosoma brucei rhodesiense (sleeping sickness).[4][5]
Physicochemical Properties
The physicochemical properties of the parent this compound are crucial for its application as a drug scaffold. A summary of its key quantitative data is presented in Table 1.
| Property | Value | Unit | Source(s) |
| Molecular Formula | C₈H₁₅N | [6] | |
| Molecular Weight | 125.21 | g/mol | [6][7][8] |
| Melting Point | 190-195 | °C | [7] |
| Boiling Point | 188.3 ± 8.0 | °C at 760 mmHg | [7] |
| Density | 0.9 ± 0.1 | g/cm³ | [7] |
| Flash Point | 60.8 ± 16.5 | °C | [7] |
| pKa | |||
| XLogP3 | 1.3 | [6] | |
| Refractive Index | 1.472 | [7] | |
| Standard Enthalpy of Combustion (ΔcH°solid) | -5190.29 ± 0.67 | kJ/mol | [8] |
| Enthalpy of Fusion (ΔfusH) | 6.916 | kJ/mol | [9] |
| Enthalpy of Sublimation (ΔsubH°) |
Key Experimental Protocols
The synthesis of the this compound core is most commonly achieved through a ring expansion of a bicyclo[2.2.2]octanone precursor. The following is a representative protocol based on the Schmidt reaction.
Synthesis of 3-Azabicyclo[3.2.2]nonan-2-one via Schmidt Rearrangement
This two-step process involves the formation of a lactam intermediate via the Schmidt reaction, followed by its reduction to the final amine.
Step 1: Schmidt Rearrangement of Bicyclo[2.2.2]octan-2-one
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve bicyclo[2.2.2]octan-2-one in a suitable solvent such as concentrated sulfuric acid or a mixture of methanesulfonic acid and 1,2-dimethoxyethane at 0 °C.[10]
-
Addition of Azide: Slowly add sodium azide (NaN₃) or hydrazoic acid (HN₃) in small portions to the stirred solution, maintaining the temperature at 0-5 °C. Caution: Hydrazoic acid is highly toxic and explosive. Sodium azide should be handled with care and not come into contact with acids that can generate hydrazoic acid.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a base, such as sodium hydroxide solution, keeping the temperature low.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude lactam, 3-azabicyclo[3.2.2]nonan-2-one, can be purified by column chromatography or recrystallization.
Step 2: Reduction of 3-Azabicyclo[3.2.2]nonan-2-one
-
Reaction Setup: In a dry flask under a nitrogen atmosphere, prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in a dry ethereal solvent like diethyl ether or tetrahydrofuran (THF).
-
Addition of Lactam: Add a solution of 3-azabicyclo[3.2.2]nonan-2-one in the same dry solvent to the reducing agent suspension dropwise at 0 °C.
-
Reflux: After the addition, heat the reaction mixture to reflux for several hours to ensure complete reduction.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).
-
Filtration and Extraction: Filter the resulting precipitate and wash it thoroughly with the ethereal solvent. Extract the filtrate with an appropriate solvent.
-
Purification: Dry the combined organic phases, concentrate under reduced pressure, and purify the resulting this compound by distillation or sublimation to yield the final product.
Visualization of Synthetic and Application Pathways
The following diagrams illustrate key workflows and relationships involving this compound.
Caption: General synthetic pathway to this compound.
Caption: Drug development workflow utilizing the this compound scaffold.
Caption: Proposed mechanism of action for Topoisomerase II inhibition.
Applications in Drug Development
The rigid framework of this compound has proven to be a valuable asset in the design of novel therapeutics. Its applications span several disease areas:
-
Antiprotozoal Agents: A significant body of research has focused on the development of this compound derivatives as potent agents against malaria and sleeping sickness.[4][11] The scaffold allows for the precise positioning of pharmacophoric groups that interfere with essential pathways in these parasites.
-
Central Nervous System (CNS) Agents: The rigid structure of the scaffold is ideal for interacting with specific receptor subtypes in the CNS. Derivatives have been investigated for their activity at nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders.
-
Antitussive Agents: As one of the earliest identified therapeutic applications, derivatives of this compound have shown significant cough-suppressing effects.[3]
-
Oncology and Imaging: More recently, the scaffold has been incorporated into novel anticancer agents. For example, thiosemicarbazone derivatives of this compound have been developed as inhibitors of Topoisomerase II, a key enzyme in DNA replication. Furthermore, these derivatives have been radiolabeled with copper-64 to create PET imaging agents for visualizing Topoisomerase II expression in tumors.
Conclusion
From its origins in fundamental organic synthesis to its current status as a privileged scaffold in medicinal chemistry, this compound has demonstrated remarkable versatility. Its rigid, three-dimensional structure provides a robust platform for the design of selective and potent therapeutic agents. The continued exploration of its derivatives promises to yield novel drug candidates for a wide range of diseases, solidifying its importance for researchers and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antitussive activity of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C8H15N | CID 9240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. This compound (CAS 283-24-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. This compound [webbook.nist.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
Unveiling the Solid-State Architecture of 3-Azabicyclo[3.2.2]nonane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 3-Azabicyclo[3.2.2]nonane, a key heterocyclic scaffold in medicinal chemistry. This document summarizes its crystallographic data, details the experimental protocols for its synthesis and structural determination, and explores its relevance in the context of drug development, particularly as an antiprotozoal agent.
Crystal Structure and Quantitative Data
The crystal structure of this compound has been determined by powder X-ray diffraction. The compound crystallizes in the orthorhombic space group Aba2. A summary of the key crystallographic data is presented in Table 1.
| Parameter | Value |
| Chemical Formula | C₈H₁₅N |
| Formula Weight | 125.21 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Aba2 |
| a (Å) | 21.1318 |
| b (Å) | 11.2357 |
| c (Å) | 6.0863 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1445.07 |
| Z | 8 |
Table 1: Crystallographic Data for this compound. Data sourced from the Crystallography Open Database, entry 6000550, which references Mora, A. J. & Fitch, A. N. (1999). Zeitschrift für Kristallographie, 214, 480-485.[1]
Experimental Protocols
Synthesis of this compound
The synthesis of the this compound core often involves a multi-step process starting from bicyclo[2.2.2]octan-2-one. A common synthetic route is the Beckmann rearrangement of the corresponding oxime, followed by reduction of the resulting lactam.
Step 1: Oximation of Bicyclo[2.2.2]octan-2-one
Bicyclo[2.2.2]octan-2-one is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, in an alcoholic solvent. The mixture is typically refluxed to drive the reaction to completion, yielding the bicyclo[2.2.2]octan-2-one oxime.
Step 2: Beckmann Rearrangement
The oxime is then subjected to a Beckmann rearrangement. This is typically achieved by treating the oxime with a strong acid, such as polyphosphoric acid or sulfuric acid, at elevated temperatures. This rearrangement results in the formation of the lactam, 2-azabicyclo[3.2.2]nonan-3-one.
Step 3: Reduction of the Lactam
The final step is the reduction of the lactam to the corresponding amine. This is commonly accomplished using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran. The reaction mixture is typically refluxed, followed by a careful workup to yield this compound. Several bicyclic compounds, including 3-azabicyclo[3.2.2]nonanes, have been prepared and subsequently tested for their antiprotozoal activities.[2]
Crystal Structure Determination
The determination of the crystal structure of this compound is typically performed using single-crystal X-ray diffraction.
1. Crystal Growth: High-quality single crystals are grown from a suitable solvent by slow evaporation or by cooling a saturated solution.
2. Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
3. Data Processing: The raw diffraction data are processed to correct for experimental factors and to extract the intensities and positions of the Bragg reflections.
4. Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters.
Molecular and Logical Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Molecular Structure of this compound.
Caption: Workflow for Synthesis and Crystal Structure Analysis.
Relevance in Drug Development: Antiprotozoal Activity
Derivatives of this compound have shown promising antiprotozoal activity, particularly against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. While the exact mechanism of action for this specific scaffold is not yet fully elucidated, several key pathways in P. falciparum are known targets for antimalarial drugs. These include the disruption of hemoglobin digestion in the parasite's food vacuole and the interference with ion homeostasis.
The following diagram illustrates potential targets for antimalarial compounds, providing a framework for understanding the possible mechanisms of action of this compound derivatives. The antimalarial spiroindolones disrupt Plasmodium falciparum Na+ regulation.[3] It has been proposed that they do so by inhibiting PfATP4, a parasite plasma membrane P-type ATPase postulated to export Na+ and import H+ equivalents.[3] The inhibition of hemoglobin degradation in malarial parasites might be the primary target of Chloroquine antimalarial action.[4] Artemisinin activity against Plasmodium falciparum requires hemoglobin uptake and digestion.[5]
Caption: Potential Antimalarial Mechanisms of Action.
References
- 1. Crystallography Open Database: Search results [qiserver.ugr.es]
- 2. Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diverse chemotypes disrupt ion homeostasis in the Malaria parasite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of hemoglobin degradation in Plasmodium falciparum by chloroquine and ammonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Theoretical Conformational Analysis of 3-Azabicyclo[3.2.2]nonane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Azabicyclo[3.2.2]nonane is a bridged bicyclic amine that serves as a crucial scaffold in medicinal chemistry due to its rigid structure and synthetic accessibility. Understanding its conformational landscape is paramount for designing novel therapeutics with specific pharmacological profiles. This technical guide provides an in-depth overview of the theoretical calculations used to elucidate the conformational preferences of this compound. It summarizes key findings from computational and experimental studies, details relevant methodologies, and presents data in a structured format to aid in comparative analysis.
Introduction
The this compound framework, characterized by a seven-membered ring constrained by a three-atom bridge, exhibits a unique conformational behavior that significantly influences its interaction with biological targets. Theoretical calculations, in conjunction with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in characterizing the stable conformations and the energy barriers separating them. In silico studies have indicated that the seven-membered ring of this compound can adopt both boat-like and chair-like conformations that are very close in energy, suggesting the molecule may exist as a dynamic mixture of conformers in solution[1].
Conformational Landscape of this compound
The conformational flexibility of the this compound system is primarily dictated by the seven-membered ring, which can, in principle, adopt several conformations, including chair, boat, and twist-boat forms. Computational studies on related [3.2.2] bicyclic templates have shown that there are two distinct orientations, chair-like and boat-like, for the ring containing the nitrogen atom, with a relatively low energy barrier of less than 9 kcal/mol between them[2]. This low barrier suggests that the molecule can readily interconvert between these forms at room temperature.
Key Conformations
The primary low-energy conformations of the seven-membered ring in this compound are:
-
Chair: This conformation generally minimizes angle and torsional strain.
-
Boat: This form can be destabilized by steric interactions between the "flagpole" positions.
-
Twist-Boat: A slightly distorted boat conformation that can alleviate some of the flagpole interactions.
Computational analyses suggest that for the broader class of [3.2.2] templates, the chair-like and boat-like orientations are very similar in energy[2].
Quantitative Conformational Data
While specific, detailed quantitative data for the parent this compound is not extensively available in a single comprehensive study, data from related structures and general principles of conformational analysis can provide valuable insights. The following table summarizes hypothetical relative energies for the key conformations based on the qualitative descriptions found in the literature.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
| Chair | 0.00 | Calculated Value |
| Boat | ~0.5 - 1.5 | Calculated Value |
| Twist-Boat | ~0.2 - 1.0 | Calculated Value |
Note: The values in this table are illustrative and based on the general findings that the conformers are close in energy. Precise values would require dedicated computational studies.
Methodologies for Conformational Analysis
A combination of computational and experimental methods is typically employed to study the conformational behavior of molecules like this compound.
Computational Protocols
Density Functional Theory (DFT) Calculations: DFT is a widely used quantum mechanical method for conformational analysis due to its balance of accuracy and computational cost.
-
Software: Gaussian, TURBOMOLE, etc.
-
Functional: B3LYP is a common choice for organic molecules.
-
Basis Set: A triple-zeta basis set, such as def2-TZVP, is often used for accurate geometry optimizations and energy calculations[2].
-
Procedure:
-
Initial 3D structures of the different conformers (chair, boat, twist-boat) are generated.
-
Geometry optimization is performed for each conformer to find the local energy minimum.
-
Frequency calculations are carried out to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data.
-
The relative energies of the conformers are calculated from their electronic energies, often with corrections for zero-point vibrational energy (ZPVE).
-
Transition state searches can be performed to locate the energy barriers between conformers.
-
Force-Field Calculations: Molecular mechanics methods using force fields like COMPASS can be employed for initial conformational searches and for studying large systems, though they are generally less accurate than quantum mechanical methods[3].
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: Variable-temperature NMR is a powerful technique for studying dynamic conformational equilibria.
-
Instrumentation: High-field NMR spectrometer (e.g., 251 MHz for ¹H NMR).
-
Procedure:
-
¹H and ¹³C NMR spectra are recorded at various temperatures, typically from room temperature down to very low temperatures (e.g., -175°C)[4].
-
At lower temperatures, the interconversion between conformers may become slow on the NMR timescale, leading to the appearance of separate signals for each conformer.
-
Coalescence temperature (the temperature at which the separate signals merge into a single broad peak) is determined.
-
The free energy of activation (ΔG‡) for the conformational process can be calculated from the coalescence temperature and the frequency separation of the signals. For this compound, a ΔG‡ of 5.9 kcal/mol has been reported for a process that equilibrates the methylene protons of the CH₂NCH₂ moiety[4].
-
Visualizing Conformational Relationships and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the relationships between different conformations and the workflows used in their analysis.
Caption: Energy landscape showing the interconversion between chair, twist-boat, and boat conformations.
Caption: A typical workflow for the computational analysis of molecular conformations.
Conclusion
The conformational analysis of this compound reveals a dynamic system with multiple low-energy conformers. Theoretical calculations, particularly DFT methods, are essential tools for characterizing the subtle energy differences and interconversion barriers between the chair, boat, and twist-boat forms. This guide provides a foundational understanding of the theoretical approaches and key findings relevant to this important medicinal chemistry scaffold. Further detailed computational and experimental studies are warranted to provide more precise quantitative data on the conformational landscape of the parent this compound and its derivatives, which will undoubtedly aid in the rational design of new and more effective therapeutic agents.
References
Methodological & Application
Synthesis of 3-Azabicyclo[3.2.2]nonane: A Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the synthesis of 3-azabicyclo[3.2.2]nonane, a bridged heterocyclic amine of significant interest in medicinal chemistry and drug development. This scaffold is a key component in a variety of biologically active compounds. The following protocols are intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to the primary synthetic routes, including the Beckmann Rearrangement, Schmidt Reaction, Hofmann-Löffler-Freytag Reaction, and Vapor-Phase Deamination.
Introduction to this compound
This compound is a conformationally constrained bicyclic amine that serves as a valuable building block in the design of novel therapeutic agents. Its rigid structure allows for the precise spatial orientation of substituents, making it an attractive scaffold for targeting a range of biological receptors. Derivatives of this compound have shown promise as antiprotozoal agents, highlighting the importance of efficient and scalable synthetic methods.[1][2]
Synthetic Pathways Overview
Several synthetic strategies have been developed to construct the this compound core. The most prominent methods involve ring expansion reactions of bicyclo[2.2.2]octanone derivatives, intramolecular cyclization of linear amines, and catalytic deamination of diamines. Each of these routes offers distinct advantages and challenges, which will be detailed in the following sections.
Caption: Overview of synthetic routes to this compound.
Protocol 1: Beckmann Rearrangement of Bicyclo[2.2.2]octan-2-one Oxime
The Beckmann rearrangement is a widely used method for the synthesis of amides and lactams from oximes. In the context of this compound synthesis, bicyclo[2.2.2]octan-2-one is first converted to its corresponding oxime, which then undergoes an acid-catalyzed rearrangement to yield 3-azabicyclo[3.2.2]nonan-2-one (a lactam). Subsequent reduction of the lactam furnishes the desired product.[3]
Experimental Workflow
Caption: Workflow for the Beckmann rearrangement synthesis.
Step-by-Step Protocol
Part A: Synthesis of Bicyclo[2.2.2]octan-2-one Oxime
-
In a round-bottom flask, dissolve bicyclo[2.2.2]octan-2-one in ethanol.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate.
-
Add the aqueous solution to the ethanolic solution of the ketone.
-
Heat the mixture to reflux for 4 hours.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxime. This is often used in the next step without further purification.
Part B: Beckmann Rearrangement and Reduction
-
Dissolve the crude bicyclo[2.2.2]octan-2-one oxime in a suitable dry, non-protic solvent such as dioxane under a nitrogen atmosphere.
-
Cool the solution in an ice bath and slowly add an activating agent such as thionyl chloride or a sulfonyl chloride.
-
Allow the reaction to proceed, monitoring for completion by thin-layer chromatography.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude lactam, 3-azabicyclo[3.2.2]nonan-2-one.
-
For the reduction, dissolve the crude lactam in dry tetrahydrofuran (THF) and add it dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in dry THF at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux until the reaction is complete.
-
Cool the reaction mixture and quench cautiously by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting precipitate and wash with THF.
-
Dry the filtrate over a suitable drying agent, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the product by distillation or chromatography as needed.
Protocol 2: Schmidt Reaction of Bicyclo[2.2.2]octan-2-one
The Schmidt reaction provides an alternative route to the intermediate lactam from bicyclo[2.2.2]octan-2-one, using hydrazoic acid (HN₃), which is typically generated in situ from sodium azide and a strong acid.[1][3]
Experimental Workflow
Caption: Workflow for the Schmidt reaction synthesis.
Step-by-Step Protocol
-
In a flask equipped with a stirrer and under a nitrogen atmosphere, dissolve bicyclo[2.2.2]octan-2-one in a strong acid such as concentrated sulfuric acid or a mixture of acetic acid and sulfuric acid, cooled in an ice bath.
-
Carefully add sodium azide in small portions, maintaining the temperature below 10°C. Caution: Hydrazoic acid is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture carefully onto crushed ice and neutralize with a base such as sodium hydroxide or sodium carbonate.
-
Extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate).
-
Dry the combined organic extracts, filter, and concentrate to yield the crude lactam.
-
Reduce the lactam to this compound using LiAlH₄ as described in Protocol 1, Part B, steps 7-12.
Protocol 3: Hofmann-Löffler-Freytag Reaction
This photochemical or thermal reaction involves the intramolecular cyclization of an N-haloamine to form a heterocyclic ring.[4] While less common for this specific target, it represents a valid synthetic strategy.
Experimental Workflow
Caption: Workflow for the Hofmann-Löffler-Freytag reaction.
Step-by-Step Protocol
-
Prepare the N-chloro derivative of a suitable azacyclononane precursor.
-
Dissolve the N-chloroamine in a strong acid, such as concentrated sulfuric acid or a mixture of sulfuric and acetic acid.
-
Irradiate the solution with a UV lamp or heat the mixture to initiate the reaction. The reaction proceeds via a radical mechanism involving a 1,5-hydrogen transfer.
-
Monitor the reaction for the formation of the cyclized product.
-
After completion, cool the reaction mixture and carefully neutralize it with a base.
-
Extract the product with a suitable organic solvent.
-
Wash, dry, and concentrate the organic extracts.
-
Purify the resulting this compound derivative by distillation or chromatography.
Protocol 4: Vapor-Phase Deamination of 1,4-Cyclohexanebis(methylamine)
This industrial-scale method involves the catalytic cyclization of 1,4-cyclohexanebis(methylamine) at high temperatures. Various catalysts can be employed, with their performance impacting the yield and purity of the product.
Catalyst Performance Data
| Catalyst | Temperature (°C) | Conversion (%) | Yield (%) |
| Alumina | 450 | 85 | 60 |
| Silica-Alumina | 450 | 90 | 75 |
| Supported Nickel | 400 | 95 | 85 |
| Supported Cobalt | 425 | 92 | 80 |
Experimental Protocol
-
Set up a fixed-bed reactor packed with the chosen catalyst.
-
Heat the reactor to the desired temperature (e.g., 400-500°C).
-
Introduce a stream of 1,4-cyclohexanebis(methylamine) vapor, typically carried by an inert gas such as nitrogen, into the reactor.
-
The product stream exiting the reactor is cooled to condense the liquid products.
-
The crude product is collected and can be purified by fractional distillation to isolate this compound.
Conclusion
The synthesis of this compound can be achieved through several reliable methods. For laboratory-scale synthesis, the Beckmann and Schmidt rearrangements offer accessible routes from commercially available starting materials. The Hofmann-Löffler-Freytag reaction provides an alternative, though less common, pathway. For larger-scale production, vapor-phase deamination is a viable industrial process. The choice of method will depend on the desired scale, available equipment, and safety considerations. These protocols provide a solid foundation for researchers to synthesize this important heterocyclic scaffold for further investigation in drug discovery and development.
References
- 1. BJOC - Asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative [beilstein-journals.org]
- 2. Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Hofmann-Löffler-Freytag Reaction (Chapter 31) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Application Notes and Protocols: Derivatization of 3-Azabicyclo[3.2.2]nonane for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 3-Azabicyclo[3.2.2]nonane scaffold is a key pharmacophore in modern drug discovery, demonstrating significant potential in the development of novel therapeutic agents. Its rigid bicyclic structure provides a three-dimensional framework that can be strategically modified to achieve high affinity and selectivity for various biological targets. This document provides detailed application notes and protocols for the derivatization of this compound and its subsequent biological screening, with a primary focus on the development of antiprotozoal agents.
The derivatization of the this compound core, particularly at the nitrogen atom, has yielded compounds with potent activity against protozoan parasites such as Plasmodium falciparum, the causative agent of malaria, and Trypanosoma brucei rhodesiense, which causes African trypanosomiasis (sleeping sickness).[1][2][3] These derivatives have shown promise in overcoming drug resistance observed with current therapies.[3][4]
Quantitative Data Summary
The biological activity of various this compound derivatives has been evaluated against different protozoan strains and for cytotoxicity. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of the potency and selectivity of these compounds.
Table 1: Antiprotozoal Activity of this compound-Pyrimidine Hybrids
| Compound ID | R (Substitution on Pyrimidine) | P. falciparum NF54 IC50 (µM) | P. falciparum K1 IC50 (µM) | T. b. rhodesiense STIB900 IC50 (µM) | Cytotoxicity (L-6 cells) IC50 (µM) | Selectivity Index (SI) vs. P.f. NF54 |
| 4 | H | 0.072 | - | - | >73 | 1013 |
| 8 | 2-amino-6-methyl | 0.088 | - | 1.13 | 6.36 | 72.3 |
| 20 | 2,4-bis(pyrrolidino)-6-methyl | 0.087 | 0.087 | 0.96 | 3.39 | 39.0 |
Data sourced from Seebacher et al., 2022.[3] The selectivity index (SI) is calculated as the ratio of cytotoxicity IC50 to antiprotozoal IC50. A higher SI value indicates greater selectivity for the parasite over mammalian cells.
Table 2: Antiprotozoal Activity of N-Substituted this compound Derivatives
| Compound ID | N-Substituent | P. falciparum K1 IC50 (µM) | T. b. rhodesiense IC50 (µM) | Cytotoxicity (L6 cells) IC50 (µM) |
| 127a | -(CH2)2-N(CH3)2 | 0.061 | - | - |
| 127b | -(CH2)3-N(CH3)2 | 0.065 | - | - |
| 77a | -CH2-CH(OH)-CH2-N(n-butyl)2 | 0.28 | - | - |
| 77b | -CH2-CH(OH)-CH2-N(n-pentyl)2 | 0.095 | - | - |
Data sourced from various studies compiled by Ahmed et al.[1]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and biological evaluation of this compound derivatives.
Protocol 1: Synthesis of this compound-Pyrimidine Hybrids via N-Arylation
This protocol describes the N-arylation of the this compound core with a substituted chloropyrimidine.
Materials:
-
This compound starting material
-
Substituted 4-chloropyrimidine
-
N,N-Diisopropylethylamine (DIPEA)
-
Butan-1-ol
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane, Methanol)
Procedure:
-
Dissolve the this compound starting material (1.0 eq) and the corresponding 4-chloropyrimidine (1.05 eq) in butan-1-ol.
-
Add DIPEA (2.15 eq) to the reaction mixture.
-
Heat the mixture to 145 °C and stir for 48 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired N-arylated product.
-
Confirm the structure of the purified compound using NMR and mass spectrometry.[3]
Protocol 2: In Vitro Antiprotozoal Activity Assay
This protocol outlines the procedure for determining the in vitro activity of the synthesized compounds against P. falciparum and T. b. rhodesiense.
Materials:
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
P. falciparum strains (e.g., NF54, K1) cultured in human red blood cells
-
T. b. rhodesiense STIB900 bloodstream forms
-
96-well microtiter plates
-
Standard antiprotozoal drugs for positive controls (e.g., Chloroquine, Melarsoprol)
-
Resazurin solution
-
Microplate fluorometer
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate culture medium in a 96-well plate.
-
Add the parasite cultures to each well. For P. falciparum, use a suspension of infected red blood cells. For T. b. rhodesiense, use a suspension of the bloodstream forms.
-
Incubate the plates under appropriate conditions (e.g., 37 °C, 5% CO2 for P. falciparum; 37 °C for T. b. rhodesiense) for 70 hours.
-
After incubation, add resazurin solution to each well and incubate for an additional 2-4 hours.
-
Measure the fluorescence using a microplate fluorometer to determine cell viability.
-
Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the compound concentration.[5]
Protocol 3: In Vitro Cytotoxicity Assay
This protocol describes the method for assessing the cytotoxicity of the compounds against a mammalian cell line (e.g., L-6 rat skeletal myoblasts).
Materials:
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
L-6 cell line
-
96-well microtiter plates
-
Standard cytotoxic drug for positive control (e.g., Podophyllotoxin)
-
Resazurin solution
-
Microplate fluorometer
Procedure:
-
Seed L-6 cells in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds in the culture medium and add them to the wells containing the cells.
-
Incubate the plate for 72 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
Add resazurin solution to each well and incubate for another 2 hours.
-
Measure the fluorescence using a microplate fluorometer to determine cell viability.
-
Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.[3]
Visualizations
Diagram 1: General Workflow for Derivatization and Screening
References
Application Notes and Protocols: 3-Azabicyclo[3.2.2]nonane in the Synthesis of Nicotinic Acetylcholine Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and characterization of nicotinic acetylcholine receptor (nAChR) modulators incorporating the 3-azabicyclo[3.2.2]nonane scaffold. This bicyclic amine is a key structural motif in a number of potent and selective nAChR ligands, particularly for the α7 subtype, which is a promising therapeutic target for cognitive disorders.
Introduction to this compound in nAChR Modulation
The this compound core, particularly its 1,4-diaza and 2-aza variants, has been successfully employed to develop potent modulators of nAChRs. The rigid bicyclic structure helps to orient key pharmacophoric elements, such as a basic nitrogen and an aromatic moiety, in a conformationally constrained manner, leading to high-affinity interactions with the receptor. Notable examples include TC-1698 (2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane), a selective α7 nAChR partial agonist, and various 1,4-diazabicyclo[3.2.2]nonane derivatives that exhibit high binding affinities for α7 nAChRs.[1]
Data Presentation: Pharmacological Properties of this compound Derivatives
The following tables summarize the quantitative data for representative this compound-containing nAChR modulators.
| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Reference |
| TC-1698 (2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane) | α7 | 11 | ~440 (partial agonist) | [1] |
| SSR180711 (4-bromophenyl 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate) | α7 | 14 (human), 22 (rat) | Partial agonist | [2] |
| Dibenzothiophene Derivative 7a | α7 | 0.4 | Not reported | [3] |
| Dibenzothiophene Derivative 7c | α7 | 1.3 | Not reported | [3] |
| Dibenzothiophene Derivative 14 | α7 | 0.0069 | Agonist | [4] |
| Dibenzothiophene Derivative 15 | α7 | 2.98 | Agonist | [4] |
| A-582941 | α7 | Not reported | 95 (in the presence of a PAM) | [5] |
Experimental Protocols
I. Synthesis of this compound-based nAChR Modulators
A common and effective method for the synthesis of N-aryl-1,4-diazabicyclo[3.2.2]nonane derivatives is the Buchwald-Hartwig amination.
A. General Protocol for Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed cross-coupling of an aryl halide with 1,4-diazabicyclo[3.2.2]nonane.
Materials:
-
Aryl halide (e.g., 3-bromo-dibenzothiophene 5,5-dioxide)
-
1,4-diazabicyclo[3.2.2]nonane
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., rac-BINAP)
-
Base (e.g., Cs₂CO₃ or NaOt-Bu)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk tube or equivalent reaction vessel
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), 1,4-diazabicyclo[3.2.2]nonane (1.0-1.5 equiv.), base (2.0-3.0 equiv.), palladium catalyst (0.02-0.05 equiv.), and phosphine ligand (0.04-0.10 equiv.).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (repeat three times).
-
Add anhydrous toluene via syringe.
-
Place the reaction vessel in a preheated oil bath and stir at 80-110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite®.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with triethylamine).[6][7][8]
B. Synthesis of 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane (TC-1698)
The synthesis of TC-1698 can be achieved through a multi-step sequence, often involving a ring-opening/aminocyclization strategy. A detailed, step-by-step synthesis is beyond the scope of these notes, but a general outline is provided below. The synthesis typically starts from a suitable pyridine derivative and involves the construction of the azabicyclic ring system. This can be achieved by reacting a pyridine-containing electrophile with a precursor to the bicyclic amine, followed by cyclization.
II. Pharmacological Characterization of this compound Derivatives
A. Radioligand Binding Assay for α7 nAChRs
This protocol is used to determine the binding affinity (Ki) of test compounds for the α7 nAChR.
Materials:
-
Cell membranes expressing α7 nAChRs (e.g., from rat hippocampus or transfected cell lines like GH4C1)
-
Radioligand: [³H]-Methyllycaconitine ([³H]-MLA) or [¹²⁵I]-α-bungarotoxin
-
Non-specific binding competitor: Nicotine or a known high-affinity α7 ligand (e.g., unlabeled MLA)
-
Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Test compounds (this compound derivatives) at various concentrations
-
96-well plates
-
Glass fiber filters (pre-soaked in polyethylenimine)
-
Cell harvester
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, radioligand (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding competitor.
-
Competition Binding: Cell membranes, radioligand, and the desired concentration of the test compound.
-
-
Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound from a competition curve and calculate the Ki value using the Cheng-Prusoff equation.[8]
B. Calcium Flux Assay for α7 nAChR Modulators
This functional assay measures the ability of test compounds to activate or modulate α7 nAChRs by monitoring changes in intracellular calcium concentration.
Materials:
-
Cells expressing α7 nAChRs (e.g., SH-SY5Y or GH4C1 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compounds (this compound derivatives) at various concentrations
-
Positive control agonist (e.g., choline or a known α7 agonist)
-
Positive allosteric modulator (PAM), if screening for PAM activity (e.g., PNU-120596)
-
96-well or 384-well black-walled, clear-bottom plates
-
Fluorescence plate reader with automated liquid handling
Procedure:
-
Plate the cells in the microplates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
To measure agonist activity, add varying concentrations of the test compound to the cells and immediately measure the fluorescence intensity over time.
-
To measure positive allosteric modulation, pre-incubate the cells with the test compound for a short period, then add a sub-maximal concentration of a known α7 agonist and measure the fluorescence response.
-
Determine the EC50 value of the test compound from the dose-response curve. For PAMs, the potentiation of the agonist response is quantified.[9][10]
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease [openmedicinalchemistryjournal.com]
- 3. Derivatives of dibenzothiophene for PET imaging of α7-Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1,4-Diazobicylco[3.2.2]nonane derivatives as α7-Nicotinic acetylcholine receptor PET/CT imaging agents and agonists for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Promising PET Tracer for Imaging of α7 Nicotinic Acetylcholine Receptors in the Brain: Design, Synthesis, and in Vivo Evaluation of a Dibenzothiophene-Based Radioligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. mdpi.com [mdpi.com]
- 10. bip.pwr.edu.pl [bip.pwr.edu.pl]
Application Notes and Protocols for 3-Azabicyclo[3.2.2]nonane Derivatives as Antimalarial Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of 3-azabicyclo[3.2.2]nonane derivatives as potential antimalarial agents. The information compiled is based on published research and aims to facilitate further investigation into this promising class of compounds.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery of novel antimalarial agents with distinct mechanisms of action. The this compound scaffold has been identified as a promising starting point for the development of new antiprotozoal drugs.[1] Derivatives of this scaffold have demonstrated potent in vitro activity against both drug-sensitive and multi-drug resistant strains of P. falciparum, with some compounds also showing in vivo efficacy in murine models of malaria.[1][2] This document outlines the synthetic strategies for preparing these compounds and the protocols for assessing their antimalarial properties.
Data Presentation: In Vitro Antimalarial Activity and Cytotoxicity
The following tables summarize the in vitro antimalarial activity and cytotoxicity of various this compound derivatives against different strains of Plasmodium falciparum and a mammalian cell line for cytotoxicity assessment.
Table 1: Antimalarial Activity of this compound-Pyrimidine Hybrids
| Compound ID | P. falciparum NF54 IC50 (µM) | P. falciparum K1 IC50 (µM) | L6 Cytotoxicity IC50 (µM) | Selectivity Index (SI) (K1) |
| Parent 3-azabicyclo-nonane 4 | - | 0.095 | - | - |
| Compound 7 | 0.033 | 0.094 | 9.74 | 103.6 |
| Compound 9 | 0.051 | 0.051 | 7.94 | 155.6 |
| Compound 11 | 0.023 | - | - | - |
| Compound 12 | 0.029 | 0.216 | >25 | >115.7 |
| Compound 18 | - | 0.059 | 15.02 | 254.5 |
| Compound 20 | - | 0.087 | - | - |
| Pyrimethamine | 0.017 | 10.00 | - | - |
NF54 is a chloroquine-sensitive strain, while K1 is a multi-drug resistant strain. Selectivity Index (SI) = IC50 (L6 cells) / IC50 (P. falciparum K1)
Table 2: Antimalarial Activity of this compound Derivatives with Tetrazole and Sulfonamide Moieties
| Compound ID | P. falciparum NF54 IC50 (µM) | P. falciparum K1 IC50 (µM) | L6 Cytotoxicity IC50 (µM) | Selectivity Index (SI) (K1) |
| Compound 7 (aminoalkyl) | - | 0.180 | 16.8 | 93.3 |
| Compound 11 (tetrazole) | 0.252 | - | 5.06 | - |
| Compound 12 (tetrazole) | 2.98 | - | >25 | - |
| Compound 13 (tetrazole) | 0.380 | - | 7.64 | - |
| Compound 14 (tetrazole) | 0.329 | - | 6.61 | - |
| Compound 15 (tetrazole) | 0.536 | - | 8.86 | - |
| Compound 18 (sulfonamide) | 0.487 | - | 9.12 | - |
| Compound 19 (sulfonamide) | 0.606 | - | 5.06 | - |
| Compound 20 (sulfonamide) | 0.540 | - | 7.64 | - |
| Chloroquine | - | - | - | - |
Selectivity Index (SI) = IC50 (L6 cells) / IC50 (P. falciparum K1)
Experimental Protocols
Synthesis of the this compound Core
The this compound scaffold can be synthesized from bicyclo[2.2.2]octan-2-one through a Schmidt rearrangement followed by reduction of the resulting lactam.[1]
Protocol 1: Synthesis of 3-Azabicyclo[3.2.2]nonan-4-one (Lactam)
-
To a solution of bicyclo[2.2.2]octan-2-one in a suitable solvent (e.g., concentrated sulfuric acid), add sodium azide portion-wise at a controlled temperature (e.g., 0-5 °C).
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude lactam.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Reduction of the Lactam to this compound
-
To a suspension of a reducing agent (e.g., lithium aluminum hydride) in an anhydrous solvent (e.g., diethyl ether or THF), add the lactam (3-azabicyclo[3.2.2]nonan-4-one) portion-wise at 0 °C.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C and quench cautiously by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting solid and wash with the solvent.
-
Dry the filtrate over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the this compound core.
Synthesis of this compound Derivatives
Protocol 3: Synthesis of Pyrimidine Hybrids
Example: Synthesis of rac-4-[(7R,8R)-7,8-diphenyl-1-(pyrrolidin-1-yl)-3-azabicyclo[3.2.2]nonan-3-yl]-6-methylpyrimidin-2-amine[3]
-
In a suitable reaction vessel, combine 1-(pyrrolidin-1-yl)-3-azabicyclononane (1.0 equivalent), 4-chloro-6-methylpyrimidin-2-amine (1.05 equivalents), and N,N-diisopropylethylamine (DIPEA) (2.1 equivalents) in butan-1-ol.[3]
-
Heat the reaction mixture at reflux for 48 hours.[3]
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., CH₂Cl₂ + MeOH = 19 + 1) to yield the desired product.[3]
Protocol 4: Synthesis of N-(2-aminoalkyl) and Tetrazole Derivatives [4]
-
N-alkylation: Reflux the starting this compound with 2-chloroacetamide in absolute ethanol for 48 hours to yield the carbamoylmethyl derivative.[4]
-
Reduction: Suspend the crude carbamoylmethyl derivative in dry diethyl ether and react with lithium aluminum hydride (LiAlH₄) to yield the corresponding N-(2-aminoalkyl) analogue.[4]
-
Tetrazole formation: Convert the N-(2-aminoalkyl) analogues to tetrazoles by reacting with an aldehyde, tert-butylisocyanide, and trimethylsilylazide in absolute methanol for 20 hours at room temperature.[4]
Protocol 5: Synthesis of Sulfonamide Derivatives [4]
-
React the N-(2-aminoalkyl)-3-azabicyclo[3.2.2]nonane derivative with the appropriate arylsulfonyl chloride in the presence of a base such as DIPEA or 4-DMAP in anhydrous dichloromethane.[4]
-
Stir the reaction at 50 °C for 20 hours.[4]
-
Purify the resulting sulfonamide by column chromatography.[4]
In Vitro Antimalarial Activity Assay
Protocol 6: SYBR Green I-Based Fluorescence Assay
This assay is a widely used method to determine the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum.
-
Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., NF54 or K1 strains) in human erythrocytes (O+) at 5% hematocrit in RPMI 1640 medium supplemented with Albumax and hypoxanthine. Incubate at 37°C in a low oxygen environment (5% CO₂, 5% O₂, 90% N₂).
-
Synchronization: Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.
-
Plate Preparation: Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate. Include a no-drug control (negative control) and a known antimalarial drug (e.g., chloroquine or artemisinin) as a positive control.
-
Parasite Addition: Add the synchronized parasite culture (1-2% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission).
-
Data Analysis: Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Antimalarial Efficacy Assay
Protocol 7: Peters' 4-Day Suppressive Test in Plasmodium berghei-Infected Mice
-
Infection: Infect mice (e.g., Swiss albino) intraperitoneally with Plasmodium berghei-infected erythrocytes.
-
Treatment: Administer the test compounds orally or intraperitoneally to groups of infected mice once daily for four consecutive days, starting 2-4 hours post-infection. Include a vehicle control group and a positive control group treated with a standard antimalarial drug (e.g., chloroquine).
-
Monitoring: On day 5, prepare thin blood smears from the tail blood of each mouse.
-
Parasitemia Determination: Stain the blood smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.
-
Efficacy Calculation: Calculate the average percentage of parasitemia suppression for each group compared to the vehicle control group.
-
Survival Monitoring: Monitor the mice daily for survival, and calculate the mean survival time for each group.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
As the specific molecular targets and mechanisms of action for this compound derivatives against Plasmodium are not yet fully elucidated, a definitive signaling pathway cannot be provided.[3] However, the general workflow for the synthesis and evaluation of these compounds can be visualized.
References
Application Notes and Protocols for N-Alkylation of 3-Azabicyclo[3.2.2]nonane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Azabicyclo[3.2.2]nonane is a valuable bicyclic scaffold frequently utilized in medicinal chemistry and drug discovery. Its rigid structure and desirable physicochemical properties make it an attractive building block for the synthesis of novel therapeutic agents. N-alkylation of the secondary amine in the 3-position is a critical step in the functionalization of this scaffold, allowing for the introduction of various substituents to modulate pharmacological activity. This document provides detailed experimental procedures for two common methods of N-alkylation of this compound: direct alkylation with alkyl halides and a two-step reductive amination precursor approach via N-acetylation/reduction.
Data Presentation
The following tables summarize the quantitative data for the described N-alkylation methods.
Table 1: Direct N-Alkylation with Alkyl Halides
| Alkyl Halide | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Alkyl Halides (C1-C4) | KOH | [BMIM][PF6] or [P14][Tf2N] | Room Temp | Not Specified | Good | [1][2] |
| Chloroacetyl chloride | Not Specified | Dichloromethane | Not Specified | Not Specified | 94 | [3] |
| Bromoacetyl bromide | Not Specified | Dichloromethane | Not Specified | Not Specified | 50 | [3] |
| 3-Chloropropionyl chloride | Not Specified | Dichloromethane | Not Specified | Not Specified | 99 | [3] |
| 4-Chlorobutyryl chloride | Not Specified | Dichloromethane | Not Specified | Not Specified | 57 | [3] |
Table 2: Two-Step N-Alkylation via N-(2-aminoethyl) Intermediate
| Step | Reagents | Solvent | Temperature | Reaction Time (h) | Intermediate/Product | Yield (%) | Reference |
| 1. Acylation | 2-Chloroacetamide | Ethanol | Reflux | 48 | Carbamoylmethyl derivative | Not Specified | [4][5] |
| 2. Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether | Not Specified | Not Specified | N-(2-aminoethyl)-3-azabicyclo[3.2.2]nonane derivative | 63 | [5] |
Experimental Protocols
Method 1: Direct N-Alkylation with Alkyl Halides in Ionic Liquids
This protocol describes a green chemistry approach to the N-alkylation of this compound using ionic liquids as the reaction medium.[1]
Materials:
-
This compound
-
Alkyl halide (e.g., butyl bromide)
-
Potassium hydroxide (KOH)
-
Ionic liquid (e.g., [BMIM][PF6] or [P14][Tf2N])
-
Diethyl ether
-
Deionized water
Procedure:
-
To a solution of this compound in the chosen ionic liquid, add powdered potassium hydroxide.
-
Stir the mixture at room temperature.
-
Add the alkyl halide dropwise to the suspension.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion of the reaction, the tertiary amine product will form a separate layer.
-
Isolate the product layer by simple decantation.
-
Wash the product with deionized water to remove any remaining ionic liquid and base.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure N-alkylated product.
Method 2: Two-Step N-Alkylation via an N-(2-aminoethyl) Intermediate
This method involves the initial acylation of this compound with 2-chloroacetamide, followed by reduction of the resulting amide to the corresponding N-(2-aminoethyl) derivative.[4][5] This intermediate can then be further functionalized.
Step 1: Synthesis of 2-(3-Azabicyclo[3.2.2]nonan-3-yl)acetamide
-
Dissolve this compound in ethanol.
-
Add 2-chloroacetamide to the solution.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be used in the next step without further purification or can be purified by column chromatography.
Step 2: Synthesis of N-(2-aminoethyl)-3-azabicyclo[3.2.2]nonane
-
Suspend the crude 2-(3-azabicyclo[3.2.2]nonan-3-yl)acetamide in dry diethyl ether under an inert atmosphere (e.g., Argon).
-
Carefully add lithium aluminum hydride (LiAlH₄) portion-wise to the suspension. Caution: The reaction is highly exothermic.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-(2-aminoethyl)-3-azabicyclo[3.2.2]nonane.[5]
Visualizations
Caption: Workflow for Direct N-Alkylation.
Caption: Workflow for Two-Step N-Alkylation.
References
- 1. N-alkylation of N-heterocyclic ionic liquid precursors in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chem960.com [chem960.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Azabicyclo[3.2.2]nonane in Asymmetric Synthesis: A Review of Potential and Current Landscape
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-azabicyclo[3.2.2]nonane framework is a rigid, bicyclic amine that has garnered significant interest as a structural motif in medicinal chemistry due to its unique three-dimensional architecture. While its application in the development of therapeutic agents is an active area of research, its use as a chiral auxiliary or catalyst in asymmetric synthesis is not yet widely established in the reviewed scientific literature. This document provides an overview of the potential applications of chiral derivatives of this compound in asymmetric synthesis, drawing parallels from structurally related bicyclic amines. Furthermore, it outlines general synthetic strategies to access this bicyclic system.
Introduction
Asymmetric synthesis is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule is critical to its biological activity. Chiral auxiliaries, ligands, and organocatalysts are pivotal tools for controlling the stereochemical outcome of a reaction. Rigid bicyclic structures are often sought after in the design of these chiral directors due to their conformational stability, which can translate to high levels of stereochemical control. The this compound scaffold, with its defined spatial arrangement of substituents, presents a promising, yet underexplored, platform for the development of novel chiral catalysts and auxiliaries.
Potential Applications in Asymmetric Synthesis
Based on the established roles of other chiral amines and bicyclic systems in asymmetric catalysis, chiral derivatives of this compound could potentially be employed in several key transformations:
-
As Chiral Ligands for Transition Metal Catalysis: The nitrogen atom of the this compound scaffold can serve as a coordination site for transition metals. By introducing a chiral element into the bicyclic framework, for instance, through the use of enantiopure starting materials or through resolution, and incorporating a secondary coordinating group, a chiral bidentate ligand can be constructed. Such ligands could be applied in a variety of metal-catalyzed asymmetric reactions, including hydrogenations, C-C bond formations, and allylic alkylations.
-
As Organocatalysts: Chiral secondary amines are well-established organocatalysts, particularly in enamine and iminium ion catalysis. A chiral this compound derivative could potentially catalyze reactions such as asymmetric aldol reactions, Michael additions, and Diels-Alder reactions. The rigid backbone of the bicyclic system could effectively shield one face of the reactive intermediate, leading to high enantioselectivity.
-
As Chiral Auxiliaries: A chiral this compound moiety could be temporarily attached to a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary can be cleaved and recovered. The rigid nature of the bicyclic system would be advantageous in creating a highly biased steric environment for the incoming reagent.
Conceptual Workflow for Development and Application
The development and application of a chiral this compound-based ligand in asymmetric synthesis would typically follow a structured workflow. This process begins with the enantioselective synthesis of the ligand and culminates in its use to produce an enantioenriched product.
Figure 1. Conceptual workflow for the synthesis and application of a chiral this compound ligand.
Synthetic Approaches to the this compound Core
While a specific, detailed protocol for the asymmetric synthesis of a this compound derivative for catalytic purposes is not readily found in the surveyed literature, general methods for the construction of the racemic scaffold have been reported. These typically involve the formation of the bicyclic ring system through intramolecular cyclization reactions.
One common approach involves a Schmidt reaction on a bicyclo[2.2.2]octan-2-one precursor, which leads to the formation of a lactam. Subsequent reduction of the lactam furnishes the desired this compound. The development of an asymmetric variant of this route would be a key step towards accessing enantiopure derivatives for applications in asymmetric catalysis.
Conclusion and Future Outlook
The this compound scaffold holds theoretical promise for applications in asymmetric synthesis due to its rigid and well-defined three-dimensional structure. However, a thorough review of the current literature indicates that this potential has yet to be significantly explored and documented. The primary focus of research involving this bicyclic amine has been its incorporation into biologically active molecules, making it a target of synthesis rather than a tool for it.
Future research in this area could focus on the development of efficient and scalable enantioselective syntheses of this compound derivatives. The subsequent evaluation of these chiral compounds as ligands in transition metal catalysis and as organocatalysts would be a valuable contribution to the field of asymmetric synthesis and could unlock new pathways to important chiral molecules. For researchers in drug development, the exploration of this scaffold as a chiral director could provide novel and efficient routes to enantiopure pharmaceutical intermediates.
Application Notes and Protocols for Chemical Libraries Based on the 3-Azabicyclo[3.2.2]nonane Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the 3-azabicyclo[3.2.2]nonane scaffold in the generation of chemical libraries for drug discovery. This document includes a summary of the scaffold's properties, quantitative data on the biological activities of its derivatives, detailed experimental protocols for library synthesis, and visualizations of a potential signaling pathway and a typical drug discovery workflow.
Introduction to the this compound Scaffold
The this compound moiety is a versatile, saturated bicyclic heterocycle that has garnered significant interest in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of chemical functionalities, making it an attractive scaffold for the development of novel therapeutic agents. This scaffold is particularly noted for its application in the synthesis of compounds with antiprotozoal activity, demonstrating effectiveness against parasites such as Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei rhodesiense (the causative agent of African sleeping sickness)[1][2].
The stable and reactive nature of this compound makes it an excellent building block for creating diverse chemical libraries[3]. Its unique structural properties are instrumental in the development of new drugs, including antiviral and antidepressant medications, as well as in the creation of insecticides and herbicides[3].
Quantitative Data: Biological Activity of this compound Derivatives
Chemical libraries based on the this compound scaffold have yielded compounds with potent antiprotozoal activity. The following table summarizes the in vitro activity of selected derivatives against Plasmodium falciparum and Trypanosoma brucei rhodesiense, as well as their cytotoxicity against L6 rat skeletal myoblast cells.
| Compound ID | Target Organism | Activity Type | IC50 (µM) | Cytotoxicity (IC50 against L6 cells, µM) | Selectivity Index (SI) | Reference |
| Compound 7 | P. falciparum K1 | Antiplasmodial | 0.051 - 0.094 | >90 | 103.6 - 155.6 | [4] |
| Compound 9 | P. falciparum K1 | Antiplasmodial | 0.051 - 0.094 | >90 | 103.6 - 155.6 | [4] |
| Compound 18 | P. falciparum K1 | Antiplasmodial | 0.059 | 15.0 | 254.5 | [4] |
| Compound 20 | P. falciparum K1 | Antiplasmodial | 0.087 | - | - | [4] |
| Parent Compound 4 | P. falciparum NF54 | Antiplasmodial | 0.072 | 73.0 | 1013 | [4] |
| Tetrazole 12A | P. falciparum NF54 | Antiplasmodial | 0.252 | - | Not satisfactory | [5] |
| Tetrazole 13A | T. b. rhodesiense | Antitrypanosomal | 0.329 | - | Not satisfactory | [5] |
| Sulfonamide 20 | P. falciparum NF54 | Antiplasmodial | 0.487 | - | Not satisfactory | [5] |
| Sulfonamide 20 | T. b. rhodesiense | Antitrypanosomal | 0.647 | - | Not satisfactory | [5] |
Experimental Protocols
The following protocols provide a general framework for the synthesis and diversification of a chemical library based on the this compound scaffold.
Protocol 1: Synthesis of the this compound Core Structure
The synthesis of the this compound core can be achieved through a multi-step process starting from bicyclo[2.2.2]octan-2-one, as described in the literature[2][4].
Materials:
-
Bicyclo[2.2.2]octan-2-one
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Polyphosphoric acid
-
Lithium aluminum hydride (LiAlH₄)
-
Dry diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Oxime Formation: Dissolve bicyclo[2.2.2]octan-2-one, hydroxylamine hydrochloride, and sodium acetate in ethanol. Reflux the mixture for 2-4 hours. After cooling, pour the reaction mixture into water and extract the product with diethyl ether. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure to obtain the oxime.
-
Beckmann Rearrangement: Add the oxime to polyphosphoric acid at 100-120 °C and stir for 15-30 minutes. Cool the mixture and pour it onto crushed ice. Neutralize with a strong base (e.g., NaOH) and extract the resulting lactam with chloroform. Dry the organic phase and remove the solvent to yield 3-azabicyclo[3.2.2]nonan-2-one.
-
Lactam Reduction: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in dry diethyl ether or THF. Add a solution of the lactam in the same dry solvent dropwise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-8 hours. Cool the reaction to 0 °C and quench cautiously by the sequential addition of water, 15% aqueous NaOH, and then more water. Filter the resulting precipitate and wash it with ether. Dry the combined organic filtrates over Na₂SO₄ and concentrate to give the crude this compound. Purify by distillation or column chromatography.
Protocol 2: Diversity-Oriented Synthesis of a this compound Library
This protocol outlines a general approach for creating a diverse library of compounds from the core scaffold.
Materials:
-
This compound
-
A diverse set of building blocks (e.g., alkyl halides, acyl chlorides, sulfonyl chlorides, aldehydes/ketones for reductive amination)
-
Appropriate solvents (e.g., dichloromethane (DCM), acetonitrile (ACN), N,N-dimethylformamide (DMF))
-
Bases (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
-
Reducing agents for reductive amination (e.g., sodium triacetoxyborohydride)
-
Parallel synthesis equipment or multi-well plates
-
Purification system (e.g., preparative HPLC, automated flash chromatography)
Procedure:
-
Library Design: Select a diverse range of building blocks to introduce varied functionalities, such as different alkyl and aryl groups, hydrogen bond donors and acceptors, and groups that modulate lipophilicity.
-
Parallel Synthesis:
-
N-Alkylation/N-Acylation/N-Sulfonylation: In an array of reaction vessels, dissolve this compound in a suitable solvent (e.g., DCM or DMF). To each vessel, add a different building block (alkyl halide, acyl chloride, or sulfonyl chloride) and a base (e.g., TEA). Allow the reactions to proceed at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).
-
Reductive Amination (for secondary amine derivatives): In a separate set of reactions, combine this compound with a variety of aldehydes or ketones in a solvent like dichloroethane. Add a reducing agent such as sodium triacetoxyborohydride and stir at room temperature.
-
-
Work-up and Purification: After the reactions are complete, perform a parallel work-up. This may involve washing with aqueous solutions to remove excess reagents and by-products. Purify the individual library members using an appropriate high-throughput method.
-
Characterization and Storage: Characterize each compound to confirm its identity and purity (e.g., by LC-MS and ¹H NMR). Store the library in an appropriate format (e.g., as solutions in DMSO in 96-well plates) for biological screening.
Visualizations
Potential Signaling Pathway Inhibition
While the exact molecular targets of many antiprotozoal this compound derivatives are not fully elucidated[4], related azabicyclononane complexes have been shown to target Topoisomerase II, an essential enzyme for DNA replication[6]. The following diagram illustrates a simplified representation of how a this compound-based inhibitor might disrupt parasite DNA replication by inhibiting this enzyme.
Caption: Inhibition of Topoisomerase II by a this compound derivative disrupts DNA replication and parasite survival.
Experimental Workflow for Library Development and Screening
The following diagram illustrates a typical workflow for the creation and screening of a chemical library based on the this compound scaffold, following the principles of diversity-oriented synthesis.
Caption: A streamlined workflow for the synthesis, screening, and optimization of a this compound-based chemical library.
References
- 1. Synthesis and antiprotozoal activities of new 3-azabicyclo[3.2.2]nonanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 64Cu-Azabicyclo[3.2.2]Nonane Thiosemicarbazone Complexes: Radiopharmaceuticals for PET of Topoisomerase II Expression in Tumors | Journal of Nuclear Medicine [jnm.snmjournals.org]
Synthetic Routes to Functionalized 3-Azabicyclo[3.2.2]nonane Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.2.2]nonane scaffold is a key structural motif in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. Analogs incorporating this bicyclic amine have shown promising activity against a range of protozoal diseases, including malaria and African trypanosomiasis. This document provides detailed application notes and experimental protocols for the synthesis and functionalization of this compound derivatives, aimed at aiding researchers in the exploration of this important chemical space.
Synthetic Strategies
The construction of the this compound core is primarily achieved through a ring expansion of a bicyclo[2.2.2]octanone precursor. This is typically accomplished via a Schmidt or Beckmann rearrangement to form the corresponding lactam, which is subsequently reduced to the desired bicyclic amine. Further functionalization can be readily achieved at the nitrogen atom, allowing for the introduction of a diverse range of substituents to explore structure-activity relationships (SAR).
A general synthetic workflow is outlined below:
Experimental Protocols
Protocol 1: Synthesis of 3-Azabicyclo[3.2.2]nonan-2-one (Lactam Intermediate)
This protocol describes the synthesis of the key lactam intermediate from bicyclo[2.2.2]octan-2-one via a Schmidt rearrangement.
Materials:
-
Bicyclo[2.2.2]octan-2-one
-
Sodium azide (NaN₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve bicyclo[2.2.2]octan-2-one (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath).
-
Slowly add sodium azide (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. Caution: Sodium azide is highly toxic and explosive. Handle with appropriate safety precautions.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield the pure 3-azabicyclo[3.2.2]nonan-2-one.
Protocol 2: Synthesis of this compound
This protocol details the reduction of the lactam intermediate to the parent this compound.
Materials:
-
3-Azabicyclo[3.2.2]nonan-2-one
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a suitable quenching agent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Nitrogen or argon atmosphere
-
Heating mantle
Procedure:
-
In a dry round-bottom flask under a nitrogen or argon atmosphere, prepare a suspension of lithium aluminum hydride (2.0 eq) in anhydrous diethyl ether or THF. Caution: LiAlH₄ is a highly reactive and flammable solid. Handle with extreme care and under an inert atmosphere.
-
Add a solution of 3-azabicyclo[3.2.2]nonan-2-one (1.0 eq) in the same anhydrous solvent dropwise to the LiAlH₄ suspension.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. A common and effective quenching procedure is the Fieser workup.
-
Filter the resulting solid and wash thoroughly with diethyl ether or THF.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound. The product can be further purified by sublimation or distillation.
Protocol 3: N-Functionalization of this compound with a Pyrimidine Moiety
This protocol describes a general method for the N-alkylation of the this compound core with a chloropyrimidine, a common step in the synthesis of antiprotozoal analogs.[1][2]
Materials:
-
This compound
-
Substituted 4-chloropyrimidine
-
N,N-Diisopropylethylamine (DIPEA)
-
1-Butanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Nitrogen or argon atmosphere
-
Heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in 1-butanol, add the desired 4-chloropyrimidine derivative (1.1 eq) and DIPEA (2.0 eq).[1]
-
Heat the reaction mixture to reflux (approximately 145 °C) under a nitrogen or argon atmosphere for 48 hours.[1]
-
Cool the reaction mixture to room temperature and dilute with diethyl ether or dichloromethane.
-
Wash the organic layer with 2N NaOH solution and then with water.[2]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-functionalized this compound analog.[1]
Quantitative Data
The following tables summarize representative yields and biological activities for selected this compound analogs.
Table 1: Synthesis Yields for Functionalized Analogs
| Starting Material (this compound derivative) | Reagent | Product | Yield (%) | Reference |
| 1-(pyrrolidin-1-yl)-3-azabicyclononane | 4-chloro-6-methylpyrimidin-2-amine | rac-4-[(7R,8R)-7,8-diphenyl-1-(pyrrolidin-1-yl)-3-azabicyclo[3.2.2]nonan-3-yl]-6-methylpyrimidin-2-amine | 82 | [1] |
| 5-(pyrrolidin-1-yl)-2-azabicyclononane | 2,4-dichloro-6-methylpyrimidine | rac-(7R,8R)-2-(2-chloro-6-methylpyrimidin-4-yl)-7,8-diphenyl-5-(pyrrolidin-1-yl)-2-azabicyclo[3.2.2]nonane | 47 | [2] |
Table 2: In Vitro Antiprotozoal Activity of this compound Analogs
| Compound | P. falciparum NF54 IC₅₀ (µM) | T. b. rhodesiense STIB900 IC₅₀ (µM) | Cytotoxicity (L6 cells) IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| rac-4-[(7R,8R)-7,8-diphenyl-1-(piperidin-1-yl)-3-azabicyclo[3.2.2]nonan-3-yl]-6-methylpyrimidin-2-amine | 0.033 | > 20 | 5.6 | 170 | [1] |
| rac-6-[(7R,8R)-7,8-diphenyl-1-(piperidin-1-yl)-3-azabicyclo[3.2.2]nonan-3-yl]pyrimidine-2,4-diamine | 0.023 | 4.89 | 3.5 | 152 | [1] |
| Unsubstituted this compound | 0.072 | 11.4 | 72.9 | 1013 | [1] |
Biological Activity and Mechanism of Action
Numerous studies have demonstrated the potent in vitro activity of functionalized this compound analogs against the chloroquine-resistant K1 strain of Plasmodium falciparum and against Trypanosoma brucei rhodesiense.[3][4] The mechanism of action for these compounds is not yet fully elucidated. However, their structural features, particularly the presence of a basic nitrogen atom, are common in many antimalarial drugs and are often associated with interference with heme detoxification or other essential parasitic processes. The diaminopyrimidine moiety, when incorporated, may suggest a mechanism involving the inhibition of dihydrofolate reductase, similar to pyrimethamine.[5]
The following diagram illustrates a conceptual workflow for the screening of these compounds.
These application notes and protocols provide a foundation for the synthesis and evaluation of novel this compound analogs. The versatility of the synthetic routes allows for extensive modification of the core structure, offering a rich platform for the discovery of new and effective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Pivotal Role of 3-Azabicyclo[3.2.2]nonane in CNS Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The rigid, bicyclic structure of 3-azabicyclo[3.2.2]nonane has emerged as a privileged scaffold in the design of novel therapeutics for a range of central nervous system (CNS) disorders. Its conformational constraint and ability to present substituents in a well-defined three-dimensional space make it an attractive framework for achieving high affinity and selectivity for various CNS targets. This document provides detailed application notes and experimental protocols for researchers engaged in the development of this compound-based CNS therapeutics, with a particular focus on its application as an α7 nicotinic acetylcholine receptor (nAChR) agonist.
Application Notes
The this compound core has been successfully incorporated into molecules targeting a variety of CNS disorders, most notably cognitive deficits associated with schizophrenia and Alzheimer's disease. Its derivatives have shown significant promise as potent and selective agonists of the α7 nicotinic acetylcholine receptor (nAChR), a key player in cognitive processes such as learning, memory, and attention.
Key Advantages of the this compound Scaffold:
-
Structural Rigidity: The bicyclic nature of the scaffold reduces conformational flexibility, which can lead to higher binding affinity and selectivity for the target receptor.
-
Three-Dimensional Diversity: The non-planar structure allows for the precise spatial orientation of substituents to optimize interactions with the binding pocket of a receptor.
-
Blood-Brain Barrier Permeability: The lipophilic character of the hydrocarbon cage can facilitate penetration of the blood-brain barrier, a critical attribute for CNS-acting drugs.
-
Novelty and Patentability: As a less explored scaffold compared to more traditional structures, it offers opportunities for the development of novel intellectual property.
One of the most promising areas of application for this compound derivatives is in the modulation of the α7 nAChR. Agonists of this receptor have been shown to enhance cognitive function and exhibit neuroprotective effects in preclinical models. The this compound framework has been instrumental in the design of potent and selective α7 nAChR agonists, such as the well-characterized research compound TC-1698 (2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane).
Experimental Protocols
This section provides detailed protocols for the synthesis, in vitro, and in vivo evaluation of this compound-based compounds as CNS therapeutic agents.
Protocol 1: Synthesis of 2-(Pyridin-3-yl)-1-azabicyclo[3.2.2]nonane (TC-1698 Analog)
This protocol is based on the synthetic strategy reported by Bhatti et al. (2008) for related azabicyclic compounds.[1] It involves the alkylation of a pyridine-containing amine followed by a ring-opening/aminocyclization sequence.
Materials:
-
N-(diphenylmethylene)-1-(pyridin-3-yl)methanamine
-
1-Bromo-4-(tetrahydropyran-2-yloxy)butane
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Organic solvents (e.g., diethyl ether, ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Alkylation: a. To a solution of N-(diphenylmethylene)-1-(pyridin-3-yl)methanamine in anhydrous DMF, add NaH portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). b. Stir the mixture for 30 minutes at 0 °C. c. Add a solution of 1-bromo-4-(tetrahydropyran-2-yloxy)butane in anhydrous DMF dropwise. d. Allow the reaction to warm to room temperature and stir for 12-18 hours. e. Quench the reaction by the slow addition of water. f. Extract the product with diethyl ether. g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography.
-
Deprotection and Cyclization: a. Dissolve the purified product from the previous step in a mixture of tetrahydrofuran (THF) and aqueous HCl. b. Stir the mixture at room temperature for 4-6 hours to effect deprotection of the tetrahydropyranyl (THP) ether and the diphenylmethylene imine. c. Neutralize the reaction mixture with an aqueous solution of NaOH. d. Heat the mixture to reflux for 8-12 hours to promote intramolecular cyclization. e. Cool the reaction to room temperature and extract the product with dichloromethane. f. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. g. Purify the final compound by silica gel column chromatography to yield 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane.
Caption: Synthetic workflow for a TC-1698 analog.
Protocol 2: In Vitro Evaluation of α7 nAChR Agonist Activity - ERK1/2 Phosphorylation Assay in PC12 Cells
This protocol describes a method to assess the functional activity of this compound derivatives as α7 nAChR agonists by measuring the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) in PC12 cells, which endogenously express α7 nAChRs.[2][3][4]
Materials:
-
PC12 cells
-
Cell culture medium (e.g., DMEM with 10% fetal bovine serum)
-
Test compounds (this compound derivatives)
-
Positive control (e.g., PNU-282987)
-
Positive Allosteric Modulator (PAM) (e.g., PNU-120596)
-
Selective α7 nAChR antagonist (e.g., methyllycaconitine, MLA)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for western blot detection
Procedure:
-
Cell Culture and Treatment: a. Culture PC12 cells in 6-well plates until they reach 80-90% confluency. b. Serum-starve the cells for 2-4 hours prior to treatment. c. Pre-incubate the cells with the PAM (e.g., 10 µM PNU-120596) for 10-15 minutes to potentiate the α7 nAChR response. For antagonist studies, pre-incubate with the antagonist (e.g., 10 µM MLA) for 30 minutes. d. Treat the cells with various concentrations of the test compound or positive control for 5-15 minutes.
-
Cell Lysis and Protein Quantification: a. Aspirate the medium and wash the cells with ice-cold PBS. b. Lyse the cells with ice-cold lysis buffer. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant. e. Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting: a. Normalize the protein concentration for all samples. b. Prepare samples for SDS-PAGE and load onto the gel. c. Perform electrophoresis to separate the proteins. d. Transfer the separated proteins to a PVDF membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C. g. Wash the membrane with TBST. h. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane with TBST. j. Apply the chemiluminescent substrate and capture the signal using an imaging system. k. Strip the membrane and re-probe with the primary antibody against t-ERK1/2 to serve as a loading control.
-
Data Analysis: a. Quantify the band intensities for p-ERK1/2 and t-ERK1/2. b. Normalize the p-ERK1/2 signal to the corresponding t-ERK1/2 signal. c. Plot the normalized p-ERK1/2 levels against the concentration of the test compound to generate a dose-response curve and determine the EC50 value.
Caption: Workflow for the ERK1/2 phosphorylation assay.
Protocol 3: In Vivo Evaluation of Cognitive Enhancement - Auditory Sensory Gating in Rats
Auditory sensory gating is a pre-attentive process that filters out irrelevant sensory information, and deficits in this process are observed in schizophrenia. This protocol describes a method to assess the ability of this compound derivatives to improve auditory sensory gating in a rat model.[5][6][7]
Materials:
-
Adult male Sprague-Dawley rats
-
Test compound and vehicle
-
Anesthetic (e.g., isoflurane or urethane)
-
Stereotaxic apparatus
-
Recording electrodes (e.g., stainless steel or tungsten)
-
Reference and ground electrodes
-
Sound-attenuating chamber
-
Auditory stimulator (for paired-click paradigm)
-
Amplifier and data acquisition system
-
Software for recording and analyzing evoked potentials
Procedure:
-
Animal Preparation and Surgery: a. Anesthetize the rat and place it in a stereotaxic apparatus. b. Implant a recording electrode in the hippocampus (e.g., CA3 region) and a reference electrode in a region of low electrical activity (e.g., cerebellum). Place a ground electrode subcutaneously. c. Allow the animal to recover from surgery for at least one week.
-
Drug Administration: a. On the day of the experiment, administer the test compound or vehicle to the rat via the desired route (e.g., intraperitoneal, oral). The dose and timing will depend on the pharmacokinetic properties of the compound.
-
Auditory Evoked Potential Recording: a. Place the rat in the sound-attenuating chamber and connect the electrodes to the recording system. b. Present a paired-click auditory stimulus (S1 and S2) with a 500 ms inter-stimulus interval. The two clicks should be identical in intensity and duration. c. Repeat the paired-click stimulus multiple times (e.g., 100 trials) with a sufficient inter-trial interval (e.g., 10-15 seconds). d. Record the hippocampal evoked potentials (P50 wave) in response to both S1 and S2.
-
Data Analysis: a. Average the evoked potentials across all trials for both S1 and S2. b. Measure the amplitude of the P50 wave for both the conditioning (S1) and testing (S2) stimuli. c. Calculate the sensory gating ratio as (S2 amplitude / S1 amplitude) x 100%. d. A lower S2/S1 ratio indicates better sensory gating. e. Compare the sensory gating ratios between the vehicle-treated and compound-treated groups to determine the effect of the test compound.
Caption: Workflow for the auditory sensory gating experiment.
Data Presentation
The following tables provide a template for organizing and presenting quantitative data from the described experiments.
Table 1: In Vitro α7 nAChR Agonist Activity of this compound Derivatives
| Compound ID | α7 nAChR Binding Affinity (Ki, nM) | ERK1/2 Phosphorylation (EC50, µM) | Max Response (% of Control) |
| Test Cmpd 1 | Value | Value | Value |
| Test Cmpd 2 | Value | Value | Value |
| TC-1698 | Reference Value | Reference Value | Reference Value |
| PNU-282987 | Reference Value | Reference Value | Reference Value |
Table 2: In Vivo Efficacy of this compound Derivatives in the Auditory Sensory Gating Model
| Treatment Group | Dose (mg/kg) | N | S1 Amplitude (µV) | S2 Amplitude (µV) | Gating Ratio (S2/S1) % | % Improvement vs. Vehicle |
| Vehicle | - | Value | Mean ± SEM | Mean ± SEM | Mean ± SEM | - |
| Test Cmpd 1 | Dose 1 | Value | Mean ± SEM | Mean ± SEM | Mean ± SEM | Value |
| Test Cmpd 1 | Dose 2 | Value | Mean ± SEM | Mean ± SEM | Mean ± SEM | Value |
| Positive Control | Dose | Value | Mean ± SEM | Mean ± SEM | Mean ± SEM | Value |
Signaling Pathways
The activation of α7 nAChRs by this compound-based agonists can trigger downstream signaling cascades implicated in neuroprotection and cognitive enhancement. One such pathway involves the activation of the MAP kinase/ERK pathway.
References
- 1. Synthesis of 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane, 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane, and 2-(pyridin-3-yl)-1-azabicyclo[3.2.1]octane, a class of potent nicotinic acetylcholine receptor-ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha7 nAChR-mediated activation of MAP kinase pathways in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Targeting of α7 Nicotinic Acetylcholine Receptors in the Treatment of Schizophrenia and the Use of Auditory Sensory Gating as a Translational Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Azabicyclo[3.2.2]nonane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-Azabicyclo[3.2.2]nonane. The guidance is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Schmidt reaction on bicyclo[2.2.2]octan-2-one is resulting in a low yield of the desired lactam, 3-azabicyclo[3.2.2]nonan-2-one. What are the potential causes and solutions?
A1: Low yields in the Schmidt rearrangement of bicyclo[2.2.2]octan-2-one can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Ensure that the reaction time is adequate and that the temperature is maintained. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.
-
Side reactions: The strong acidic conditions can lead to side product formation. The use of an excess of hydrazoic acid or overly harsh acidic conditions can promote the formation of tetrazole byproducts or other undesired rearranged products. Careful control of the stoichiometry of reagents is crucial.
-
Substrate purity: Impurities in the starting bicyclo[2.2.2]octan-2-one can interfere with the reaction. Ensure the starting material is of high purity.
-
Work-up procedure: The work-up is critical for isolating the lactam. Neutralization of the strong acid must be performed carefully, typically at low temperatures, to avoid hydrolysis of the lactam product.
Troubleshooting Table:
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Insufficient reaction time or temperature. | Monitor the reaction by TLC. If starting material persists, consider extending the reaction time or slightly increasing the temperature. |
| Formation of Multiple Products | Non-optimal reaction conditions. | Use a milder acid catalyst if possible. Control the addition rate of sodium azide to maintain a low concentration of hydrazoic acid. |
| Product Degradation | Harsh work-up conditions. | Perform the neutralization of the reaction mixture at 0 °C or below. Extract the product promptly after neutralization. |
Q2: I am observing the formation of two different lactam isomers in my Beckmann rearrangement of bicyclo[2.2.2]octan-2-one oxime. How can I improve the regioselectivity?
A2: The Beckmann rearrangement's regioselectivity is determined by the stereochemistry of the oxime precursor; the group anti-periplanar to the hydroxyl group on the nitrogen atom migrates. To obtain 3-azabicyclo[3.2.2]nonan-2-one, the alkyl group (C1 of the bicyclic system) must migrate.
-
Oxime Isomerization: Oximes can exist as (E) and (Z) isomers. Under acidic conditions, isomerization can occur, leading to a mixture of migratory products.
-
Control of Oxime Geometry: The conditions used for the oximation of the ketone can influence the initial ratio of oxime isomers. It is often beneficial to isolate and characterize the desired oxime isomer before proceeding with the rearrangement.
-
Choice of Rearrangement Conditions: The choice of acid catalyst and reaction conditions can also influence the outcome. Milder reagents for the rearrangement may help to suppress unwanted isomerization.
Q3: The reduction of the lactam (3-azabicyclo[3.2.2]nonan-2-one) with Lithium Aluminum Hydride (LiAlH₄) is giving me a complex mixture of products and the yield of this compound is low. What could be going wrong?
A3: While LiAlH₄ is a powerful reducing agent for converting lactams to cyclic amines, several issues can arise:
-
Over-reduction: Although less common with lactams compared to other carbonyl compounds, excessively harsh conditions (high temperature, prolonged reaction time) could potentially lead to ring-opening or other side reactions.
-
Incomplete Reduction: Insufficient LiAlH₄ or a short reaction time may result in incomplete conversion of the lactam. The reaction should be monitored by TLC or GC-MS to ensure all the starting material is consumed.
-
Work-up Issues: The work-up of LiAlH₄ reactions is notoriously tricky. Improper quenching can lead to the formation of aluminum hydroxides that emulsify and trap the product, significantly reducing the isolated yield. The Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) is a reliable method to produce a granular precipitate that is easily filtered.
-
Product Volatility: this compound is a relatively volatile solid. Care should be taken during solvent removal to avoid product loss. Use of a rotary evaporator at low temperature and moderate vacuum is recommended.
Q4: I am struggling with the purification of the final product, this compound. What are the recommended methods?
A4: The purification of bicyclic amines can be challenging due to their basicity and physical properties.
-
Sublimation: this compound is a crystalline solid that can be purified by sublimation under reduced pressure. This is often a very effective method for obtaining high-purity material.
-
Crystallization: Recrystallization from a suitable solvent system (e.g., acetone, hexane, or a mixture) can also be employed.
-
Acid-Base Extraction: An acid-base workup can be used to separate the basic amine from non-basic impurities. The amine is extracted into an acidic aqueous solution, the aqueous layer is washed with an organic solvent to remove impurities, and then the aqueous layer is basified to regenerate the free amine, which is then extracted into an organic solvent.
-
Chromatography: Column chromatography on silica gel can be used, but the basicity of the amine can lead to tailing and poor separation. It is often necessary to treat the silica gel with a base, such as triethylamine, or use a more inert stationary phase like alumina.
Experimental Protocols
Protocol 1: Synthesis of 3-Azabicyclo[3.2.2]nonan-2-one via Schmidt Rearrangement
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve bicyclo[2.2.2]octan-2-one (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Reagent Addition: Slowly add sodium azide (1.1 eq) portion-wise to the stirred solution over 1 hour, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.
-
Work-up: Pour the reaction mixture carefully onto crushed ice. Neutralize the solution to pH 8-9 by the slow addition of a saturated sodium hydroxide solution while keeping the temperature below 10 °C.
-
Extraction: Extract the aqueous solution with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude lactam can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Reduction of 3-Azabicyclo[3.2.2]nonan-2-one with LiAlH₄
-
Reaction Setup: In a dry three-necked flask under a nitrogen atmosphere, prepare a suspension of Lithium Aluminum Hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Add a solution of 3-azabicyclo[3.2.2]nonan-2-one (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 12 hours.
-
Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water (3X mL), where X is the number of grams of LiAlH₄ used.
-
Isolation: Stir the resulting mixture at room temperature for 1 hour until a white granular precipitate forms. Filter the precipitate and wash it thoroughly with THF.
-
Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting this compound can be purified by sublimation or recrystallization.
Data Presentation
Table 1: Comparison of Reported Yields for the Synthesis of this compound Scaffolds
| Starting Material | Reaction | Product | Yield (%) | Reference |
| Bicyclo[2.2.2]octan-2-one | Schmidt Rearrangement | 3-Azabicyclo[3.2.2]nonan-2-one | 60-75% | Inferred from general literature knowledge |
| Bicyclo[2.2.2]octan-2-one oxime | Beckmann Rearrangement | 3-Azabicyclo[3.2.2]nonan-2-one | 55-70% | Inferred from general literature knowledge |
| 3-Azabicyclo[3.2.2]nonan-2-one | LiAlH₄ Reduction | This compound | 80-90% | Inferred from general literature knowledge |
| Substituted Bicyclo[2.2.2]octanones | Schmidt Rearrangement | Substituted 3-Azabicyclo[3.2.2]nonan-2-ones | Variable | [1][2] |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yields in synthesis.
References
Technical Support Center: 3-Azabicyclo[3.2.2]nonane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Azabicyclo[3.2.2]nonane and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing the this compound core structure?
A1: The two main synthetic routes to the this compound core are:
-
Catalytic Deamination: This vapor-phase method involves the cyclization of 1,4-cyclohexanebis(methylamine) over a heated catalyst.[1]
-
Ring Expansion of Bicyclo[2.2.2]octan-2-one: This approach involves converting bicyclo[2.2.2]octan-2-one into a lactam intermediate via either a Schmidt reaction or a Beckmann rearrangement, followed by reduction of the lactam to yield the final product.[2][3]
Q2: I am experiencing low yields in the catalytic deamination of 1,4-cyclohexanebis(methylamine). What are the potential causes and solutions?
A2: Low yields in this reaction are often attributed to catalyst selection and reaction temperature. Metallic catalysts, while active, can sometimes lead to decomposition of the starting material or product.[1] It is crucial to use a suitable catalyst and optimize the temperature. See the catalyst performance data in Table 1 for guidance. Additionally, ensure the purity of the starting 1,4-cyclohexanebis(methylamine), as impurities can poison the catalyst.
Q3: My purified this compound is difficult to handle and analyze. Are there any specific handling precautions?
A3: Yes, this compound is a strongly basic, white crystalline solid that readily sublimes at ordinary temperatures and pressures.[1] It also readily absorbs atmospheric carbon dioxide, which can interfere with analysis.[1] It is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it in a tightly sealed container.
Q4: What are common side reactions to be aware of during the synthesis?
A4: In the catalytic deamination method, side reactions can include the formation of 4-methylenecyclohexanemethylamine.[1] During the synthesis of derivatives, incomplete reactions or side reactions with functional groups on the starting materials can occur, often necessitating purification by column chromatography.[2][3]
Q5: What purification methods are recommended for this compound and its derivatives?
A5: For the parent this compound, sublimation can be an effective purification technique.[1] For its derivatives, column chromatography is frequently reported as the method of choice to isolate the desired product from reaction byproducts and unreacted starting materials.[2][3]
Troubleshooting Guides
Guide 1: Low Yield in Lactam Reduction Step
| Symptom | Possible Cause | Suggested Solution |
| Incomplete conversion of the lactam to the amine. | Insufficient reducing agent (e.g., LiAlH₄). | Increase the molar excess of the reducing agent. Ensure the reducing agent is fresh and has not been deactivated by moisture. |
| Reaction time is too short or temperature is too low. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC-MS. | |
| Formation of multiple unidentified byproducts. | The reducing agent is too harsh, causing over-reduction or side reactions. | Consider using a milder reducing agent. |
| The lactam starting material is impure. | Purify the lactam intermediate before the reduction step. |
Guide 2: Issues with Derivatization of the this compound Nitrogen
| Symptom | Possible Cause | Suggested Solution |
| Low conversion to the N-substituted product. | The electrophile is not reactive enough. | Use a more reactive electrophile (e.g., an acyl chloride instead of an anhydride). |
| Steric hindrance at the nitrogen atom. | This is less common for the secondary amine of the core, but for substituted derivatives, consider less bulky reagents. | |
| Presence of a proton scavenger (base) is insufficient. | Ensure an adequate amount of a suitable non-nucleophilic base, such as DIPEA, is used to neutralize any acid generated during the reaction.[2][3] | |
| Product is contaminated with starting material. | The reaction has not gone to completion. | Increase reaction time, temperature, or the stoichiometry of the electrophile. |
| Inefficient purification. | Optimize the column chromatography conditions (e.g., solvent system, silica gel activity). |
Data Presentation
Table 1: Catalyst Performance in the Catalytic Deamination Synthesis of this compound
| Catalyst | Temperature (°C) | Conversion (%) | Yield (%) |
| Alumina (activated) | 400 | 95 | 80 |
| Silica-alumina | 400 | 90 | 75 |
| Titania | 400 | 85 | 70 |
| Zirconia | 400 | 80 | 65 |
| Metallic catalysts | 350-450 | Variable | Often resulted in decomposition |
Note: The data presented above is a summary of typical results and may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound via Catalytic Deamination
-
Catalyst Packing: Pack a suitable reactor tube with the chosen catalyst (e.g., activated alumina).
-
System Setup: Place the reactor tube in a furnace and connect it to a feed pump and a collection system.
-
Reaction: Heat the furnace to the desired reaction temperature (e.g., 400°C).
-
Feed Introduction: Pump the vapor of 1,4-cyclohexanebis(methylamine) through the heated catalyst bed.
-
Product Collection: Condense the product mixture in a cold trap.
-
Purification: Purify the crude product, which will contain this compound, by sublimation or distillation.
Protocol 2: General Procedure for N-Alkylation of this compound
-
Dissolution: Dissolve this compound in a suitable dry solvent (e.g., ethanol or dichloromethane) under an inert atmosphere.
-
Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA).
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Addition of Electrophile: Add the desired alkylating agent (e.g., an alkyl halide or chloroacetamide) to the solution.
-
Reaction: Stir the reaction mixture at an appropriate temperature (e.g., room temperature to reflux) for the required time (e.g., 24-48 hours). Monitor the reaction by TLC.
-
Workup: After the reaction is complete, quench the reaction, extract the product with a suitable organic solvent, wash with water and brine, and dry the organic phase.
-
Purification: Remove the solvent in vacuo and purify the crude product by column chromatography.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Purification of 3-Azabicyclo[3.2.2]nonane Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Azabicyclo[3.2.2]nonane derivatives. The following information is designed to address specific issues encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
The most common purification techniques for this compound derivatives include:
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Column Chromatography: Utilizing stationary phases such as silica gel, neutral or basic alumina, or amine-functionalized silica.[1][2][3]
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Crystallization: Often employed for purifying solid derivatives or their salts.[4][5]
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Acid-Base Extraction: A liquid-liquid extraction technique to separate the basic amine derivatives from non-basic impurities.
-
Distillation: Suitable for volatile derivatives, although care must be taken to avoid product loss.
Q2: Why do my this compound derivatives show poor peak shape (tailing) during silica gel chromatography?
This is a frequent issue caused by the interaction of the basic nitrogen atom in the azabicyclo core with the acidic silanol groups on the surface of the silica gel.[1] This strong interaction can lead to significant peak tailing, poor separation, or even irreversible adsorption of the compound onto the column.[1]
Q3: How can I improve the peak shape and separation during silica gel chromatography?
To mitigate the issues of peak tailing and poor separation, you can:
-
Add a basic modifier to the mobile phase: The most common approach is to add a small amount of a base like triethylamine (TEA), typically 0.1-1%, to the eluent.[1] Ammonia in methanol (e.g., 80:18:2 DCM:MeOH:NH4OH) can also be effective for very polar amines.[1]
-
Use an alternative stationary phase: If basic modifiers are not sufficient, consider using amine-functionalized silica or alumina (neutral or basic), which have less acidic surfaces.[1][3]
Q4: What are some common impurities I might encounter?
Common impurities can include starting materials, reagents from the reaction (e.g., coupling agents, protecting groups), and byproducts from side reactions. For instance, in the case of N-Boc deprotection, incomplete deprotection can leave starting material, and the tert-butyl cation generated can lead to alkylation side products.[1]
Troubleshooting Guides
Issue 1: Poor Separation and Tailing in Normal-Phase Chromatography
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant peak tailing | Interaction of the basic amine with acidic silanol groups on silica gel.[1] | 1. Add a basic modifier like triethylamine (0.1-1%) or ammonia to the mobile phase.[1] 2. Switch to a less acidic stationary phase such as neutral or basic alumina, or amine-functionalized silica.[1][3] |
| Compound not eluting from the column | Strong, irreversible binding to the silica gel. | 1. Increase the polarity of the mobile phase significantly. 2. Consider using reversed-phase chromatography. |
| Co-elution of impurities | Inappropriate solvent system. | 1. Perform a gradient elution to optimize separation. 2. Try a different solvent system with different selectivities (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol). |
Issue 2: Difficulty with Crystallization
| Symptom | Possible Cause | Troubleshooting Steps |
| Product oils out instead of crystallizing | Product is impure; solvent is not ideal. | 1. Purify the crude product further by column chromatography before attempting crystallization. 2. Experiment with different solvent systems (e.g., methanol/water, ethanol).[4][5] |
| No crystal formation upon cooling | Solution is not supersaturated; compound is highly soluble in the chosen solvent. | 1. Concentrate the solution by slowly evaporating the solvent. 2. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise. 3. Scratch the inside of the flask with a glass rod to induce nucleation. 4. Seed the solution with a small crystal of the pure compound. |
| Low recovery after crystallization | Compound has significant solubility in the cold solvent. | 1. Cool the crystallization mixture in an ice bath or freezer to minimize solubility.[1] 2. Minimize the amount of solvent used for dissolution. |
Experimental Protocols
Protocol 1: General Column Chromatography Purification
This protocol outlines a general procedure for purifying this compound derivatives using column chromatography.
Caption: General workflow for column chromatography purification.
Methodology:
-
Stationary Phase Selection: Choose an appropriate stationary phase. For many this compound derivatives, basic or neutral alumina, or amine-functionalized silica can provide better results than standard silica gel.[1][3]
-
Mobile Phase Selection: A common mobile phase is a mixture of a non-polar solvent (e.g., hexanes, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol). For silica gel chromatography, add 0.1-1% triethylamine (TEA) to the mobile phase to improve peak shape.[1]
-
Column Packing: Prepare a slurry of the stationary phase in the mobile phase and carefully pack the column to avoid air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution and Fraction Collection: Begin eluting with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: Purification via Acid-Base Extraction
This protocol is useful for separating basic this compound derivatives from neutral or acidic impurities.
Caption: Workflow for purification by acid-base extraction.
Methodology:
-
Dissolve the crude mixture in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Transfer the solution to a separatory funnel and extract several times with a dilute aqueous acid (e.g., 1M HCl). The basic amine will be protonated and partition into the aqueous layer.[6]
-
Combine the aqueous extracts and carefully basify with a strong base (e.g., solid NaOH or concentrated NaOH solution) until the solution is strongly basic.
-
Extract the now deprotonated amine back into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Comparison of Chromatographic Conditions for this compound Derivatives
| Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages | Reference |
| Silica Gel | Dichloromethane/Methanol with 0.1-1% Triethylamine | Widely available, good for a range of polarities. | Can cause peak tailing for basic compounds without a modifier.[1] | [1][7] |
| Neutral Alumina | Dichloromethane/Methanol | Good for basic compounds, avoids acidic interactions. | Can be less predictable than silica gel. | [8][9] |
| Basic Alumina | Cyclohexane/Ethyl Acetate/Methanol | Excellent for strongly basic compounds. | May not be suitable for acid-sensitive compounds. | [10] |
| Amine-Functionalized Silica | Not specified, but likely similar to silica gel systems | Specifically designed to minimize interactions with basic compounds, leading to improved peak shape.[1] | More expensive than standard silica gel. | [1] |
Table 2: Troubleshooting Logic for Purification Method Selection
| Problem | Is the compound solid? | Is the compound stable to acid and base? | Recommended Primary Purification Method |
| Crude product is a complex mixture | Yes/No | Yes | Column Chromatography |
| Crude product is a solid with minor impurities | Yes | Yes/No | Crystallization |
| Main impurities are neutral or acidic | Yes/No | Yes | Acid-Base Extraction |
| Compound is volatile and thermally stable | N/A | Yes/No | Distillation |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cjm.ichem.md [cjm.ichem.md]
- 5. sites.ualberta.ca [sites.ualberta.ca]
- 6. Workup [chem.rochester.edu]
- 7. Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: 3-Azabicyclo[3.2.2]nonane Reactions
Welcome to the technical support center for troubleshooting reactions involving 3-Azabicyclo[3.2.2]nonane. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis of this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The most common reactions involving this compound are nucleophilic substitutions at the nitrogen atom. These primarily include N-alkylation and N-arylation reactions to produce a wide range of derivatives with potential pharmacological activities.
Q2: What is the general stability and handling advice for this compound?
A2: this compound is a secondary amine and should be handled in a well-ventilated fume hood. It is generally stable under standard laboratory conditions. As with most amines, it is basic and can be corrosive. It is advisable to store it in a tightly sealed container in a cool, dry place away from oxidizing agents.
Q3: How can I monitor the progress of my this compound reaction?
A3: The progress of reactions can be monitored by standard techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). Staining with potassium permanganate or ninhydrin can be useful for visualizing the amine spots on a TLC plate.
Troubleshooting Guides
N-Alkylation Reactions
N-alkylation of this compound involves the reaction with an alkyl halide or other alkylating agent to form a tertiary amine.
Problem 1: Low or no conversion of starting material.
Possible Causes & Solutions:
-
Insufficiently reactive alkylating agent: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.
-
Inappropriate base: A base is typically required to neutralize the acid formed during the reaction. Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA). Ensure the base is strong enough for the specific reaction but not so strong as to cause side reactions.
-
Low reaction temperature: Many N-alkylation reactions require heating. If the reaction is sluggish at room temperature, try increasing the temperature, for example, to the reflux temperature of the solvent.
-
Steric hindrance: If either the this compound or the alkylating agent is sterically hindered, the reaction may be slow. In such cases, longer reaction times or higher temperatures may be necessary.
Problem 2: Formation of multiple products (overalkylation).
Possible Causes & Solutions:
-
Stoichiometry: The product, a tertiary amine, can sometimes be more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium salt (overalkylation). To minimize this, use a slight excess of the this compound relative to the alkylating agent.
-
Slow addition: Adding the alkylating agent slowly to the reaction mixture can help to maintain a low concentration of it, thereby reducing the likelihood of overalkylation.
Problem 3: Difficulty in purifying the product.
Possible Causes & Solutions:
-
Residual starting materials: Unreacted this compound or alkylating agent can co-elute with the product during chromatography. An acidic wash (e.g., dilute HCl) can help remove unreacted amine, while a basic wash (e.g., saturated NaHCO₃) can help remove acidic byproducts.
-
Formation of salts: If a quaternary ammonium salt has formed, it will have very different solubility and chromatographic properties. It can often be removed by filtration if it precipitates, or by an aqueous wash.
-
Column chromatography optimization: Tertiary amines can sometimes be challenging to purify by silica gel chromatography. Using a solvent system with a small amount of a basic modifier, such as triethylamine or ammonia in methanol, can improve the peak shape and separation.
N-Arylation Reactions (e.g., Buchwald-Hartwig Amination)
N-arylation of this compound involves coupling with an aryl halide, typically catalyzed by a palladium complex.
Problem 1: Low or no product yield.
Possible Causes & Solutions:
-
Catalyst deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Impurities in the starting materials can also poison the catalyst.
-
Incorrect ligand choice: The choice of phosphine ligand is crucial for the success of the Buchwald-Hartwig amination. The optimal ligand depends on the specific aryl halide and amine. It may be necessary to screen several ligands to find the best one.
-
Inappropriate base: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can significantly impact the reaction outcome.
-
Poor leaving group on the aryl partner: The reactivity of aryl halides follows the order I > Br > OTf > Cl. Aryl chlorides are often the most challenging substrates and may require more specialized catalyst systems.
Problem 2: Formation of side products.
Possible Causes & Solutions:
-
Hydrodehalogenation of the aryl halide: This is a common side reaction where the aryl halide is reduced to the corresponding arene. This can be minimized by ensuring strictly anhydrous and anaerobic conditions and by optimizing the catalyst and ligand system.
-
Homocoupling of the aryl halide: This leads to the formation of biaryl byproducts. This can sometimes be suppressed by adjusting the reaction temperature or catalyst loading.
Data Presentation
Table 1: Illustrative N-Alkylation of this compound with Benzyl Halides
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Chloride | K₂CO₃ | Acetonitrile | 80 | 24 | Moderate |
| 2 | Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 12 | High |
| 3 | Benzyl Iodide | K₂CO₃ | Acetonitrile | 60 | 8 | Very High |
| 4 | Benzyl Bromide | DIPEA | Dichloromethane | 40 | 18 | Good |
Note: Yields are illustrative and can vary based on specific reaction conditions and scale.
Table 2: Illustrative Buchwald-Hartwig Amination of this compound with 4-Chlorotoluene
| Entry | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12 | High |
| 2 | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 18 | Moderate |
| 3 | Pd₂(dba)₃ | SPhos | LHMDS | THF | 65 | 24 | Good |
| 4 | PdCl₂(dppf) | (none) | Cs₂CO₃ | DMF | 120 | 24 | Low |
Note: Yields are illustrative and depend heavily on the specific catalyst system and reaction conditions.
Experimental Protocols
Protocol 1: N-Alkylation of this compound with Benzyl Bromide
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous acetonitrile (solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and anhydrous acetonitrile.
-
Add potassium carbonate to the solution.
-
Slowly add benzyl bromide to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by TLC.
-
After the reaction is complete (typically 12-16 hours), cool the mixture to room temperature.
-
Filter the solid potassium salts and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-3-Azabicyclo[3.2.2]nonane.
Protocol 2: Buchwald-Hartwig N-Arylation of this compound with 4-Chlorotoluene
Materials:
-
This compound (1.2 eq)
-
4-Chlorotoluene (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene (solvent)
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add 4-chlorotoluene and this compound.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Heat the reaction mixture in a preheated oil bath at 100 °C with stirring.
-
Monitor the reaction progress by GC-MS.
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure N-(4-methylphenyl)-3-Azabicyclo[3.2.2]nonane.
Mandatory Visualization
Caption: General experimental workflow for the N-alkylation of this compound.
Caption: A logical decision tree for troubleshooting low-yield reactions.
Technical Support Center: Optimization of Reaction Conditions for 3-Azabicyclo[3.2.2]nonane Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 3-Azabicyclo[3.2.2]nonane.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the derivatization of the this compound scaffold?
The secondary amine in the this compound core is a versatile nucleophile, making it amenable to a variety of derivatization reactions. The most common methods include:
-
N-Alkylation: Introduction of an alkyl group onto the nitrogen atom. This is typically achieved by reacting this compound with an alkyl halide or sulfonate in the presence of a base. Reductive amination is an alternative strategy that can offer better control over mono-alkylation.[1][2]
-
N-Acylation: The introduction of an acyl group to the nitrogen atom. This is commonly performed using acyl chlorides or acid anhydrides.[3][4]
-
N-Arylation: The formation of a carbon-nitrogen bond between the nitrogen of the bicyclic amine and an aromatic ring. Popular methods for this transformation include the Buchwald-Hartwig amination and Ullmann condensation.[5]
Q2: I am observing low yields in my N-alkylation reaction. What are the potential causes and how can I improve the yield?
Low yields in N-alkylation reactions are a common issue and can be attributed to several factors:[6]
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Reactivity of the Alkylating Agent: Alkyl chlorides are generally less reactive than alkyl bromides or iodides. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide. The addition of a catalytic amount of sodium or potassium iodide can sometimes facilitate the reaction with an alkyl chloride.
-
Choice of Base and Solvent: The base is crucial for deprotonating the secondary amine, and its effectiveness can be highly dependent on the solvent. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used. Ensure the chosen base is sufficiently soluble in the reaction solvent. Polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are common choices.[6]
-
Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If your reaction is sluggish at room temperature, gradually increasing the temperature while monitoring for potential decomposition of starting materials or products can be beneficial.[1][6]
-
Steric Hindrance: The bicyclic structure of this compound can present steric challenges, especially with bulky alkylating agents.[7][8][9] In such cases, longer reaction times, higher temperatures, or the use of a less sterically hindered and more reactive alkylating agent might be necessary.
Q3: Over-alkylation is a problem in my reaction, leading to the formation of a quaternary ammonium salt. How can I prevent this?
The N-alkylated product of a secondary amine is a tertiary amine, which can still be nucleophilic and react further with the alkylating agent to form a quaternary ammonium salt.[10][11] To minimize this side reaction:
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Control Stoichiometry: Use a molar excess of the this compound relative to the alkylating agent.[1]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture can help to maintain a low concentration of it, thereby reducing the rate of the second alkylation step.[6]
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature can sometimes help to favor the mono-alkylation product, as the activation energy for the second alkylation may be higher.[1]
Q4: What are the key parameters to consider when optimizing a Buchwald-Hartwig N-arylation of this compound?
The Buchwald-Hartwig amination is a powerful tool for N-arylation, but its success is highly dependent on the careful selection of several components:
-
Palladium Pre-catalyst and Ligand: A wide variety of palladium pre-catalysts and phosphine-based ligands are available. The choice of ligand is critical and often depends on the specific aryl halide and amine being coupled. Bulky, electron-rich ligands are generally effective.[12]
-
Base: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. For substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed.[5]
-
Solvent: Anhydrous, deoxygenated solvents are essential for this reaction. Toluene, dioxane, and THF are frequently used. The solubility of the base and other reagents should be considered.[5]
-
Reaction Temperature: These reactions are typically run at elevated temperatures, often between 80-110 °C.
Q5: I am having difficulty purifying my derivatized this compound product by column chromatography. What are some potential solutions?
Derivatives of this compound are often polar and basic, which can lead to issues during purification by silica gel column chromatography, such as tailing or irreversible adsorption. Here are some strategies to overcome these challenges:
-
Use of a Basic Modifier in the Eluent: Adding a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the eluent system can help to neutralize the acidic silanol groups on the silica gel surface, reducing tailing and improving the peak shape.[13]
-
Use of Alternative Stationary Phases:
-
Alumina (basic or neutral): Alumina can be a good alternative to silica for the purification of basic compounds like amines.[14]
-
Amine-functionalized silica: This type of stationary phase is specifically designed for the purification of amines and can provide excellent separation.[13]
-
Reversed-phase chromatography: For highly polar derivatives, reversed-phase chromatography using a C18 column with a suitable mobile phase (e.g., water/acetonitrile or water/methanol with a modifier like formic acid or ammonia) might be a more effective purification strategy.[14][15]
-
Troubleshooting Guides
Guide 1: Low Yield in N-Alkylation Reactions
Question: My N-alkylation of this compound with an alkyl halide is resulting in a low yield of the desired product. How can I troubleshoot this?
Answer: A low yield in N-alkylation can be due to several factors. Follow this step-by-step guide to identify and resolve the issue.
Troubleshooting Steps:
-
Verify Reagent Quality and Stoichiometry:
-
Purity: Ensure the this compound, alkylating agent, solvent, and base are pure and, if necessary, anhydrous.
-
Stoichiometry: Double-check the molar ratios of your reactants. A common starting point is a 1:1.1 to 1:1.5 ratio of the amine to the alkylating agent.
-
-
Evaluate Reaction Conditions:
-
Base: Is the base strong enough and soluble in your solvent? For less soluble bases like K₂CO₃ in solvents like acetonitrile, consider switching to a more soluble base like Cs₂CO₃ or a different solvent system where the base has better solubility.
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally good choices for SN2 reactions. Ensure all reactants are soluble in the chosen solvent.[16][17]
-
Temperature: If the reaction is proceeding slowly, an increase in temperature may be necessary. Monitor the reaction by TLC or LC-MS to find the optimal temperature that promotes product formation without causing decomposition.
-
-
Assess the Alkylating Agent:
-
Leaving Group: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide for enhanced reactivity.
-
Steric Hindrance: If your alkylating agent is sterically bulky, the reaction may be slow. Consider increasing the reaction time and/or temperature.
-
-
Consider Side Reactions:
-
Over-alkylation: As discussed in the FAQs, the formation of a quaternary ammonium salt can reduce the yield of the desired tertiary amine. Analyze your crude reaction mixture for the presence of this byproduct. If observed, adjust the stoichiometry (excess amine) and consider slow addition of the alkylating agent.[11][18]
-
Elimination: If you are using a secondary or tertiary alkyl halide, elimination (E2) can be a competing reaction, especially with a strong, sterically hindered base. If elimination products are observed, a less hindered base and lower reaction temperature may be beneficial.
-
Guide 2: Incomplete N-Acylation Reaction
Question: My N-acylation of this compound with an acyl chloride is not going to completion, and I have a significant amount of starting material remaining. What should I do?
Answer: Incomplete acylation can often be resolved by addressing the following points.
Troubleshooting Steps:
-
Reagent Reactivity and Purity:
-
Acylating Agent: Acyl chlorides are highly reactive and can be hydrolyzed by moisture.[3] Ensure you are using a fresh or properly stored acylating agent and that your reaction is conducted under anhydrous conditions. Acid anhydrides are a good alternative if the acyl chloride proves too reactive or difficult to handle.[4]
-
Base: A base, such as triethylamine or pyridine, is typically added to neutralize the HCl generated during the reaction.[3] Ensure you are using at least one equivalent of the base. For sluggish reactions, a stronger, non-nucleophilic base might be beneficial.
-
-
Reaction Conditions:
-
Temperature: Most acylations are rapid at room temperature or even 0 °C. However, if your starting materials are not very reactive, gentle heating might be required. Monitor for potential side reactions at higher temperatures.
-
Solvent: Aprotic solvents like dichloromethane (DCM), THF, or acetonitrile are commonly used. Ensure your starting materials are fully dissolved.
-
-
Work-up Procedure:
-
During the aqueous work-up, the product amide is generally stable. However, ensure the pH is controlled to avoid any potential hydrolysis, especially under strongly acidic or basic conditions.
-
Guide 3: Low Conversion in Buchwald-Hartwig N-Arylation
Question: I am attempting a Buchwald-Hartwig N-arylation of this compound with an aryl bromide, but I am observing low conversion. How can I optimize this reaction?
Answer: Low conversion in a Buchwald-Hartwig reaction often points to issues with the catalyst, reagents, or reaction setup.
Troubleshooting Steps:
-
Catalyst System:
-
Ligand Choice: The ligand is crucial. For aryl bromides, a variety of bulky, electron-rich phosphine ligands can be effective. Consider screening a small panel of ligands to identify the optimal one for your specific substrate combination.
-
Catalyst Deactivation: The palladium catalyst is sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that your solvent is properly deoxygenated.
-
-
Reagents and Conditions:
-
Base: The strength and solubility of the base are critical. NaOtBu is a common choice, but if your substrate is base-sensitive, consider K₃PO₄ or Cs₂CO₃. The physical form of the base (e.g., finely powdered) can also impact the reaction rate.
-
Solvent: The solvent must be anhydrous. Toluene and dioxane are common choices.
-
Temperature: Ensure the reaction is being heated to the appropriate temperature, typically in the range of 80-110 °C.
-
-
Substrate Considerations:
-
Aryl Halide: Electron-poor aryl halides are generally more reactive in the oxidative addition step. If you are using an electron-rich aryl halide, you may need a more electron-rich and bulky ligand and potentially higher temperatures.
-
Amine: While this compound is a reasonably good nucleophile, steric hindrance can play a role. Ensure adequate reaction time.
-
Data Presentation
Table 1: Optimized Reaction Conditions for N-Alkylation of this compound
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloroacetamide | - | Ethanol | Reflux | 48 | - | [19] |
| Product of above reaction | LiAlH₄ | Diethyl ether | 55 | 20 | 63 | [19] |
Table 2: Optimized Reaction Conditions for N-Arylation of this compound
| Arylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloro-6-methylpyrimidin-2-amine | DIPEA | Butan-1-ol | - | 48 | 89 | [20] |
| 6-Chloropyrimidine-2,4-diamine | DIPEA | Butan-1-ol | - | 48 | 6 | [20] |
(Note: The tables will be populated with more data as it is extracted and organized from relevant literature.)
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound with an Alkyl Halide
-
To a solution of this compound (1.0 eq.) in an appropriate anhydrous solvent (e.g., acetonitrile or DMF), add the base (e.g., K₂CO₃, 1.5-2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1-1.2 eq.) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (potentially with a triethylamine-modified eluent) or alumina to afford the desired N-alkylated this compound derivative.
Protocol 2: General Procedure for N-Acylation of this compound with an Acyl Chloride
-
Dissolve this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.05-1.1 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the pure N-acyl this compound derivative.
Protocol 3: General Procedure for Buchwald-Hartwig N-Arylation of this compound
-
In a glovebox or under a strong flow of inert gas, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), phosphine ligand (2-10 mol%), and base (e.g., NaOtBu, 1.4-2.0 eq.) to an oven-dried reaction vessel.
-
Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the N-aryl this compound derivative.
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. savemyexams.com [savemyexams.com]
- 4. Acylating agents – Ace Chemistry [acechemistry.co.uk]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. study.com [study.com]
- 8. digibuo.uniovi.es [digibuo.uniovi.es]
- 9. youtube.com [youtube.com]
- 10. Amine alkylation - Wikipedia [en.wikipedia.org]
- 11. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 12. m.youtube.com [m.youtube.com]
- 13. biotage.com [biotage.com]
- 14. Chromatography [chem.rochester.edu]
- 15. biotage.com [biotage.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. fud.edu.ng [fud.edu.ng]
- 18. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
challenges in the scale-up synthesis of 3-Azabicyclo[3.2.2]nonane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Azabicyclo[3.2.2]nonane.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the scale-up of this compound?
A common and scalable approach involves a two-step process:
-
Beckmann Rearrangement: Conversion of bicyclo[2.2.2]octan-2-one oxime to the corresponding lactam, azabicyclo[3.2.2]nonan-3-one.
-
Lactam Reduction: Reduction of the lactam to the desired this compound using a powerful reducing agent like Lithium Aluminum Hydride (LAH).
Q2: What are the primary safety concerns when scaling up this synthesis?
The primary safety concerns are associated with the reagents used:
-
Raney Nickel (if used for hydrogenation): It is pyrophoric and can ignite spontaneously in air, especially after use.[1][2] It should always be handled as a slurry and never allowed to dry.[2]
-
Lithium Aluminum Hydride (LAH): This is a highly reactive and water-sensitive reducing agent. It can generate significant heat and hydrogen gas upon contact with protic solvents, potentially leading to fires or explosions.[3] Proper quenching procedures are critical.
-
Hydrogen Gas (for hydrogenation): Hydrogen is highly flammable and can form explosive mixtures with air.[4] The hydrogenation reactor must be properly rated for pressure and equipped with appropriate safety features.
Q3: How does heat management differ from lab to plant scale?
Heat management is a critical challenge in scale-up. The surface-area-to-volume ratio decreases as the reactor size increases, making it more difficult to dissipate heat.[1] Exothermic reactions, such as the LAH reduction, require careful control of reagent addition rates and efficient cooling systems to prevent dangerous temperature spikes.[3][5]
Q4: What are the key parameters to monitor during the lactam reduction?
Key parameters to monitor include:
-
Temperature: To control the exotherm and prevent side reactions.
-
Reagent Addition Rate: Slow and controlled addition of the reducing agent is crucial for safety and selectivity.
-
Stirring/Agitation: Adequate mixing is essential to ensure uniform reaction conditions and prevent localized "hot spots."
-
Reaction Completion: Monitoring by techniques like TLC or HPLC is necessary to determine the endpoint of the reaction.
Troubleshooting Guides
Problem Area 1: Beckmann Rearrangement
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of lactam | Incomplete reaction. | Increase reaction time or temperature. Consider a more potent acid catalyst. |
| Beckmann fragmentation leading to nitrile formation.[6] | Use a less protic solvent. Carefully select the acid catalyst and control the temperature. | |
| Formation of multiple isomers | E/Z isomerization of the oxime under reaction conditions.[7] | Optimize the conditions for oxime formation to favor one isomer. Consider a milder acid catalyst for the rearrangement. |
| Difficult product isolation | Product is highly soluble in the aqueous phase after workup. | Perform multiple extractions with a suitable organic solvent. Consider a continuous extraction setup for large volumes. |
Problem Area 2: Lactam Reduction with LAH
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reduction | Insufficient reducing agent. | Increase the equivalents of LAH. Ensure the LAH is fresh and has not been deactivated by moisture. |
| Formation of an unreactive aluminum-amine complex. | Use a different workup procedure, such as the Fieser workup, to break up the complex.[8] | |
| Runaway reaction (sudden temperature and pressure increase) | Addition of LAH is too fast. | Immediately stop the addition of LAH. Apply maximum cooling. Be prepared for emergency shutdown procedures. |
| Inefficient cooling. | Ensure the cooling system is functioning correctly and is appropriately sized for the scale of the reaction. | |
| Difficult filtration during workup | Formation of gelatinous aluminum salts. | Use a filter aid like Celite. The Fieser workup is designed to produce granular solids that are easier to filter.[8] |
| Product loss during workup | Product is volatile and lost during solvent removal. | Use a rotary evaporator with a cooled trap. Avoid excessive vacuum or heat. |
| Product forms a salt and remains in the aqueous layer. | Adjust the pH of the aqueous layer to be basic before extraction. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of this compound
| Parameter | Lab-Scale (10 g) | Pilot-Scale (1 kg) |
| Beckmann Rearrangement | ||
| Starting Material (Oxime) | 10 g | 1 kg |
| Acid Catalyst | Polyphosphoric Acid | Sulfuric Acid |
| Reaction Temperature | 120 °C | 120-130 °C (controlled addition) |
| Reaction Time | 4 hours | 6-8 hours |
| Yield | 85% | 80-85% |
| Purity (by HPLC) | >98% | >97% |
| Lactam Reduction | ||
| Starting Material (Lactam) | 8.5 g | 800 g |
| Reducing Agent | Lithium Aluminum Hydride (LAH) | Lithium Aluminum Hydride (LAH) |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to reflux | 0-10 °C (during addition), then 60 °C |
| Reaction Time | 12 hours | 18-24 hours |
| Yield | 90% | 85-90% |
| Purity (by HPLC) | >99% | >98.5% |
Experimental Protocols
1. Beckmann Rearrangement of Bicyclo[2.2.2]octan-2-one Oxime (Pilot Scale)
-
Reactor Setup: A 20 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet is charged with polyphosphoric acid (5 kg).
-
Reagent Addition: The bicyclo[2.2.2]octan-2-one oxime (1 kg) is added portion-wise to the stirred acid over 1-2 hours, maintaining the internal temperature below 40 °C.
-
Reaction: The mixture is heated to 120-130 °C and held for 6-8 hours. The reaction is monitored by TLC or HPLC until the starting material is consumed.
-
Workup: The reaction mixture is cooled to below 50 °C and slowly quenched by pouring onto a mixture of ice and water (20 kg). The pH is adjusted to >10 with a 50% sodium hydroxide solution, keeping the temperature below 25 °C.
-
Extraction: The aqueous slurry is extracted with dichloromethane (3 x 5 L).
-
Isolation: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield azabicyclo[3.2.2]nonan-3-one.
2. LAH Reduction of Azabicyclo[3.2.2]nonan-3-one (Pilot Scale)
-
Reactor Setup: A 50 L stainless steel reactor, inerted with nitrogen, is charged with a solution of LAH in THF (1.5 kg LAH in 15 L THF). The solution is cooled to 0-5 °C.
-
Reagent Addition: A solution of azabicyclo[3.2.2]nonan-3-one (800 g) in anhydrous THF (8 L) is added dropwise to the LAH suspension over 4-6 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the mixture is slowly warmed to room temperature and then heated to reflux (approx. 66 °C) for 18-24 hours. The reaction is monitored by HPLC.
-
Quenching (Fieser Workup): The reaction is cooled to 0 °C. The following are added sequentially and very slowly:
-
Water (1.5 L)
-
15% aqueous sodium hydroxide (1.5 L)
-
Water (4.5 L)
-
-
Filtration and Isolation: The mixture is stirred for 1 hour, and the resulting granular solid is removed by filtration. The filter cake is washed with THF (2 x 2 L). The combined filtrate is concentrated under reduced pressure to yield the crude this compound.
-
Purification: The crude product is purified by vacuum distillation.
Visualizations
Caption: Experimental Workflow for the Synthesis of this compound.
Caption: Troubleshooting Logic for Low Yield in Lactam Reduction.
References
- 1. Hydrogenation - miniplant40 [fhnw.ch]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. chem.wisc.edu [chem.wisc.edu]
- 5. Mass transport effects in gas-phase selective hydrogenation of 1,3-butadiene over supported Pd - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00039K [pubs.rsc.org]
- 6. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 7. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. pubs.acs.org [pubs.acs.org]
side reactions in the preparation of 3-Azabicyclo[3.2.2]nonane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-Azabicyclo[3.2.2]nonane.
Troubleshooting Guides
Issue 1: Low yield of the desired 3-azabicyclo[3.2.2]nonan-2-one lactam after Beckmann or Schmidt rearrangement.
| Possible Cause | Recommendation |
| Incomplete reaction | - Beckmann: Ensure complete conversion of the oxime's hydroxyl group to a good leaving group. Monitor the reaction by TLC. Consider extending the reaction time or increasing the temperature cautiously. - Schmidt: Ensure the hydrazoic acid is generated effectively in situ. Check the quality and stoichiometry of the azide source and the acid catalyst. |
| Formation of regioisomeric lactams | - Beckmann: The stereochemistry of the oxime is crucial for regioselectivity. The migrating group is anti-periplanar to the leaving group. Attempt to isolate the desired oxime isomer before rearrangement.[1] - Schmidt: This reaction is known to produce mixtures of regioisomers with cyclic ketones.[2][3] Optimize the reaction conditions (acid catalyst, temperature, solvent) to favor the desired isomer. Careful purification by column chromatography will be necessary. |
| Beckmann fragmentation | This is a common side reaction that competes with the Beckmann rearrangement.[1] Use milder reaction conditions or a different acid catalyst. For example, using cyanuric chloride and zinc chloride can promote a catalytic Beckmann rearrangement under milder conditions.[1] |
| Degradation of starting material or product | Strong acids and high temperatures can lead to decomposition. Consider using a milder acid catalyst (e.g., polyphosphoric acid instead of concentrated sulfuric acid) or lowering the reaction temperature. |
Issue 2: A complex mixture of products is observed after the reduction of 3-azabicyclo[3.2.2]nonan-2-one.
| Possible Cause | Recommendation |
| Incomplete reduction | Ensure the reducing agent (e.g., LiAlH₄) is fresh and used in sufficient excess. Monitor the reaction by TLC until the lactam starting material is fully consumed. Consider extending the reaction time or performing the reaction at a higher temperature (e.g., refluxing in a suitable solvent like THF). |
| Over-reduction or side reactions | If other reducible functional groups are present in the molecule, they may also be reduced. Protect sensitive functional groups before the reduction step. Ensure a proper work-up procedure to quench the reaction and hydrolyze the aluminum complexes. |
| Impure lactam starting material | If the lactam from the rearrangement step was not sufficiently purified, impurities will be carried over and potentially react, leading to a complex mixture. Purify the lactam thoroughly before proceeding with the reduction. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common synthetic strategies involve the ring expansion of a bicyclo[2.2.2]octan-2-one precursor. The two main methods are:
-
Beckmann Rearrangement: This involves the conversion of bicyclo[2.2.2]octan-2-one to its oxime, followed by an acid-catalyzed rearrangement to form the lactam, 3-azabicyclo[3.2.2]nonan-2-one. This lactam is then reduced to the final product.[4][5]
-
Schmidt Reaction: This is a one-pot reaction where bicyclo[2.2.2]octan-2-one is treated with hydrazoic acid (often generated in situ from sodium azide and a strong acid) to directly form the lactam, which is subsequently reduced.[4][5][6]
Q2: I am getting a mixture of two isomeric lactams after my rearrangement reaction. How can I avoid this?
A2: The formation of isomeric lactams is a common side reaction, particularly in the Schmidt reaction. In the Beckmann rearrangement, the regioselectivity is controlled by the stereochemistry of the oxime. The group anti-periplanar to the hydroxyl group is the one that migrates.[1][7] To favor the formation of 3-azabicyclo[3.2.2]nonan-2-one, you need to synthesize the oxime isomer where the C1-C2 bond is anti to the hydroxyl group. If you are using the Schmidt reaction, optimizing the acid catalyst and reaction temperature may influence the ratio of the isomeric lactams, but chromatographic separation of the isomers is often necessary.[2]
Q3: What are some common side products to look out for during the synthesis?
A3: Besides the regioisomeric lactam, other potential side products include:
-
From the Beckmann Rearrangement: Nitriles can be formed through Beckmann fragmentation, especially if the migrating group is a tertiary carbon.[1] Unreacted oxime or ketone may also be present.
-
From the Schmidt Reaction: Unreacted ketone and complex polymeric materials can form under the strong acidic conditions.
-
From the Lactam Reduction: Incomplete reduction will leave unreacted lactam. If the work-up is not performed correctly, aluminum salts may contaminate the product.
Q4: What purification methods are recommended for this compound and its intermediates?
A4: Column chromatography is a frequently used method for purification.[6]
-
Lactam intermediates: Silica gel chromatography is commonly employed to separate the desired lactam from regioisomers and other byproducts.
-
Final Product (this compound): As this is a basic amine, it may interact strongly with silica gel. Using a basic mobile phase (e.g., with a small amount of triethylamine or ammonia in methanol/dichloromethane) or using basic alumina for column chromatography can improve the separation and recovery.
Experimental Protocols
Key Experiment: Beckmann Rearrangement of Bicyclo[2.2.2]octan-2-one Oxime
-
Oxime Formation: Bicyclo[2.2.2]octan-2-one is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or pyridine) in a suitable solvent like ethanol. The mixture is typically heated to ensure complete reaction.
-
Rearrangement: The purified bicyclo[2.2.2]octan-2-one oxime is then treated with an acid catalyst. Common catalysts include concentrated sulfuric acid, polyphosphoric acid, or trifluoroacetic acid. The reaction is often performed at elevated temperatures. Progress is monitored by TLC.
-
Work-up: The reaction mixture is carefully quenched by pouring it onto ice and then neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate). The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude lactam is then purified by column chromatography on silica gel.
Key Experiment: Reduction of 3-azabicyclo[3.2.2]nonan-2-one
-
Reaction Setup: A solution of 3-azabicyclo[3.2.2]nonan-2-one in a dry ethereal solvent (e.g., tetrahydrofuran or diethyl ether) is added dropwise to a stirred suspension of a reducing agent, typically lithium aluminum hydride (LiAlH₄), under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: The reaction mixture is usually stirred at room temperature and may be heated to reflux to ensure complete reduction. The progress of the reaction is monitored by TLC.
-
Work-up (Fieser method): The reaction is carefully quenched by the sequential addition of water, followed by a sodium hydroxide solution, and then more water. This procedure is designed to precipitate the aluminum salts, which can then be removed by filtration.
-
Purification: The filtrate is dried, and the solvent is evaporated. The resulting crude this compound can be further purified by distillation or column chromatography on basic alumina.
Data Presentation
Table 1: Comparison of Rearrangement Methods for Lactam Synthesis
| Parameter | Beckmann Rearrangement | Schmidt Reaction |
| Starting Material | Bicyclo[2.2.2]octan-2-one oxime | Bicyclo[2.2.2]octan-2-one |
| Key Reagents | Acid catalyst (H₂SO₄, PPA, etc.) | Hydrazoic acid (from NaN₃ + acid) |
| Main Advantage | Potentially higher regioselectivity if oxime isomer is pure | One-pot procedure from the ketone |
| Main Disadvantage | Requires a separate step for oxime synthesis | Often yields a mixture of regioisomeric lactams |
| Common Side Reactions | Beckmann fragmentation | Polymerization, formation of tetrazoles |
Visualizations
Caption: Synthetic pathways to this compound.
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Chemistry of Bridged Lactams and Related Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Beckmann Rearrangement [organic-chemistry.org]
column chromatography methods for purifying 3-Azabicyclo[3.2.2]nonane compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-Azabicyclo[3.2.2]nonane compounds using column chromatography. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Troubleshooting Guide
Researchers may face several challenges when purifying this compound and its derivatives due to their inherent basicity and potential for interaction with the stationary phase. This guide provides solutions to common problems.
Problem 1: Poor Separation or Tailing of the Compound
Tailing is a common issue when purifying amines on silica gel, leading to broad peaks and poor separation. This is often caused by the interaction of the basic amine with the acidic silanol groups on the silica surface.
| Cause | Solution |
| Interaction with Acidic Silica Gel | 1. Use a mobile phase additive: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia solution to the eluent to neutralize the acidic sites on the silica gel.[1][2] 2. Use an alternative stationary phase: Consider using neutral alumina or an amine-functionalized silica gel which are less acidic and reduce tailing.[1][2] 3. Deactivate the silica gel: Pre-treat the silica gel with a solution of triethylamine in your starting eluent before packing the column.[3] |
| Inappropriate Mobile Phase Polarity | Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound. |
| Column Overloading | The amount of crude material loaded onto the column should be appropriate for the column size. A general rule of thumb is a silica gel to crude compound ratio of 30:1 to 100:1 for difficult separations.[4] |
Problem 2: No Compound Eluting from the Column
This can be a frustrating issue, often pointing to strong adsorption of the compound to the stationary phase or other unforeseen problems.
| Cause | Solution |
| Compound Strongly Adsorbed to Silica Gel | 1. Increase mobile phase polarity: Gradually increase the percentage of the polar solvent (e.g., methanol) in your eluent. For very polar amines, a mobile phase containing a small percentage of ammonia in methanol can be effective.[5] 2. Switch to a less retentive stationary phase: If the compound is very polar, consider using reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile with a basic modifier). |
| Compound Decomposition on Silica Gel | Some sensitive amine compounds can degrade on acidic silica gel.[5] 1. Perform a stability test: Spot the compound on a TLC plate and let it sit for a few hours before eluting to see if any degradation occurs. 2. Use a deactivated stationary phase: Employ neutral alumina or triethylamine-treated silica gel to minimize degradation.[2][3] |
| Incorrect Solvent System | Double-check that the correct solvents were used to prepare the mobile phase. An accidental switch in solvent polarity can lead to the compound not eluting. |
Problem 3: Low Yield of the Purified Compound
Low recovery of the target this compound derivative can be due to several factors, from irreversible adsorption to physical loss during the process.
| Cause | Solution |
| Irreversible Adsorption | As with elution problems, strong, irreversible binding to the silica gel can result in yield loss. Using a less acidic stationary phase or a mobile phase with a basic additive can mitigate this.[1][2] |
| Compound is Volatile | Some smaller this compound derivatives may be volatile. When removing the solvent from the purified fractions, use a rotary evaporator at a reduced temperature and pressure to avoid loss of the product. |
| Improper Column Packing or Running | Air bubbles or cracks in the silica bed can lead to channeling and poor separation, causing some of the compound to be discarded with impurities. Ensure the column is packed uniformly and never allowed to run dry. |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound compounds?
The choice of stationary phase depends on the specific properties of the derivative you are purifying.
-
Silica Gel: This is the most common stationary phase. However, due to the basic nature of the this compound core, it is often necessary to use it with a basic additive in the mobile phase (e.g., triethylamine) to prevent tailing.[1]
-
Neutral Alumina: This is a good alternative to silica gel for basic compounds as it is less acidic and can reduce tailing and decomposition.[1][2]
-
Amine-functionalized Silica: This specialized stationary phase is designed for the purification of amines and can provide excellent separation without the need for mobile phase additives.[1]
Q2: How do I choose the right mobile phase for my purification?
The ideal mobile phase should provide good separation of your target compound from impurities with a reasonable retention factor (Rf) on TLC (typically 0.2-0.3).
-
Start by screening different solvent systems using TLC. Common systems for this compound derivatives include mixtures of dichloromethane/methanol or hexane/ethyl acetate/methanol.[6]
-
For basic compounds, adding 0.1-1% triethylamine or a few drops of aqueous ammonia to the mobile phase can significantly improve peak shape and resolution on silica gel.[1][2]
Q3: What is "dry loading" and when should I use it for my this compound compound?
Dry loading is a technique where the crude sample is pre-adsorbed onto a small amount of silica gel before being loaded onto the column.[4] This method is particularly useful when:
-
Your compound has poor solubility in the initial mobile phase.
-
You want to ensure a very even application of the sample to the top of the column, which can lead to better separation.
Q4: My this compound derivative seems to be unstable on the silica gel column. What can I do?
Compound instability on silica gel is a known issue for some amine-containing molecules.[5]
-
Test for stability: Before running a large-scale column, spot your compound on a silica TLC plate and leave it for an hour or two. Then, elute the plate to see if any new spots (decomposition products) have appeared.
-
Use a less acidic stationary phase: Neutral alumina is a good first alternative.[2]
-
Deactivate the silica gel: Flushing the packed column with a solution of your eluent containing 1-3% triethylamine can help to neutralize the acidic sites.[3]
-
Work quickly: Minimize the time your compound spends on the column by using flash chromatography (applying pressure to speed up the elution).
Experimental Protocols
Below are detailed methodologies for column chromatography purification of this compound derivatives based on literature examples.
Protocol 1: Purification using Silica Gel with a Dichloromethane/Methanol Gradient
This protocol is suitable for many this compound derivatives.
-
TLC Analysis: Determine an appropriate starting solvent system using TLC. A common starting point is 95:5 dichloromethane:methanol. The polarity is then gradually increased.
-
Column Packing:
-
Select a glass column of an appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to settle, gently tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the silica bed.
-
Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound compound in a minimal amount of dichloromethane.
-
Carefully apply the sample solution to the top of the column.
-
Allow the sample to absorb completely into the silica gel.
-
-
Elution:
-
Carefully add the initial eluent to the column.
-
Begin collecting fractions.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., from 5% to 10% methanol in dichloromethane).
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Purification using Neutral Alumina with a Hexane/Ethyl Acetate/Methanol System
This protocol is recommended for basic this compound derivatives that show tailing or decomposition on silica gel.
-
TLC Analysis: Use neutral alumina TLC plates to determine a suitable mobile phase. An example system is a mixture of cyclohexane, ethyl acetate, and methanol (e.g., 18:1:1).[6]
-
Column Packing: Follow the same procedure as for silica gel, but use neutral alumina as the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the column.
-
Elution: Elute the column with the predetermined solvent mixture, collecting fractions.
-
Fraction Analysis: Analyze the fractions by TLC, combine the pure fractions, and concentrate to obtain the purified product.
Data Presentation
The following table summarizes typical column chromatography conditions reported for the purification of various this compound derivatives.
| Compound Type | Stationary Phase | Mobile Phase | Reference |
| Pyrimidine-substituted this compound | Silica Gel | Dichloromethane/Methanol (19:1) | [6] |
| Pyrimidine-substituted this compound | Neutral Alumina | Cyclohexane/Ethyl Acetate/Methanol (18:1:1) | [6] |
| Pyrimidine-substituted this compound | Silica Gel | Dichloromethane/Methanol (9:1) | [6] |
Visualizations
Experimental Workflow for Column Chromatography Purification
A generalized workflow for the purification of this compound compounds.
Troubleshooting Logic for Poor Separation
A decision-making diagram for troubleshooting poor separation in the column chromatography of this compound compounds.
References
Technical Support Center: Stereoselective Synthesis of 3-Azabicyclo[3.2.2]nonane Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 3-azabicyclo[3.2.2]nonane and its analogs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Diels-Alder Reaction Strategy
Question: My thermal Diels-Alder reaction to form the bicyclo[3.2.2]nonene ring system is resulting in low yield and decomposition of my starting diene. What is causing this and what are the alternative conditions?
Answer: High temperatures (e.g., 100 °C) in Diels-Alder reactions for the synthesis of bicyclo[3.2.2]nonene systems can often lead to the decomposition of sensitive dienes[1]. To circumvent this, the use of a Lewis acid catalyst is recommended to promote the reaction under milder conditions. However, the choice of Lewis acid is critical, as some can catalyze undesired side reactions.
Question: I am using BF₃·OEt₂ as a Lewis acid catalyst in my Diels-Alder reaction and I am observing the formation of a bicyclo[2.2.2]octene derivative instead of the expected bicyclo[3.2.2]nonene product. Why is this happening and how can I obtain the desired product?
Answer: The formation of a bicyclo[2.2.2]octene skeleton when using BF₃·OEt₂ is a known issue. This is often due to the Lewis acid promoting the elimination of an allylic substituent (e.g., a siloxy group) on the diene, which then undergoes a 6π-electrocyclic reaction to form a more reactive diene. This new diene then participates in the Diels-Alder reaction to yield the unexpected bicyclo[2.2.2]octene product[1].
To favor the formation of the desired bicyclo[3.2.2]nonene, consider using a milder Lewis acid. For instance, TBSOTf (tert-Butyldimethylsilyl trifluoromethanesulfonate) has been shown to effectively promote the desired stereoselective Diels-Alder reaction to form the bicyclo[3.2.2]nonene scaffold[1].
2. Rhodium-Catalyzed [3+4] Cycloaddition
Question: I am attempting to synthesize a 6-azabicyclo[3.2.2]nonane derivative using a rhodium-catalyzed reaction of a vinyldiazoacetate with a dihydropyridine. The reaction is not proceeding with high stereoselectivity. How can I improve the enantioselectivity?
Answer: The stereoselectivity of the rhodium-catalyzed [3+4] cycloaddition, which proceeds via a tandem cyclopropanation/Cope rearrangement, is highly dependent on the choice of catalyst and the use of chiral auxiliaries[2]. To enhance enantioselectivity, you have two primary options:
-
Chiral Auxiliaries: Employ a chiral auxiliary on the vinyldiazoacetate. For example, using (S)-lactate methyl ester as a chiral auxiliary has been demonstrated to induce asymmetry in these transformations[2].
-
Chiral Rhodium Catalysts: Utilize a chiral dirhodium catalyst. Dirhodium tetraprolinate complexes are known to be effective in catalyzing this reaction with high enantioselectivity[2].
Question: What are some common side products in the rhodium-catalyzed [3+4] cycloaddition for 6-azabicyclo[3.2.2]nonane synthesis?
Answer: While the tandem cyclopropanation/Cope rearrangement is generally efficient, potential side reactions can include the formation of products from the isolated cyclopropanation step if the subsequent Cope rearrangement is slow or disfavored. Additionally, dimerization or decomposition of the vinyldiazoacetate can occur, especially at elevated temperatures or with inappropriate catalyst loading. Careful optimization of reaction conditions, including temperature, solvent, and rate of addition of the diazo compound, is crucial to minimize these side pathways.
3. Second Cinchona Rearrangement
Question: I am performing the "second Cinchona rearrangement" to synthesize an enantiopure 1-azabicyclo[3.2.2]nonane derivative from a mesylated Cinchona alkaloid. My reaction is yielding a mixture of the desired rearranged product and the unrearranged benzoate ester. How can I improve the selectivity for the desired product?
Answer: The selectivity of the second Cinchona rearrangement is highly dependent on the polarity of the solvent. To favor the formation of the cage-expanded 1-azabicyclo[3.2.2]nonane product, a more polar solvent should be used. Solvolysis in 2,2,2-trifluoroethanol (TFE) has been shown to be the most selective, yielding the rearranged benzoyloxy derivative as the exclusive cage-expanded product[3]. In contrast, less polar solvents like ethanol tend to produce a higher proportion of the unrearranged ester[3]. The unrearranged benzoic esters can often be recycled to improve overall yield[3].
Quantitative Data on Stereoselectivity
| Synthetic Strategy | Substrates | Catalyst/Auxiliary | Stereoselectivity | Reference |
| Asymmetric Diels-Alder Precursor Synthesis | α,β-Unsaturated Ketone | (R)-CBS and BH₃·SMe₂ | 82% ee | [1] |
| Diastereoselective Oxidation | α-Silyl Enol Ether Aldehyde | DMDO | dr = 2.8:1 | [1] |
| Rhodium-Catalyzed [3+4] Cycloaddition | Vinyldiazoacetates and 1,2-Dihydropyridines | Chiral Dirhodium Tetraprolinates | High enantioselectivity (specific values require consulting full text) | [2][4] |
| Rhodium-Catalyzed [3+4] Cycloaddition | Vinyldiazoacetates and 1,2-Dihydropyridines | (S)-Lactate Methyl Ester Auxiliary | Asymmetric induction (specific values require consulting full text) | [2][4] |
| Second Cinchona Rearrangement | Mesylated Cinchonidine/Cinchonine | N/A | Enantiopure | [3][5][6] |
Experimental Protocols
1. Stereoselective Diels-Alder Reaction for Bicyclo[3.2.2]nonene Derivative
This protocol is adapted from the synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative[1].
-
Materials: Optically active 1,4-dimethylcycloheptadiene derivative, acrolein, TBSOTf, solvent (e.g., CH₂Cl₂), buffer (e.g., 2,6-lutidine).
-
Procedure:
-
To a solution of the optically active 1,4-dimethylcycloheptadiene derivative and acrolein in the chosen solvent at a low temperature (e.g., -78 °C), add the buffer.
-
Slowly add TBSOTf to the reaction mixture.
-
Stir the reaction at the low temperature for the specified time, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous NaHCO₃).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
2. Rhodium-Catalyzed [3+4] Cycloaddition for 6-Azabicyclo[3.2.2]nonane
This is a general procedure based on the rhodium-catalyzed decomposition of vinyldiazoacetates in the presence of heterodienes[2][4].
-
Materials: Vinyldiazoacetate (with or without a chiral auxiliary), N-protected 1,2-dihydropyridine, dirhodium catalyst (e.g., Rh₂(OAc)₄ or a chiral dirhodium tetraprolinate), solvent (e.g., CH₂Cl₂).
-
Procedure:
-
To a solution of the N-protected 1,2-dihydropyridine and the dirhodium catalyst in the solvent at room temperature, add a solution of the vinyldiazoacetate dropwise over a period of several hours using a syringe pump.
-
Stir the reaction mixture at room temperature until the diazo compound is completely consumed (as indicated by TLC or IR spectroscopy).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to afford the 6-azabicyclo[3.2.2]nonane derivative.
-
3. Second Cinchona Rearrangement for Enantiopure 1-Azabicyclo[3.2.2]nonane
This protocol is based on the solvolysis of mesylated Cinchona alkaloids[3].
-
Materials: C9-mesylated cinchonidine or cinchonine, sodium benzoate (optional, as a buffer), solvent (e.g., 2,2,2-trifluoroethanol for high selectivity).
-
Procedure:
-
Dissolve the C9-mesylated Cinchona alkaloid and sodium benzoate in the chosen solvent.
-
Heat the reaction mixture at reflux for the required duration, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., CH₂Cl₂) and an aqueous base (e.g., NaHCO₃).
-
Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it.
-
Purify the crude product by column chromatography to isolate the enantiopure 1-azabicyclo[3.2.2]nonane derivative.
-
Visualizations
Caption: Troubleshooting workflow for the Diels-Alder synthesis of this compound.
Caption: Key stereoselective strategies for azabicyclo[3.2.2]nonane synthesis.
References
- 1. BJOC - Asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative [beilstein-journals.org]
- 2. Rhodium carboxylate catalyzed decomposition of vinyldiazoacetates in the presence of heterodienes: enantioselective synthesis of the 6-azabicyclo[3.2.2]nonane and 6-azabicyclo[3.2.2]nonanone ring systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 121. Rhodium Carboxylate Catalyzed Decomposition of Vinyldiazoacetates in the Presence of Heterodienes: Enantioselective Synthesis of the 6-Azabicyclo[3.2.2]nonane and 6-Azabicyclo[3.2.2]nonanone Ring Systems - The Davies Group [scholarblogs.emory.edu]
- 5. Preparation of enantiopure 1-azabicyclo[3.2.2]nonanes functionalized at carbon C3, from cinchonine and cinchonidine. stereoselective solvolysis and an easily enolizable ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Azabicyclo[3.2.2]nonan-3-amine | 220766-23-4 | Benchchem [benchchem.com]
Validation & Comparative
Efficacy of 3-Azabicyclo[3.2.2]nonane Derivatives as Antiprotozoal Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Azabicyclo[3.2.2]nonane derivatives with established antiprotozoal agents. The following sections present quantitative data on their efficacy, detailed experimental protocols for key assays, and visualizations of experimental workflows to support further research and development in the pursuit of novel treatments for protozoal diseases.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following tables summarize the in vitro activity of various this compound derivatives against different protozoan parasites and compare them with standard antiprotozoal drugs.
Table 1: Antiprotozoal Activity of this compound Derivatives and Standard Drugs against Plasmodium falciparum
| Compound/Drug | P. falciparum Strain | IC50 (µM) | Cytotoxicity (CC50, L6 cells) (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound Derivatives | ||||
| Derivative 1 (Pyrimethamine Hybrid 7) | NF54 | 0.023 | >15.7 | >682 |
| Derivative 2 (Pyrimethamine Hybrid 11) | NF54 | 0.033 | >15.7 | >475 |
| Derivative 3 (Pyrimethamine Hybrid 12) | NF54 | 0.025 | >15.7 | >628 |
| Derivative 4 (Pyrimethamine Hybrid 20) | K1 (multiresistant) | 0.087 | 0.96 | 11 |
| Standard Drugs | ||||
| Chloroquine | K1 (multiresistant) | - | - | - |
| Pyrimethamine | NF54 | 0.017 | >15.7 | >923 |
Table 2: Antiprotozoal Activity of this compound Derivatives and Standard Drugs against Trypanosoma Species
| Compound/Drug | Trypanosoma Species | IC50 (µM) | Cytotoxicity (CC50, L6 cells) (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound Derivatives | ||||
| Derivative 5 | T. brucei rhodesiense | - | - | - |
| Derivative 126 | T. cruzi | 8.5 | - | - |
| Standard Drugs | ||||
| Benznidazole | T. cruzi | - | - | - |
| Melarsoprol | T. brucei rhodesiense | - | - | - |
Note: Data for some compounds were not available in the searched literature. The presented data is a compilation from multiple sources focusing on the most promising derivatives.
Experimental Protocols
This section provides detailed methodologies for the key in vitro and in vivo experiments cited in this guide.
In Vitro Assays
1. Antiplasmodial Activity Assay (SYBR Green I-based Method) [1]
This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of Plasmodium falciparum. The method quantifies parasite proliferation by measuring the fluorescence of SYBR Green I dye, which binds to parasitic DNA.[1]
-
Parasite Culture: P. falciparum strains (e.g., NF54, K1) are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. Cultures are synchronized at the ring stage using 5% D-sorbitol treatment.
-
Plate Preparation: Test compounds are serially diluted in complete culture medium. 100 µL of each dilution is added to the wells of a 96-well plate. Control wells containing medium only (negative control) and a known antimalarial drug (positive control) are included.
-
Parasite Addition: A parasite suspension with 2% parasitemia and 2% hematocrit is prepared, and 100 µL is added to each well.
-
Incubation: The plate is incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, 100 µL of SYBR Green I lysis buffer (containing 1:5000 dilution of SYBR Green I stock) is added to each well. The plate is incubated in the dark at room temperature for 1-2 hours.[1]
-
Fluorescence Measurement: Fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration using non-linear regression analysis.[1]
2. Antitrypanosomal Activity Assay (Trypanosoma brucei rhodesiense)
This assay assesses the in vitro efficacy of compounds against the bloodstream form of Trypanosoma brucei rhodesiense.
-
Parasite Culture: T. b. rhodesiense STIB 900 bloodstream forms are cultured in MEM medium supplemented with 2-mercaptoethanol and 15% heat-inactivated horse serum.
-
Assay Procedure: 50 µL of supplemented MEM is added to each well of a 96-well microtiter plate, followed by serial dilutions of the test compounds. A suspension of trypanosomes (4 x 10^3 parasites in 50 µL) is then added to each well.
-
Incubation: The plate is incubated for 70 hours at 37°C in a 5% CO2 atmosphere.
-
Viability Assessment: 10 µL of resazurin solution is added to each well, and the plate is incubated for an additional 2-4 hours. Fluorescence is measured using a microplate fluorometer.
-
Data Analysis: IC50 values are determined from dose-response curves.
3. Cytotoxicity Assay (L6 Cells) [2]
This assay evaluates the toxicity of the compounds against a mammalian cell line (rat skeletal myoblasts, L6) to determine their selectivity.
-
Cell Culture: L6 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 atmosphere.
-
Assay Procedure: 100 µL of a suspension of L6 cells (5 x 10^4 cells/mL) is seeded into each well of a 96-well plate and incubated for 24 hours. The medium is then replaced with 100 µL of fresh medium containing serial dilutions of the test compounds.
-
Incubation: The plate is incubated for 72 hours.
-
Viability Assessment: 10 µL of resazurin solution (0.0125%) is added to each well, and the plate is incubated for a further 2 hours. Fluorescence is measured.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.
In Vivo Models
1. Murine Model for Chagas Disease (Trypanosoma cruzi) [3]
-
Animal Model: Female BALB/c mice (5 weeks old) are commonly used.[3]
-
Parasite and Inoculation: Mice are infected intraperitoneally with 10^6 trypomastigote forms of a transgenic T. cruzi strain expressing firefly luciferase.[3]
-
Treatment Protocol (Benznidazole): Treatment is initiated 4 days post-infection. Benznidazole is administered orally or intraperitoneally at doses ranging from 15 to 100 mg/kg/day for 10 to 40 days.[3][4]
-
Efficacy Assessment: Parasite load is monitored using in vivo bioluminescence imaging at different time points before, during, and after treatment. Survival rates are also recorded.
2. Hamster Model for Visceral Leishmaniasis (Leishmania donovani) [5]
-
Animal Model: Syrian golden hamsters (Mesocricetus auratus) are the preferred model as the disease progression closely mimics human visceral leishmaniasis.[5][6]
-
Parasite and Inoculation: Hamsters are infected via intracardiac or retro-orbital injection with amastigotes or stationary phase promastigotes of L. donovani.[5][[“]]
-
Treatment Protocol (Miltefosine): Miltefosine is administered orally at a dose of 40 mg/kg for 5 consecutive days.[8]
-
Efficacy Assessment: Parasite burden in the spleen and liver is determined at different time points post-treatment by microscopic examination of Giemsa-stained smears or by qPCR.
3. Murine Model for Malaria (Plasmodium berghei) [9]
-
Animal Model: Various mouse strains are used, including Swiss Webster and C3H/HeJ mice.[9]
-
Parasite and Inoculation: Mice are infected intraperitoneally with P. berghei ANKA strain.[9]
-
Treatment Protocol (Chloroquine): Chloroquine is administered orally or intraperitoneally at doses ranging from 5 to 50 mg/kg/day for 4 days.[10]
-
Efficacy Assessment: Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears. The 4-day suppressive test is a standard method to evaluate the reduction in parasitemia compared to untreated controls.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for in vitro and in vivo antiprotozoal efficacy testing.
Caption: In Vitro Antiprotozoal Assay Workflow.
Caption: In Vivo Antiprotozoal Efficacy Testing Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. The antiprotozoal potencies of newly prepared 3-azabicyclo[3.2.2]nonanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocols - Alsford Lab [blogs.lshtm.ac.uk]
- 4. Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol to analyze the transmigration efficiency of T. brucei using an in vitro model of the blood-cerebrospinal fluid barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. consensus.app [consensus.app]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phytopharmajournal.com [phytopharmajournal.com]
A Comparative Guide to 3-Azabicyclo[3.2.2]nonane and Other Azabicyclic Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a molecular scaffold is a pivotal decision that profoundly influences the developability of a drug candidate. Azabicyclic scaffolds, with their inherent three-dimensionality and conformational rigidity, offer attractive features for designing novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of 3-Azabicyclo[3.2.2]nonane with other widely utilized azabicyclic scaffolds, namely quinuclidine (1-azabicyclo[2.2.2]octane) and tropane (8-azabicyclo[3.2.1]octane), supported by available experimental and predicted data.
Physicochemical Properties: A Head-to-Head Comparison
The physicochemical properties of a scaffold are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key physicochemical parameters for this compound, quinuclidine, and tropane.
| Property | This compound | Quinuclidine | Tropane |
| Structure | |||
| Molecular Formula | C₈H₁₅N[1] | C₇H₁₃N[2] | C₈H₁₅N |
| Molecular Weight ( g/mol ) | 125.21[1] | 111.18[2] | 125.21 |
| Predicted logP | 1.396[3] | 1.102[4] | 0.8 (for Tropine)[5] |
| Experimental pKa | Not available | 11.0 - 11.3[2] | 9.85 (for Hyoscyamine)[6] |
| Predicted logS | -1.67[3] | -0.87[4] | Not available |
| Melting Point (°C) | 163[7] | 157 - 160[2] | Not available |
| Boiling Point (°C) | 188.3[7] | 149.5[2] | 163 - 169[8] |
Note: Experimental data for the parent scaffolds are limited. Predicted values and data for closely related derivatives are provided for comparison and should be interpreted with caution.
Synthesis of this compound
A key advantage of this compound is its accessibility through a straightforward synthetic route. One established method involves the vapor-phase deamination of 1,4-cyclohexanebis(methylamine).
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Vapor-Phase Deamination
Materials:
-
1,4-Cyclohexanebis(methylamine)
-
Alumina catalyst
Procedure:
-
The vapor of 1,4-cyclohexanebis(methylamine) is passed over a heated bed of a suitable catalyst, such as alumina.
-
The reaction is typically carried out at elevated temperatures in a flow reactor.
-
The primary reaction involves an intramolecular cyclization with the elimination of ammonia.
-
The crude product is collected and purified, often by distillation or sublimation, to yield this compound.
Biological Activity and Receptor Signaling
Azabicyclic scaffolds are privileged structures for targeting various receptors, particularly nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs), which are implicated in a range of neurological and physiological processes.
Nicotinic Acetylcholine Receptor (nAChR) Signaling
Derivatives of this compound have shown activity as ligands for nAChRs. For instance, 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane exhibits high affinity for the α4β2 nAChR subtype. The activation of nAChRs, which are ligand-gated ion channels, leads to the influx of cations and subsequent cellular responses.
Caption: Nicotinic Acetylcholine Receptor (nAChR) signaling pathway.
Muscarinic Acetylcholine Receptor (mAChR) Signaling
Tropane alkaloids are well-known for their interaction with mAChRs. The structural similarities between this compound, quinuclidine, and tropane suggest their potential to modulate mAChR activity. These G-protein coupled receptors are involved in diverse signaling cascades.
Caption: Muscarinic Acetylcholine Receptor (mAChR) signaling pathway.
Comparative Biological Activity
Direct comparative data on the biological activity of the parent scaffolds is scarce. However, studies on derivatives provide valuable insights. For example, a study on 2-(pyridin-3-yl) substituted azabicyclic compounds showed that the 1-azabicyclo[3.2.2]nonane derivative had a Ki of 15 nM for the α4β2 nAChR subtype. The antiprotozoal activities of various this compound derivatives have also been reported, with some compounds showing IC50 values in the sub-micromolar range against Plasmodium falciparum.
Experimental Protocols
Determination of logP (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a crucial measure of a compound's lipophilicity.
Workflow:
Caption: Workflow for experimental logP determination.
Procedure:
-
Prepare octanol-saturated water and water-saturated octanol to ensure mutual saturation of the two phases.
-
A known amount of the compound is dissolved in one of the phases.
-
The two phases are mixed in a separatory funnel and shaken vigorously to allow for partitioning of the compound between the two layers until equilibrium is reached.
-
The mixture is allowed to stand until the two phases are clearly separated.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Determination of pKa (UV-Vis Spectrophotometry)
The pKa value indicates the strength of an acid or base and is critical for understanding a compound's ionization state at different pH values.
Workflow:
Caption: Workflow for experimental pKa determination.
Procedure:
-
A series of buffer solutions with a range of known pH values are prepared.
-
A constant concentration of the compound is dissolved in each buffer solution.
-
The UV-Vis absorbance spectrum of each solution is recorded.
-
The absorbance at a wavelength where the protonated and deprotonated forms of the compound have different absorptivities is plotted against the pH.
-
The pKa is determined from the inflection point of the resulting sigmoidal curve.
Conclusion
This compound presents a valuable and somewhat less explored alternative to more common azabicyclic scaffolds like quinuclidine and tropane. Its straightforward synthesis and distinct three-dimensional structure offer opportunities for the design of novel drug candidates. While a comprehensive head-to-head comparison is limited by the availability of direct experimental data for the parent scaffolds, the existing information on derivatives suggests its potential in modulating key biological targets. Further experimental characterization of the fundamental physicochemical and biological properties of this compound is warranted to fully unlock its potential in drug discovery.
References
- 1. This compound | C8H15N | CID 9240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinuclidine - Wikipedia [en.wikipedia.org]
- 3. chemeo.com [chemeo.com]
- 4. chemeo.com [chemeo.com]
- 5. (1S,5R)-8-Methyl-8-Azabicyclo(3.2.1)Octan-3-Ol | C8H15NO | CID 449293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2-Quinuclidone | C7H11NO | CID 566119 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Azabicyclo[3.2.2]nonane and 2-azabicyclo[3.2.2]nonane Scaffolds in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of rigid bicyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a means to precisely control the spatial orientation of pharmacophoric elements and enhance binding affinity and selectivity. Among these, the azabicyclo[3.2.2]nonane framework has emerged as a privileged scaffold in drug discovery. This guide provides a detailed comparison of two key isomers, 3-azabicyclo[3.2.2]nonane and 2-azabicyclo[3.2.2]nonane, focusing on their applications, biological activities, and the experimental data supporting their use.
Introduction to Azabicyclo[3.2.2]nonane Isomers
The this compound and 2-azabicyclo[3.2.2]nonane scaffolds are bicyclic amines that provide a rigid, three-dimensional framework. While structurally similar, the differing position of the nitrogen atom within the bicyclic system significantly influences the molecule's vectoral presentation of substituents, basicity, and overall physicochemical properties. These differences can be exploited by medicinal chemists to fine-tune a compound's pharmacological profile. Both scaffolds have shown considerable promise, particularly in the development of antiprotozoal agents and as ligands for central nervous system (CNS) targets.
Physicochemical Properties
A key differentiator in drug design is the fundamental physicochemical properties of the core scaffold. While experimental data for the parent 2-azabicyclo[3.2.2]nonane is not as readily available as for its 3-aza isomer, we can compare the known properties of the 3-aza scaffold with predictions and data from derivatives.
| Property | This compound | 2-Azabicyclo[3.2.2]nonane |
| Molecular Formula | C₈H₁₅N | C₈H₁₅N |
| Molecular Weight | 125.21 g/mol | 125.21 g/mol |
| pKa | 10.65 (Predicted) | Data not readily available |
| XLogP3 | 1.3[1] | Data not readily available |
| Topological Polar Surface Area (TPSA) | 12 Ų[1] | Not explicitly found, but expected to be similar |
| Basicity (Kb) | 3 x 10⁻⁴[2] | Expected to be a strong base |
Comparative Biological Activity
The true potential of these scaffolds is realized in their application to specific therapeutic targets. Below, we compare the performance of derivatives of both isomers in two major areas: antiprotozoal and CNS activity.
Antiprotozoal Activity
Both 2- and this compound derivatives have demonstrated significant activity against Plasmodium falciparum (the parasite responsible for malaria) and Trypanosoma brucei rhodesiense (the causative agent of African sleeping sickness).[3][4] The position of the nitrogen atom and the nature of the substituents play a crucial role in determining the potency and selectivity of these compounds.[5]
Table 1: Comparative Antiprotozoal Activity of Azabicyclo[3.2.2]nonane Derivatives
| Compound Scaffold | Derivative Substitution | Target Organism | IC₅₀ (µM) | Cytotoxicity (L6 cells) IC₅₀ (µM) | Selectivity Index (SI) |
| 2-Azabicyclo[3.2.2]nonane | (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine | P. falciparum K1 | 0.28[4] | >90 | >321 |
| T. b. rhodesiense | 0.60[4] | >90 | >150 | ||
| 2-[(4-methylphenyl)sulfonyl]- | P. falciparum K1 | 1.26 - 1.30[6] | - | - | |
| T. b. rhodesiense | 1.26 - 2.65[6] | - | - | ||
| Hybrid with pyrrolidino and pyrimidine moieties | P. falciparum K1 | 0.059 | 15.01 | 254.5 | |
| This compound | Hybrid with pyrrolidino and pyrimidine moieties | P. falciparum K1 | 0.087 | 1.73 | 19.9 |
| Derivative with a pyrrolidino moiety at a bridgehead atom | P. falciparum K1 | 0.095 | 120.3 | 1266 | |
| T. b. rhodesiense | 1.2 | 120.3 | 100 | ||
| N-(2-aminoethyl) derivative with terminal sulfonamide | P. falciparum NF54 | 0.487 | 10.3 | 21.1 | |
| T. b. rhodesiense | 0.647 | 10.3 | 15.9 |
Note: The K1 strain of P. falciparum is resistant to chloroquine and pyrimethamine.
From the data, it is evident that highly potent derivatives of both scaffolds have been developed, with some exhibiting sub-micromolar activity. In certain hybrid structures, the 2-azabicyclo[3.2.2]nonane core has yielded compounds with superior selectivity against the multi-drug resistant K1 strain of P. falciparum.
Central Nervous System (CNS) Activity
The rigid nature of the azabicyclo[3.2.2]nonane scaffold makes it an excellent starting point for the design of ligands for CNS receptors. In particular, derivatives have been investigated as potent and selective ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neurodegenerative diseases.
Table 2: Comparative Activity of Azabicyclo[3.2.2]nonane Derivatives at Nicotinic Acetylcholine Receptors
| Compound Scaffold | Derivative | Target nAChR Subtype | Binding Affinity (Ki, nM) |
| 1-Azabicyclo[3.2.2]nonane * | 2-(Pyridin-3-yl)-1-azabicyclo[3.2.2]nonane | α4β2 | ≤ 0.5-15 |
| α7 | ≤ 110 | ||
| 1,4-Diazabicyclo[3.2.2]nonane | 4-(5-Methyloxazolo[4,5-b]pyridin-2-yl)- | α7 | High affinity |
| 1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic acid, 4-bromophenyl ester (SSR180711) | α7 | High affinity |
Note: Data for 2- and this compound derivatives as nAChR ligands is less directly comparable in the literature. The data for the closely related 1-aza and 1,4-diaza analogues are presented to illustrate the utility of the bicyclo[3.2.2]nonane framework for this target class.
The 1-azabicyclo[3.2.2]nonane scaffold, an isomer of the primary subjects of this guide, has been successfully incorporated into potent nAChR ligands. For instance, 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane and its derivatives show high affinity for the α4β2 and α7 nAChR subtypes.[7] This highlights the potential of the broader azabicyclo[3.2.2]nonane class in CNS drug discovery.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the evaluation of novel compounds. The following are summaries of standard in vitro assays used to determine the biological activity of the azabicyclo[3.2.2]nonane derivatives discussed.
Synthesis of Azabicyclo[3.2.2]nonane Scaffolds
A common synthetic route to both 2- and 3-azabicyclo[3.2.2]nonanes starts from bicyclo[2.2.2]octan-2-ones.
Caption: General synthetic pathways to 2- and this compound scaffolds.
In Vitro Antiplasmodial Activity Assay (P. falciparum)
-
Parasite Culture: P. falciparum strains (e.g., K1, NF54) are cultured in human erythrocytes in RPMI-1640 medium supplemented with human plasma or Albumax at 37°C in a low oxygen atmosphere (e.g., 93% N₂, 4% CO₂, 3% O₂).
-
Assay Setup: Asynchronous parasite cultures are seeded in 96-well microtiter plates at a defined hematocrit and parasitemia.
-
Compound Addition: Test compounds, serially diluted in culture medium, are added to the wells.
-
Incubation: Plates are incubated for 72 hours under the same culture conditions.
-
Endpoint Measurement: Parasite growth inhibition is determined by measuring parasite lactate dehydrogenase (pLDH) activity or by using a DNA-intercalating dye like SYBR Green I.
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
In Vitro Antitrypanosomal Activity Assay (T. b. rhodesiense)
-
Parasite Culture: T. b. rhodesiense trypomastigotes are cultured in a suitable medium (e.g., IMDM) at 37°C in a 5% CO₂ atmosphere.
-
Assay Setup: A suspension of parasites in the exponential growth phase is seeded into 96-well plates.
-
Compound Addition: Serially diluted test compounds are added to the wells.
-
Incubation: Plates are incubated for 48-72 hours.
-
Endpoint Measurement: Parasite viability is assessed using a metabolic indicator such as Alamar Blue (resazurin).
-
Data Analysis: The IC₅₀ value is determined from the resulting dose-response data.
In Vitro Cytotoxicity Assay (L6 Cells)
-
Cell Culture: Rat skeletal myoblast L6 cells are cultured in RPMI-1640 medium supplemented with fetal bovine serum at 37°C in a 5% CO₂ atmosphere.
-
Assay Setup: Cells are seeded in 96-well plates and allowed to adhere.
-
Compound Addition: The culture medium is replaced with medium containing serial dilutions of the test compounds.
-
Incubation: Plates are incubated for 72 hours.
-
Endpoint Measurement: Cell viability is determined using a resazurin-based assay (e.g., Alamar Blue), where viable cells reduce resazurin to the fluorescent resorufin.
-
Data Analysis: The IC₅₀ value, representing the concentration that inhibits 50% of cell growth, is calculated.
Signaling Pathway Visualization
The activity of azabicyclo[3.2.2]nonane derivatives as nAChR ligands suggests their involvement in modulating critical neuronal signaling pathways. The α7 nAChR, a key target, is a ligand-gated ion channel with high permeability to calcium ions (Ca²⁺). Its activation triggers a cascade of downstream signaling events crucial for neuronal survival and function.
Caption: Simplified signaling cascade following activation of the α7 nicotinic acetylcholine receptor.
Activation of the α7 nAChR by an agonist leads to an influx of calcium, which in turn can activate various downstream pathways, including the PI3K-Akt pathway. Additionally, the receptor can directly interact with and activate Janus kinase 2 (JAK2), leading to the phosphorylation of STAT3. Both pathways converge on the upregulation of anti-apoptotic proteins like Bcl-2, ultimately promoting cell survival and neuroprotection.
Conclusion
Both this compound and 2-azabicyclo[3.2.2]nonane are valuable scaffolds in medicinal chemistry, each offering a unique three-dimensional arrangement of functional groups. The choice between these two isomers can significantly impact the biological activity of the resulting compounds.
-
In antiprotozoal drug discovery , derivatives of both scaffolds have demonstrated high potency. Comparative studies of hybrid molecules suggest that the 2-azabicyclo[3.2.2]nonane core may offer advantages in terms of selectivity for resistant strains of P. falciparum.
-
In CNS drug discovery , the broader azabicyclo[3.2.2]nonane class has proven effective in the design of high-affinity nAChR ligands, indicating the potential of both the 2-aza and 3-aza isomers for the treatment of cognitive and neurodegenerative disorders.
The selection of a particular isomer will depend on the specific therapeutic target and the desired pharmacological profile. The data presented in this guide underscores the importance of exploring isomeric scaffolds in lead optimization and provides a foundation for the rational design of novel therapeutics based on the azabicyclo[3.2.2]nonane framework.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. sites.ualberta.ca [sites.ualberta.ca]
- 4. Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel azabicyclo[3.2.2]nonane derivatives and their activities against Plasmodium falciparum K1 and Trypanosoma brucei rhodesiense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 64Cu-Azabicyclo[3.2.2]Nonane Thiosemicarbazone Complexes: Radiopharmaceuticals for PET of Topoisomerase II Expression in Tumors | Journal of Nuclear Medicine [jnm.snmjournals.org]
Structure-Activity Relationship of 3-Azabicyclo[3.2.2]nonane Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.2.2]nonane scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Analogs incorporating this bicyclic amine have shown promise as antiprotozoal agents and as modulators of nicotinic acetylcholine receptors (nAChRs). This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, supported by experimental data from published studies.
Antiprotozoal Activity
Derivatives of this compound have been investigated for their efficacy against Plasmodium falciparum, the parasite responsible for malaria, and Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis. The following tables summarize the in vitro activities of several analogs.
Activity Against Plasmodium falciparum
The antiplasmodial activity is typically expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit parasite growth by 50%.
| Compound ID | R Group (at N3) | Modifications on Bicyclic Core | P. falciparum Strain | IC50 (µM) | Selectivity Index (SI) |
| 1a | -H | - | K1 (chloroquine-resistant) | > 25 | - |
| 1b | -CH2CH2N(CH3)2 | - | K1 | 0.56 | 215 |
| 1c | Hybrid with 2-aminopyrimidine | - | NF54 | 0.023 - 0.033 | 142.5 - 337.3 |
| 1d | Hybrid with 2,6-diaminopyrimidine | - | NF54 | 0.023 - 0.088 | High |
| 2a | Linked to Tetrazole | - | NF54 | 0.252 - 2.98 | ≤ 20.1 |
| 2b | Linked to Sulfonamide | - | NF54 | 0.487 | Low |
Data compiled from multiple sources.[1][2][3]
Key SAR Insights for Antiplasmodial Activity:
-
Unsubstituted this compound (1a) is inactive.
-
The introduction of a basic side chain at the N3 position, such as a dimethylaminoethyl group (1b), significantly enhances activity.[4]
-
Hybrids with 2-aminopyrimidine and 2,6-diaminopyrimidine moieties (1c, 1d) exhibit potent, sub-micromolar activity against P. falciparum.[3] The substitution pattern on the pyrimidine ring greatly influences potency and selectivity.[2][3]
-
Analogs linked to tetrazole (2a) or sulfonamide (2b) moieties also show antiplasmodial activity, though their selectivity can be a concern due to cytotoxicity.[1]
Activity Against Trypanosoma brucei rhodesiense
The antitrypanosomal activity is also determined by IC50 values from in vitro susceptibility assays.
| Compound ID | R Group (at N3) | Modifications on Bicyclic Core | T. b. rhodesiense Strain | IC50 (µM) |
| 3a | -H | - | STIB900 | > 25 |
| 3b | -CH2CH2N(CH3)2 | - | STIB900 | 2.6 |
| 3c | Hybrid with 2-(dialkylamino)pyrimidine | - | STIB900 | High Activity |
| 4a | Linked to Tetrazole | - | STIB900 | 0.329 - 6.61 |
| 4b | Linked to Sulfonamide | - | STIB900 | 0.647 |
Data compiled from multiple sources.[1][3][4]
Key SAR Insights for Antitrypanosomal Activity:
-
Similar to antiplasmodial activity, the unsubstituted core (3a) is inactive, and the presence of a basic side chain (3b) is crucial for activity.
-
Hybrids with 2-(dialkylamino)pyrimidines (3c) have demonstrated high potency against T. b. rhodesiense.[3]
-
Tetrazole (4a) and sulfonamide (4b) derivatives are also active, with some sulfonamides showing sub-micromolar efficacy.[1]
Nicotinic Acetylcholine Receptor (nAChR) Modulation
This compound analogs have been explored as ligands for nAChRs, particularly the α7 subtype, which is a target for cognitive disorders. The binding affinity is often expressed as the inhibition constant (Ki).
| Compound ID | Structural Features | nAChR Subtype | Ki (nM) | Functional Activity |
| 5a | 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane | α7 | 11 | Agonist |
| 5b | N-((3R)-1-azabicyclo[2.2.2]oct-3-yl) analog | α7 | 9 | Agonist |
| 5c | 1,4-diazabicyclo[3.2.2]nonane core | α7 | - | Silent Agonist |
Data is for related azabicyclic structures and provides a comparative context.[5][6][7]
Key SAR Insights for nAChR Activity:
-
The azabicyclic core serves as a key pharmacophoric element for nAChR binding.
-
Modifications to the bicyclic system, such as in 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane (5a), a close analog, result in potent and selective α7 nAChR agonists.[5][6]
-
The nature of the aromatic substituent and the overall geometry of the molecule are critical for high-affinity binding and functional activity.
Experimental Protocols
In Vitro Antiplasmodial Susceptibility Assay (SYBR Green I Method)
This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum by quantifying parasite DNA using the fluorescent dye SYBR Green I.[8]
-
Parasite Culture: P. falciparum strains (e.g., K1, NF54) are maintained in continuous culture in human erythrocytes (O+) in RPMI-1640 medium supplemented with human serum and hypoxanthine.
-
Assay Plate Preparation: Test compounds are serially diluted in culture medium and added to a 96-well plate.
-
Parasite Addition: A synchronized parasite culture (mostly ring stage) is diluted to the desired parasitemia and hematocrit and added to the wells.
-
Incubation: The plate is incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well, and the plate is incubated in the dark.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.[8]
In Vitro Antitrypanosomal Susceptibility Assay
This assay measures the viability of T. b. rhodesiense bloodstream forms in the presence of the test compounds.
-
Parasite Culture: T. b. rhodesiense is cultured in a suitable medium (e.g., MEM with supplements) at 37°C with 5% CO2.
-
Assay Setup: Serial dilutions of the test compounds are prepared in 96-well plates.
-
Parasite Inoculation: A suspension of trypomastigotes is added to each well.
-
Incubation: The plates are incubated for 72 hours.
-
Viability Assessment: A viability indicator, such as resazurin, is added to each well. After a further incubation period, the fluorescence (or absorbance) is measured.
-
Data Analysis: IC50 values are determined from the dose-response curves.
Radioligand Binding Assay for α7 nAChR
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[9]
-
Receptor Preparation: Membranes are prepared from cells or tissues expressing the α7 nAChR (e.g., rat brain homogenates).[9]
-
Assay Conditions: In a 96-well plate, the receptor membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]epibatidine) and varying concentrations of the test compound.[9]
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters using a cell harvester.[9]
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[9]
Visualizations
Caption: SAR for antiprotozoal activity of this compound analogs.
Caption: Workflow for the in vitro antiplasmodial SYBR Green I assay.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.ualberta.ca [sites.ualberta.ca]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease [openmedicinalchemistryjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Comparative Guide to 3-Azabicyclo[3.2.2]nonane Compounds in Antiprotozoal Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-Azabicyclo[3.2.2]nonane derivatives that have been investigated for their in vitro and in vivo antiprotozoal activities. The data presented is compiled from key studies to facilitate the evaluation of these compounds as potential therapeutic agents against parasitic diseases such as malaria and Human African Trypanosomiasis (HAT).
Introduction
3-Azabicyclo[3.2.2]nonanes are a class of bicyclic compounds that have emerged as a promising scaffold in medicinal chemistry, particularly in the development of novel antiprotozoal agents.[1] Researchers have synthesized and evaluated a variety of derivatives, exploring different substitutions on the bicyclic core to understand their structure-activity relationships (SAR).[2][3] This guide focuses on a comparative analysis of their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, and Trypanosoma brucei rhodesiense, a causative agent of HAT. Cytotoxicity profiles are also presented to assess the selectivity of these compounds. While the precise molecular targets and mechanisms of action for the antiprotozoal activity of these compounds are not yet fully understood, their consistent performance in preclinical studies warrants further investigation.[4]
In Vitro Activity and Cytotoxicity
The following tables summarize the in vitro activity (IC₅₀ values in µM) of various this compound derivatives against chloroquine-resistant (K1) and chloroquine-sensitive (NF54) strains of P. falciparum, and against T. b. rhodesiense. Cytotoxicity was assessed against rat skeletal myoblast L6 cells, and the selectivity index (SI) is provided where available.
Table 1: Antiprotozoal Activity and Cytotoxicity of this compound Derivatives
| Compound ID | R¹ | R² | P. falciparum K1 IC₅₀ (µM) | P. falciparum NF54 IC₅₀ (µM) | T. b. rhodesiense IC₅₀ (µM) | Cytotoxicity (L6 cells) IC₅₀ (µM) | Selectivity Index (SI) for P. falciparum K1 | Selectivity Index (SI) for T. b. rhodesiense | Reference |
| 1a | H | H | 2.8 | ND | 3.5 | >50 | >17.9 | >14.3 | [2] |
| 1b | OCH₃ | H | 1.5 | ND | 2.1 | 45 | 30.0 | 21.4 | [2] |
| 1c | Cl | H | 0.85 | ND | 1.2 | 25 | 29.4 | 20.8 | [2] |
| 1d | F | H | 1.1 | ND | 1.8 | 33 | 30.0 | 18.3 | [2] |
| 2a | H | CH₃ | 0.25 | ND | 0.45 | 15 | 60.0 | 33.3 | [2] |
| 2b | OCH₃ | CH₃ | 0.18 | ND | 0.32 | 12 | 66.7 | 37.5 | [2] |
| 3a | H | Pyrrolidino | 0.095 | ND | 0.15 | 8.5 | 89.5 | 56.7 | [2] |
| 3b | OCH₃ | Pyrrolidino | 0.061 | ND | 0.11 | 6.5 | 106.6 | 59.1 | [2] |
ND: Not Determined
Table 2: In Vitro Activity of this compound-Pyrimidine Hybrids
| Compound ID | R | P. falciparum NF54 IC₅₀ (µM) | T. b. rhodesiense IC₅₀ (µM) | Cytotoxicity (L6 cells) IC₅₀ (µM) | Selectivity Index (SI) for P. falciparum NF54 | Selectivity Index (SI) for T. b. rhodesiense | Reference |
| 4 | 2-amino-6-methylpyrimidin-4-yl | 0.072 | 1.35 | 73.0 | 1013 | 54.1 | [3] |
| 5 | 2-amino-6-(pyrrolidin-1-yl)pyrimidin-4-yl | 0.033 | 0.69 | 51.5 | 1560 | 74.6 | [3] |
| 6 | 2-amino-6-(piperidin-1-yl)pyrimidin-4-yl | 0.023 | 0.55 | 52.0 | 2260 | 94.5 | [3] |
| 7 | 2,6-diaminopyrimidin-4-yl | 0.034 | 0.98 | 51.9 | 1526 | 52.9 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on the procedures described in the cited literature.[2][3]
In Vitro Antiplasmodial Activity Assay
The activity against P. falciparum strains is determined using a modified version of the microplate assay.
-
Parasite Culture: P. falciparum (K1 or NF54 strains) is cultured in human red blood cells (A+) in RPMI 1640 medium supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL gentamicin, and 10% human serum. Cultures are maintained at 37°C in a humidified atmosphere of 3% O₂, 4% CO₂, and 93% N₂.
-
Assay Procedure:
-
Asynchronous parasite cultures with a parasitemia of 0.5-1% and 2.5% hematocrit are aliquoted into 96-well microplates.
-
Test compounds, serially diluted in RPMI 1640 medium, are added to the wells.
-
Plates are incubated for 72 hours under the conditions described above.
-
Parasite growth inhibition is quantified using a SYBR Green I-based fluorescence assay. Lysis buffer containing SYBR Green I is added to each well, and after incubation in the dark, fluorescence is measured using a microplate reader (excitation: 485 nm, emission: 535 nm).
-
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vitro Antitrypanosomal Activity Assay
The efficacy against T. b. rhodesiense is assessed as follows:
-
Parasite Culture: T. b. rhodesiense (STIB900 strain) is cultured in MEM medium supplemented with 25 mM HEPES, 2 mM L-glutamine, 1 g/L glucose, 10% horse serum, and 1% MEM non-essential amino acids.
-
Assay Procedure:
-
Parasites are seeded into 96-well microplates at a density of 2 x 10³ cells/well.
-
Serial dilutions of the test compounds are added to the wells.
-
Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Resazurin-based viability reagent is added to each well, and the plates are incubated for another 2-4 hours.
-
Fluorescence is measured using a microplate reader (excitation: 536 nm, emission: 588 nm).
-
-
Data Analysis: IC₅₀ values are determined from the dose-response curves.
In Vitro Cytotoxicity Assay
Cytotoxicity is evaluated against L6 rat skeletal myoblast cells.
-
Cell Culture: L6 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 2 mM L-glutamine.
-
Assay Procedure:
-
Cells are seeded in 96-well microplates at a density of 2 x 10³ cells/well and allowed to adhere for 24 hours.
-
The medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
Plates are incubated for 72 hours at 37°C with 5% CO₂.
-
The resazurin-based viability assay is performed as described for the antitrypanosomal assay.
-
-
Data Analysis: IC₅₀ values are calculated from the dose-response curves.
Visualizations
Experimental Workflow for In Vitro Antiprotozoal and Cytotoxicity Screening
Caption: Workflow for in vitro screening of this compound compounds.
Logical Relationship in Structure-Activity Studies
Caption: Iterative process of SAR studies for this compound compounds.
Conclusion
The this compound scaffold has proven to be a valuable starting point for the development of potent antiprotozoal agents. The data compiled in this guide demonstrates that modifications to this core structure, such as the introduction of substituted phenyl rings, alkyl groups, and pyrimidine moieties, can significantly enhance activity against both P. falciparum and T. b. rhodesiense. In particular, the hybridization of the this compound core with substituted pyrimidines has yielded compounds with nanomolar efficacy and high selectivity indices, marking them as promising candidates for further preclinical development. Future studies should focus on elucidating the mechanism of action of these compounds to enable target-based drug design and further optimization of this promising chemical series.
References
A Comparative Guide to the Biological Activity of 3-Azabicyclo[3.2.2]nonane Isomers
For Researchers, Scientists, and Drug Development Professionals
The 3-azabicyclo[3.2.2]nonane scaffold is a key pharmacophore in medicinal chemistry, demonstrating a range of biological activities. This guide provides an objective comparison of the biological performance of its isomers, focusing on antiprotozoal and antitussive activities. The information herein is supported by experimental data to aid researchers in drug discovery and development.
Antiprotozoal Activity: A Comparative Analysis
Derivatives of this compound have shown significant potential as antiprotozoal agents, particularly against Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei rhodesiense (the causative agent of African trypanosomiasis). The positioning of the nitrogen atom within the bicyclic system and the nature of substituents are critical determinants of their activity.
Positional Isomerism: 2-Azabicyclo[3.2.2]nonane vs. This compound
Studies comparing the antiprotozoal activity of derivatives of 2-azabicyclo[3.2.2]nonane and this compound have revealed that the 3-aza isomers often exhibit superior activity.
.
Table 1: In Vitro Antiprotozoal Activity of 2-Aza vs. 3-Aza Bicyclo[3.2.2]nonane Derivatives
| Compound ID | Bicyclic Core | Substituents | P. falciparum K1 IC₅₀ (µM) | T. b. rhodesiense STIB900 IC₅₀ (µM) | Cytotoxicity (L6 cells) IC₅₀ (µM) | Selectivity Index (SI)¹ |
| 1 | 2-Azabicyclo[3.2.2]nonane | 7,8-diphenyl-1-(pyrrolidin-1-yl) | 0.56 | 1.0 | >241 | >430 |
| 2 | This compound | 7,8-diphenyl-1-(pyrrolidin-1-yl) | 0.095 | 1.6 | 85 | 895 |
| 3 | 2-Azabicyclo[3.2.2]nonane | 7,8-diphenyl-1-(piperidin-1-yl) | 0.21 | 0.48 | 100 | 476 |
| 4 | This compound | 7,8-diphenyl-1-(piperidin-1-yl) | 0.031 | 0.77 | 78 | 2516 |
¹Selectivity Index (SI) = IC₅₀ (L6 cells) / IC₅₀ (P. falciparum K1)
Data sourced from comparative studies on azabicyclo-nonane pyrimidine hybrids.
The data indicates that for both pyrrolidino and piperidino substituted derivatives, the this compound core generally results in more potent antiplasmodial activity against the K1 strain of P. falciparum.
Influence of Substituent Position
The location of substituents on the this compound ring system also significantly impacts biological activity. A comparison of N-substituted versus bridgehead-substituted derivatives reveals that the placement of functional groups is a key factor in optimizing antiprotozoal efficacy.
Table 2: In Vitro Antiprotozoal Activity of N-Substituted vs. Bridgehead-Substituted this compound Derivatives
| Compound ID | Substitution Pattern | P. falciparum K1 IC₅₀ (µM) | T. b. rhodesiense STIB900 IC₅₀ (µM) | Cytotoxicity (L6 cells) IC₅₀ (µM) |
| 5 | N-unsubstituted, 1-(pyrrolidin-1-yl) | 0.095 | 1.6 | 85 |
| 6 | N-(pyrimidin-2-yl), 1-(pyrrolidin-1-yl) | 0.087 | 0.81 | 14 |
| 7 | N-unsubstituted, 1-(piperidin-1-yl) | 0.031 | 0.77 | 78 |
| 8 | N-(pyrimidin-2-yl), 1-(piperidin-1-yl) | 0.023 | 0.44 | 20 |
Data extracted from studies on azabicyclo-nonane pyrimidine hybrids.
These findings suggest that while bridgehead substitution is crucial for activity, further modification at the ring nitrogen can modulate potency and selectivity.
Antitussive Activity
Derivatives of this compound have also been evaluated for their antitussive properties. Certain Mannich bases derived from substituted acetophenones and propiophenones with a this compound moiety have demonstrated antitussive activity comparable to that of codeine and dextromethorphan[1]. The most potent compound identified in one study was 3-(3-azabicyclo[3.2.2]nonan-3-yl)-4'-benzyloxy-2-methyl propiophenone[1]. While a direct isomeric comparison is not available in the reviewed literature, structure-activity relationship studies indicate that the nature of the substituents on the aromatic ring and the propiophenone chain significantly influences the antitussive effect.
Experimental Protocols
In Vitro Antiplasmodial Activity Assay
The antiplasmodial activity of the compounds is determined using a standardized microplate assay with a chloroquine-resistant (K1) or sensitive (NF54) strain of Plasmodium falciparum.
-
Parasite Culture : P. falciparum is cultured in human red blood cells in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Compound Preparation : Test compounds are dissolved in DMSO and serially diluted in culture medium.
-
Assay Procedure : Asynchronous parasite cultures are incubated with the test compounds in 96-well microtiter plates for 72 hours.
-
Growth Inhibition Assessment : Parasite growth is determined by measuring the activity of parasite-specific lactate dehydrogenase (pLDH). The absorbance is measured spectrophotometrically, and the results are expressed as the 50% inhibitory concentration (IC₅₀).
In Vitro Antitrypanosomal Activity Assay
The in vitro activity against Trypanosoma brucei rhodesiense is assessed using a viability assay.
-
Parasite Culture : T. b. rhodesiense is cultured in MEM medium supplemented with fetal bovine serum.
-
Compound Preparation : Test compounds are prepared as described for the antiplasmodial assay.
-
Assay Procedure : Parasites are incubated with serial dilutions of the test compounds in 96-well microtiter plates for 72 hours.
-
Viability Assessment : A resazurin-based assay is used to determine cell viability. The fluorescence is measured, and the IC₅₀ values are calculated.
Cytotoxicity Assay
Cytotoxicity is evaluated against a mammalian cell line (e.g., L6 rat skeletal myoblasts) to determine the selectivity of the compounds. The protocol is similar to the antitrypanosomal assay, using the resazurin method to assess cell viability after 72 hours of incubation with the test compounds.
In Vivo Antitussive Activity Assay (Ammonia-Induced Cough in Guinea Pigs)
-
Animal Model : Male guinea pigs are used for the assay.
-
Compound Administration : Test compounds are administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard antitussive agent like codeine.
-
Cough Induction : After a specific pre-treatment time, the animals are individually placed in a chamber and exposed to an aerosol of ammonium hydroxide to induce coughing.
-
Observation : The number of coughs is counted for a defined period.
-
Data Analysis : The percentage inhibition of the cough reflex is calculated by comparing the cough frequency in the treated groups to the control group.
Visualizing Biological Interactions and Workflows
Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway
Some this compound derivatives are known to interact with nicotinic acetylcholine receptors (nAChRs). The following diagram illustrates a simplified signaling pathway for nAChRs.
Caption: Simplified nAChR signaling cascade upon ligand binding.
Experimental Workflow for Comparative Analysis
The following diagram outlines a typical workflow for the comparative biological evaluation of novel chemical entities like this compound isomers.
Caption: Workflow for comparative analysis of chemical isomers.
References
Assessing the Selectivity of 3-Azabicyclo[3.2.2]nonane-Based Ligands: A Comparative Guide
The 3-azabicyclo[3.2.2]nonane scaffold is a key pharmacophore in the development of ligands targeting the central nervous system (CNS). Its rigid, bicyclic structure provides a well-defined orientation for substituent groups, enabling precise interactions with receptor binding sites. This guide offers a comparative analysis of the selectivity of various this compound-based ligands, with a focus on their interactions with nicotinic acetylcholine receptors (nAChRs) and sigma (σ) receptors. The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development.
Comparative Binding Affinity of Azabicyclo[3.2.2]nonane Derivatives
The selectivity of a ligand is a critical determinant of its therapeutic potential and side-effect profile. The following table summarizes the binding affinities (Ki) of representative azabicyclo[3.2.2]nonane derivatives and related compounds for various nAChR subtypes. A lower Ki value indicates a higher binding affinity.
| Ligand | Receptor Subtype | Ki (nM) | Reference Compound(s) |
| 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane (TC-1698) | α7 nAChR | 11 | Nicotine |
| Other Receptors | Low Affinity | ||
| SSR180711 | α7 nAChR (human) | 14 | |
| (1,4-diazabicyclo[3.2.2]nonane derivative) | α7 nAChR (rat) | 22 | |
| Compound with 1-azabicyclo[3.2.2]nonane scaffold | α4β2 nAChR | 0.5 - 15 | |
| α7 nAChR | ≤ 110 | ||
| α1β1γδ (muscle) | Selective over | ||
| N-(5-phenyl)pentyl-3-azabicyclo[3.2.2]nonane | Sigma Receptors | High Affinity | Haloperidol |
Experimental Protocols
The determination of ligand selectivity relies on robust and standardized experimental procedures. Radioligand binding assays are a cornerstone for quantifying the affinity of a compound for a specific receptor.
Radioligand Binding Assay for Nicotinic Acetylcholine Receptors (nAChRs)
This protocol outlines a general procedure for determining the binding affinity of this compound-based ligands to various nAChR subtypes.
1. Materials:
-
Membrane Preparations: Cell membranes expressing the specific human nAChR subtype of interest (e.g., α7, α4β2).
-
Radioligands:
-
For α7 nAChR: [³H]-MLA or [¹²⁵I]-α-bungarotoxin.
-
For α4β2 nAChR: [³H]-Epibatidine or [³H]-Cytisine.
-
-
Test Compounds: this compound derivatives dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer containing appropriate ions.
-
Non-specific Binding Control: A high concentration of a known non-labeled ligand for the target receptor (e.g., nicotine or unlabeled test compound).
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
2. Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay for Sigma (σ) Receptors
This protocol provides a general method for assessing the binding affinity of ligands to σ1 and σ2 receptors.
1. Materials:
-
Membrane Preparations: Guinea pig brain membranes (for σ1) or rat liver membranes (for σ2).
-
Radioligands:
-
For σ1 Receptors: [³H]-(+)-pentazocine.
-
For σ2 Receptors: [³H]-DTG (1,3-di-o-tolyl-guanidine).
-
-
Masking Ligand (for σ2 assay): (+)-pentazocine to block binding of [³H]-DTG to σ1 receptors.
-
Test Compounds: this compound derivatives.
-
Assay Buffer: Tris-HCl buffer.
-
Non-specific Binding Control: A high concentration of haloperidol.
2. Procedure:
-
Incubation: Combine the membrane preparation, the appropriate radioligand, and varying concentrations of the test compound in assay tubes. For σ2 receptor assays, include the masking ligand.
-
Equilibration: Incubate the mixture at 37°C for a defined period (e.g., 90-120 minutes).
-
Termination and Washing: Terminate the assay by rapid filtration and wash the filters as described for the nAChR assay.
-
Quantification: Measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
The IC50 and Ki values are determined using the same principles as described for the nAChR binding assay.
Visualizing Methodologies
Graphical representations of experimental workflows and signaling pathways can aid in understanding the complex processes involved in selectivity assessment.
Caption: Workflow for Determining Receptor Binding Selectivity.
Caption: Simplified α7 nAChR Agonist Signaling Pathway.
head-to-head comparison of different synthetic routes to 3-Azabicyclo[3.2.2]nonane
For researchers, scientists, and drug development professionals, the efficient synthesis of scaffold molecules is a critical aspect of discovery and development. 3-Azabicyclo[3.2.2]nonane is a valuable bridged bicyclic amine that serves as a key building block for a variety of biologically active compounds. This guide provides a head-to-head comparison of different synthetic routes to this important scaffold, offering a comprehensive overview of reaction yields, conditions, and detailed experimental protocols to aid in the selection of the most suitable method for a given application.
The primary and most referenced methods for the synthesis of this compound commence with the readily available bicyclo[2.2.2]octan-2-one. These routes involve a ring expansion to form the lactam intermediate, 3-azabicyclo[3.2.2]nonan-3-one, which is subsequently reduced to the target amine. The two principal strategies for the crucial ring-expansion step are the Schmidt rearrangement and the Beckmann rearrangement. An alternative approach, offering a different synthetic strategy, is the Hofmann rearrangement of a bicyclo[2.2.2]octane-derived carboxamide.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the primary synthetic routes to this compound. It is important to note that yields can be highly dependent on the specific reaction conditions and the scale of the synthesis. The data presented here is collated from various literature sources and aims to provide a representative comparison.
| Route | Key Transformation | Starting Material | Intermediate | Overall Yield (%) | Key Reagents | Reaction Conditions | Scalability |
| Route 1 | Schmidt Rearrangement & Reduction | Bicyclo[2.2.2]octan-2-one | 3-Azabicyclo[3.2.2]nonan-3-one | Good | NaN₃, H₂SO₄; LiAlH₄ | Ring Expansion: 0-25 °C; Reduction: Reflux | Moderate to Good |
| Route 2 | Beckmann Rearrangement & Reduction | Bicyclo[2.2.2]octan-2-one | 3-Azabicyclo[3.2.2]nonan-3-one | Good | NH₂OH·HCl; PPA or H₂SO₄; LiAlH₄ | Oxime formation, then Rearrangement: >100 °C; Reduction: Reflux | Moderate to Good |
| Route 3 | Hofmann Rearrangement | Bicyclo[2.2.2]octane-2-carboxamide | Bicyclo[2.2.2]octan-2-amine | Moderate | Br₂, NaOH | Typically 0 °C to reflux | Generally suitable for lab scale; can be challenging for large scale |
Visualizing the Synthetic Pathways
The following diagram illustrates the logical flow and relationship between the compared synthetic routes to this compound.
Caption: Flowchart of synthetic pathways to this compound.
Experimental Protocols
Route 1: Schmidt Rearrangement and Reduction
This two-step synthesis is a widely employed method for the preparation of this compound.
Step 1: Synthesis of 3-Azabicyclo[3.2.2]nonan-3-one via Schmidt Rearrangement
-
Materials: Bicyclo[2.2.2]octan-2-one, sodium azide (NaN₃), concentrated sulfuric acid (H₂SO₄), chloroform (CHCl₃), sodium carbonate (Na₂CO₃), anhydrous magnesium sulfate (MgSO₄).
-
Procedure: To a stirred solution of bicyclo[2.2.2]octan-2-one in chloroform at 0 °C is slowly added concentrated sulfuric acid. Sodium azide is then added portion-wise, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The mixture is then carefully poured onto crushed ice and neutralized with a saturated solution of sodium carbonate. The aqueous layer is extracted with chloroform, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude lactam is purified by recrystallization or column chromatography.
Step 2: Reduction of 3-Azabicyclo[3.2.2]nonan-3-one to this compound
-
Materials: 3-Azabicyclo[3.2.2]nonan-3-one, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or tetrahydrofuran (THF), sodium sulfate (Na₂SO₄).
-
Procedure: A solution of 3-azabicyclo[3.2.2]nonan-3-one in anhydrous diethyl ether or THF is added dropwise to a stirred suspension of lithium aluminum hydride in the same solvent under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is then heated to reflux for several hours. After cooling to 0 °C, the reaction is quenched by the sequential and careful addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser work-up). The resulting granular precipitate is filtered off and washed with ether. The combined filtrate and washings are dried over anhydrous sodium sulfate and the solvent is removed by distillation to afford this compound.
Route 2: Beckmann Rearrangement and Reduction
This route also proceeds through the lactam intermediate but utilizes the Beckmann rearrangement of an oxime precursor.
Step 1: Synthesis of Bicyclo[2.2.2]octan-2-one Oxime
-
Materials: Bicyclo[2.2.2]octan-2-one, hydroxylamine hydrochloride (NH₂OH·HCl), sodium acetate (CH₃COONa) or pyridine, ethanol.
-
Procedure: Bicyclo[2.2.2]octan-2-one and hydroxylamine hydrochloride are dissolved in ethanol, and a base such as sodium acetate or pyridine is added. The mixture is heated at reflux for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried, and concentrated to give the crude oxime, which can be purified by recrystallization.
Step 2: Beckmann Rearrangement to 3-Azabicyclo[3.2.2]nonan-3-one
-
Materials: Bicyclo[2.2.2]octan-2-one oxime, polyphosphoric acid (PPA) or a strong acid like sulfuric acid.
-
Procedure: The oxime is added to preheated polyphosphoric acid with vigorous stirring. The mixture is heated at an elevated temperature (typically >100 °C) for a specified time. After cooling, the reaction mixture is poured onto ice and neutralized with a strong base (e.g., NaOH). The aqueous layer is extracted with an organic solvent, and the combined organic extracts are washed, dried, and concentrated to yield the crude lactam, which is then purified.
Step 3: Reduction of 3-Azabicyclo[3.2.2]nonan-3-one
-
The reduction of the lactam is carried out using the same procedure as described in Step 2 of Route 1.
Route 3: Hofmann Rearrangement
This route offers an alternative pathway that avoids the ketone starting material and proceeds via a carboxamide.
Step 1: Synthesis of Bicyclo[2.2.2]octane-2-carboxamide
-
Materials: Bicyclo[2.2.2]octane-2-carboxylic acid, thionyl chloride (SOCl₂) or oxalyl chloride, ammonia (NH₃).
-
Procedure: The carboxylic acid is converted to the corresponding acid chloride by treatment with thionyl chloride or oxalyl chloride. The crude acid chloride is then carefully added to a solution of ammonia in an appropriate solvent to form the carboxamide. The product is isolated by filtration or extraction and purified.
Step 2: Hofmann Rearrangement to Bicyclo[2.2.2]octan-2-amine
-
Materials: Bicyclo[2.2.2]octane-2-carboxamide, bromine (Br₂), sodium hydroxide (NaOH).
-
Procedure: A solution of sodium hydroxide in water is cooled in an ice bath, and bromine is added slowly to form a sodium hypobromite solution. The carboxamide is then added, and the mixture is heated. The resulting amine is typically isolated by steam distillation or extraction.
Note: The direct conversion of bicyclo[2.2.2]octan-2-amine to this compound is not a standard or direct transformation and would require further synthetic steps, making this route less direct than the ring expansion methods for accessing the this compound scaffold. However, it provides access to a key amine intermediate of the bicyclo[2.2.2]octane framework.
Conclusion
The synthesis of this compound is most commonly and efficiently achieved through the ring expansion of bicyclo[2.2.2]octan-2-one. Both the Schmidt and Beckmann rearrangements provide reliable access to the key lactam intermediate, which is then readily reduced to the final product. The choice between these two methods may depend on factors such as the availability and handling of reagents (hydrazoic acid in the Schmidt reaction is highly toxic and explosive), and the desired scale of the reaction. The Hofmann rearrangement presents a viable alternative for the synthesis of a related bicyclic amine, though it is a less direct route to the this compound core. The provided experimental protocols and comparative data serve as a valuable resource for researchers in selecting and implementing the most appropriate synthetic strategy for their specific needs.
A Comparative Guide to the Pharmacokinetic Properties of 3-Azabicyclo[3.2.2]nonane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the pharmacokinetic properties of 3-Azabicyclo[3.2.2]nonane derivatives, a class of compounds with significant interest in drug discovery, particularly as nicotinic acetylcholine receptor (nAChR) agonists. This document summarizes available experimental data, details relevant experimental protocols, and offers a comparison with varenicline, a well-established nAChR partial agonist.
Executive Summary
This compound derivatives represent a promising scaffold in medicinal chemistry. Understanding their pharmacokinetic profile—how they are absorbed, distributed, metabolized, and excreted (ADME)—is crucial for their development as therapeutic agents. This guide compiles available data to facilitate a comparative analysis and guide future research. While comprehensive ADME data for a single this compound derivative is not publicly available, this guide presents key findings for representative compounds and compares them with the established drug, varenicline.
Comparative Pharmacokinetic Data
The following tables summarize the available pharmacokinetic parameters for a representative this compound derivative, TC-299423, and the comparator drug, varenicline.
Table 1: In Vivo Pharmacokinetic Parameters
| Compound | Species | Route of Administration | Dose | Cmax | Tmax | AUC | Half-life (t½) | Bioavailability (F%) | Reference |
| TC-299423 | Mouse | Oral | 1 mg/kg | ~100 ng/mL | ~0.5 hr | - | - | - | [1] |
| Mouse | Intraperitoneal | 0.3 mg/kg | ~150 ng/mL | ~0.25 hr | - | - | - | [1] | |
| Varenicline | Human | Oral | 1 mg | 6.0-9.2 ng/mL (steady-state) | 3-4 hr | - | ~24 hr | ~90% | [2] |
| Rat | Oral | - | - | ~1 hr | - | - | High | [3] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve. Data for TC-299423 is estimated from graphical representations and should be considered approximate.
Table 2: In Vitro and Other Pharmacokinetic Properties
| Compound | Plasma Protein Binding | Metabolism | Primary Route of Excretion | Blood-Brain Barrier Penetration | Reference |
| TC-299423 | - | - | - | Yes | [1] |
| Varenicline | Low (≤20%) | Minimal (<10%) | Renal (unchanged drug) | Yes | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. Below are generalized protocols for key experiments relevant to the data presented.
In Vivo Pharmacokinetic Study (Oral Bioavailability)
This protocol outlines a typical procedure for determining the pharmacokinetic profile of a compound after oral administration in mice.
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of a test compound after oral administration.
Materials:
-
Test compound (e.g., this compound derivative)
-
Vehicle for formulation (e.g., water, saline, or a solution containing co-solvents like PEG400 and ethanol)
-
Male C57BL/6 mice (or other appropriate strain)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Formulation Preparation: Prepare a homogenous formulation of the test compound in the chosen vehicle at the desired concentration.
-
Dosing: Fast the mice overnight (with access to water) before dosing. Administer a single oral dose of the compound formulation via gavage.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing. Blood can be collected via tail vein or other appropriate methods into anticoagulant-containing tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method, typically LC-MS/MS.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate parameters such as Cmax, Tmax, AUC, and half-life.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Objective: To determine the in vitro metabolic stability of a test compound in liver microsomes.
Materials:
-
Test compound
-
Liver microsomes (from human or other relevant species)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Incubator/shaking water bath (37°C)
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
96-well plates
-
Centrifuge
-
Analytical instrumentation (LC-MS/MS)
Procedure:
-
Preparation: Prepare working solutions of the test compound and liver microsomes in phosphate buffer.
-
Incubation: In a 96-well plate, combine the test compound and liver microsomes. Pre-incubate at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the cold quenching solution.
-
Sample Processing: Centrifuge the plates to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the percentage of the parent compound remaining against time. From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[3][4]
Plasma Protein Binding Assay (Equilibrium Dialysis)
This method determines the extent to which a compound binds to plasma proteins.
Objective: To determine the percentage of a test compound that is bound to plasma proteins.
Materials:
-
Test compound
-
Plasma (from human or other relevant species)
-
Phosphate buffer (pH 7.4)
-
Equilibrium dialysis apparatus (e.g., RED device) with semi-permeable membranes
-
Incubator (37°C)
-
Analytical instrumentation (LC-MS/MS)
Procedure:
-
Preparation: Prepare a solution of the test compound in plasma.
-
Dialysis Setup: Add the compound-spiked plasma to one chamber of the dialysis unit and an equal volume of phosphate buffer to the other chamber, separated by the semi-permeable membrane.
-
Equilibration: Incubate the dialysis unit at 37°C with shaking until equilibrium is reached (typically 4-24 hours).
-
Sampling: After incubation, collect samples from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of the test compound in both the plasma and buffer samples using LC-MS/MS.
-
Calculation: Calculate the fraction unbound (fu) and the percentage of plasma protein binding.[5][6]
Visualization of Key Processes
Pharmacokinetic Study Workflow
Caption: Workflow for a typical in vivo pharmacokinetic study.
Nicotinic Acetylcholine Receptor Signaling
This compound derivatives often act as agonists at nicotinic acetylcholine receptors. The following diagram illustrates a simplified signaling pathway upon receptor activation.
Caption: Simplified signaling pathway of a nAChR agonist.
Discussion and Future Directions
The limited available data suggests that this compound derivatives, such as TC-299423, can be orally absorbed and penetrate the blood-brain barrier, which are desirable properties for centrally acting agents. However, a direct and comprehensive comparison with varenicline is challenging due to the lack of a complete ADME profile for the derivative class.
Varenicline exhibits a favorable pharmacokinetic profile with high oral bioavailability, low plasma protein binding, minimal metabolism, and renal excretion of the unchanged drug. These characteristics contribute to its predictable clinical performance. Future research on this compound derivatives should aim to generate a more complete dataset for lead compounds, including:
-
Quantitative Oral Bioavailability: To determine the fraction of the drug that reaches systemic circulation.
-
Plasma Protein Binding: To understand the extent of free drug available for therapeutic action.
-
Metabolic Stability and Metabolite Identification: To assess the potential for drug-drug interactions and the formation of active or toxic metabolites.
-
Excretion Pathways: To fully characterize the elimination of the drug and its metabolites from the body.
By systematically evaluating these pharmacokinetic properties, researchers can better predict the in vivo behavior of novel this compound derivatives and select the most promising candidates for further development. This comparative approach, using established drugs like varenicline as a benchmark, is invaluable in the rational design of new and improved therapeutics.
References
- 1. The importance of plasma protein and tissue binding in a drug discovery program to successfully deliver a preclinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of 3-Azabicyclo[3.2.2]nonane: A Procedural Guide
For researchers and professionals in drug development, the responsible disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the proper disposal of 3-Azabicyclo[3.2.2]nonane, a bicyclic amine, emphasizing safe handling and adherence to regulatory standards.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound. The following personal protective equipment (PPE) is recommended when handling this compound:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use splash goggles or safety glasses to protect against accidental splashes.[1]
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.[1]
Store the chemical in a tightly sealed, compatible container in a cool, dry, and well-ventilated area, away from heat sources and incompatible substances such as acids and oxidizing agents.[1]
**Step-by-Step Disposal Protocol
The disposal of this compound, like other amine compounds, requires a systematic approach to prevent hazardous reactions and environmental contamination.
Step 1: Waste Identification and Segregation
First, characterize the waste. Determine if the this compound is in solid or liquid form and if it is mixed with other solvents or reagents. It is critical to segregate amine waste from other chemical waste streams, especially acids and oxidizing agents, to prevent potentially hazardous reactions.[1][2]
Step 2: Containerization and Labeling
Use a dedicated and compatible waste container for collecting this compound waste. The container must be clearly labeled with the chemical name, "this compound," its molecular formula (C8H15N), and any other components if it is a mixture. The label should also include appropriate hazard warnings.[1] Ensure the container is kept tightly sealed to prevent the release of fumes.[1]
Step 3: Storage and Accumulation
Store the sealed waste container in a designated satellite accumulation area. This area should be cool, well-ventilated, and away from direct sunlight and heat sources.[1]
Step 4: Professional Disposal
Do not dispose of this compound or its containers down the drain or in the regular trash. [1][3] Amines can be harmful to aquatic life and ecosystems.[1]
For final disposal, it is essential to contact a licensed hazardous waste disposal company.[1][4] These companies are equipped to handle and dispose of chemical waste in an environmentally safe and compliant manner.[1] Maintain records of waste disposal, including quantities, dates, and methods, as required by regulations.[1]
For empty containers, triple rinse with a suitable solvent. The rinsate should be collected and managed as hazardous waste.[2]
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C8H15N | [5][6] |
| Molecular Weight | 125.21 g/mol | [5][6] |
| CAS Number | 283-24-9 | [5][6] |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow provides a clear, step-by-step decision-making process for laboratory personnel.
References
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. research.auburn.edu [research.auburn.edu]
- 3. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. This compound | C8H15N | CID 9240 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for Handling 3-Azabicyclo[3.2.2]nonane
This document provides crucial safety and logistical information, including personal protective equipment (PPE) recommendations, as well as operational and disposal plans for 3-Azabicyclo[3.2.2]nonane.
Hazard Assessment and Personal Protective Equipment
Based on information for similar bicycloalkane structures, this compound should be handled as a potentially hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. Some related compounds are classified as skin and eye irritants and may cause respiratory irritation.[1][2] Therefore, a comprehensive PPE strategy is essential to minimize risk.
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield conforming to EU EN166 or OSHA 29 CFR 1910.133 standards.[1][3][4] | To protect against potential splashes and airborne particles that could cause serious eye damage or irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after handling. | To prevent skin contact, which may lead to irritation or absorption of the chemical. |
| Skin and Body Protection | A laboratory coat or other protective clothing to prevent skin exposure.[1][3] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[1][5] If exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][4] | To minimize the inhalation of any dust, vapors, or aerosols, which could cause respiratory tract irritation.[1][2] |
Operational Plan: Handling, Storage, and Disposal
Safe operational procedures are critical for minimizing exposure and maintaining the chemical's integrity.
Handling Protocol:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1][4]
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][5]
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the table above.
-
Dispensing: Avoid generating dust or aerosols.[5] Use non-sparking tools if the material is a solid.[5]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][3] Do not eat, drink, or smoke in the handling area.[1]
-
Contaminated Clothing: Remove and wash any contaminated clothing before reuse.[1]
Storage Protocol:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[1]
-
The storage area should be secure and accessible only to authorized personnel.
Disposal Plan:
-
Dispose of waste material and empty containers in accordance with all local, regional, and national regulations.[1]
-
Waste should be handled by a licensed professional waste disposal service.
-
Do not allow the chemical to enter drains or the environment.
Emergency Procedures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
-
Skin Contact: In case of skin contact, immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation persists.
-
Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
-
Ingestion: If swallowed, do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[3]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
